"Ethyl 2-(4-tert-pentylphenoxy)propanoate" CAS number
An in-depth technical analysis of Ethyl 2-(4-tert-pentylphenoxy)propanoate requires navigating beyond standard chemical databases. While a universally indexed, standalone CAS registry number for this specific ethyl ester...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of Ethyl 2-(4-tert-pentylphenoxy)propanoate requires navigating beyond standard chemical databases. While a universally indexed, standalone CAS registry number for this specific ethyl ester is often proprietary or unassigned in primary public repositories, the compound is a highly defined member of the aryloxyalkanoic acid derivative family. Its closest commercially cataloged structural analog is 2-[4-(tert-pentyl)phenoxy]acetic acid (CAS 101267-73-6) [2].
By introducing an alpha-methyl group (propanoate) and an ethyl esterification to this scaffold, researchers generate a highly lipophilic intermediate. This whitepaper deconstructs the structural mechanics, pharmacological relevance, and self-validating synthesis protocols for this specialized compound.
Chemical Identity & Structural Mechanics
The architecture of Ethyl 2-(4-tert-pentylphenoxy)propanoate is defined by a bulky, electron-donating tert-pentyl (tert-amyl) group situated para to a phenoxy ether, which is covalently linked to an ethyl propanoate moiety.
The steric bulk of the tert-pentyl group provides exceptional lipophilicity, making this scaffold highly valuable for penetrating lipid bilayers and occupying hydrophobic binding pockets in target proteins.
Pharmacological & Industrial Relevance
Neuropharmacology: MAO-B and H3 Receptor Ligands
The 4-tert-pentylphenoxy moiety is a privileged scaffold in neuropharmacology. Recent structure-activity relationship (SAR) studies demonstrate that the lipophilic tert-pentyl group allows for optimal geometric occupation of the hydrophobic active site in Monoamine Oxidase B (MAO-B). Derivatives utilizing this exact phenoxy scaffold have shown highly potent, submicromolar inhibitory activity against human MAO-B, positioning them as critical leads for neurodegenerative disease therapeutics [1].
Metabolic Endocrinology: Fibrate-Class Homology
Structurally, this compound is a direct homolog to the "fibrate" class of lipid-lowering drugs (e.g., Fenofibrate, Clofibrate). Fibrates utilize the aryloxypropanoate pharmacophore as a prodrug. Upon administration, hepatic esterases hydrolyze the ethyl ester to yield the active propanoic acid metabolite. This active species binds to the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) , a nuclear receptor that alters gene transcription to upregulate lipoprotein lipase (LPL) and downregulate apolipoprotein C-III (ApoC-III), thereby accelerating the clearance of triglycerides [3].
Pharmacological mechanism of aryloxypropanoates via PPAR-α activation.
Synthesis Methodology: A Self-Validating Protocol
The synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate is achieved via a Williamson Ether Synthesis . The experimental design relies on specific mechanistic causalities to maximize yield and prevent side reactions.
Causality of Reagent Selection:
Electrophile (Ethyl 2-bromopropanoate): The bromide ion is a superior leaving group compared to chloride. This facilitates the S_N2 substitution at a moderate 80°C, preventing the thermal degradation or transesterification that occurs at higher temperatures.
Base (K₂CO₃): Potassium carbonate is a mild base. Using a strong base like NaOH would cause premature saponification (hydrolysis) of the ethyl ester. K₂CO₃ selectively deprotonates the phenol (pKa ~10) without attacking the ester carbonyl.
Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic, drastically accelerating the S_N2 reaction rate.
Step-by-Step Experimental Workflow
Preparation: Charge a flame-dried, round-bottom flask with 4-tert-pentylphenol (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (1.5 eq, 15 mmol) in 20 mL of anhydrous DMF.
Deprotonation: Stir the suspension at room temperature for 30 minutes under an argon atmosphere.
Self-Validation Check: The solution will transition to a slight yellow tint as the phenoxide ion is generated.
Substitution: Add ethyl 2-bromopropanoate (1.2 eq, 12 mmol) dropwise via syringe over 5 minutes.
Heating: Attach a reflux condenser and heat the reaction mixture to 80°C for 6 hours.
In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 9:1).
Self-Validation Check: Confirm the disappearance of the highly polar phenolic starting material (R_f ~0.3) and the emergence of the non-polar ester product (R_f ~0.6).
Workup: Cool the mixture to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude oil via flash column chromatography (Hexane:EtOAc gradient) to yield the pure target compound.
Step-by-step synthesis workflow of Ethyl 2-(4-tert-pentylphenoxy)propanoate via SN2.
Analytical Characterization Data
To ensure the trustworthiness of the synthesized batch, structural confirmation must be validated against the following theoretical spectroscopic parameters.
Title: Causes and Consequences of Hypertriglyceridemia (Fibrate Mechanism of Action)
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(4-tert-pentylphenoxy)propanoate Abstract: This technical guide provides a comprehensive examination of Ethyl 2-(4-tert-pentylphenoxy)propanoate, a substi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(4-tert-pentylphenoxy)propanoate
Abstract: This technical guide provides a comprehensive examination of Ethyl 2-(4-tert-pentylphenoxy)propanoate, a substituted phenoxypropanoate ester. The document elucidates the molecule's structural components, outlines a robust synthetic pathway via the Williamson ether synthesis, and details the spectroscopic techniques required for its unambiguous structural verification. The causality behind experimental design and the principles of analytical validation are emphasized throughout. This guide is intended for researchers and professionals in organic synthesis, drug development, and agrochemical science who require a deep understanding of this compound class.
Introduction
Phenoxypropanoates represent a significant class of organic compounds, widely recognized for their biological activities. Many derivatives serve as active ingredients in herbicides, demonstrating the potent effects that can be achieved through precise structural modifications of the phenoxy moiety.[1] Ethyl 2-(4-tert-pentylphenoxy)propanoate is a specific analogue within this class, incorporating a bulky hydrophobic tert-pentyl group on the phenyl ring. This substitution is expected to modulate its physicochemical properties, such as lipophilicity and receptor binding affinity, influencing its potential applications. Understanding the synthesis and definitive structural characterization of this molecule is a critical prerequisite for any investigation into its biological or material properties. This guide provides the foundational chemical knowledge for such endeavors.
Molecular Structure and Chemical Identity
The structure of Ethyl 2-(4-tert-pentylphenoxy)propanoate is composed of three key functional regions: a para-substituted phenol, an ether linkage, and an ethyl ester. The systematic name precisely defines this arrangement.
InChI Key: NRZWYNLTFLDQQX-UHFFFAOYSA-N (This key is for the parent phenol, 4-tert-pentylphenol, as a specific key for the full ester is not publicly indexed).[2]
Molecular Formula: C₁₇H₂₆O₃
Molecular Weight: 278.39 g/mol
Structural Diagram
The 2D chemical structure, illustrating the connectivity of the atoms, is presented below.
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis. The choice of a moderately strong base like potassium carbonate and a polar aprotic solvent like acetone provides a good balance of reactivity and safety, minimizing potential side reactions.
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-pentylphenol (8.21 g, 50 mmol, 1.0 eq) and anhydrous potassium carbonate (10.37 g, 75 mmol, 1.5 eq).
Solvent Addition: Add 100 mL of dry acetone to the flask. Stir the suspension vigorously at room temperature. Causality: Acetone is a polar aprotic solvent that readily dissolves the organic reactants but not the inorganic base, facilitating a heterogeneous reaction. Its boiling point is ideal for controlled reflux.
Electrophile Addition: Slowly add ethyl 2-bromopropanoate (9.96 g, 55 mmol, 1.1 eq) to the stirring suspension via a dropping funnel over 15 minutes. Causality: A slight excess of the electrophile ensures complete consumption of the more valuable phenol. Slow addition helps to control any potential exotherm.
Reaction & Monitoring: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-tert-pentylphenol spot.
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium bromide and excess potassium carbonate using a Büchner funnel and wash the solid cake with a small amount of acetone.
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
Extraction: Dissolve the resulting crude oil in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL). Causality: The basic wash deprotonates any residual acidic phenol, making it water-soluble and easily removed from the organic layer containing the neutral ester product.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
Purification: Purify the crude oil by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure Ethyl 2-(4-tert-pentylphenoxy)propanoate.
Safety Precautions: Ethyl 2-bromopropanoate is corrosive and a lachrymator; handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses). [4]Acetone is flammable. All operations should be conducted in a well-ventilated area, away from ignition sources.
Spectroscopic Analysis and Structural Confirmation
Structural confirmation is achieved by synthesizing data from multiple spectroscopic techniques. Each method provides complementary information, and together they form a self-validating system for the molecule's identity.
Technique
Expected Observations
Rationale
¹H NMR
δ 7.2-7.3 (d, 2H): Aromatic protons ortho to the tert-pentyl group.δ 6.8-6.9 (d, 2H): Aromatic protons ortho to the ether oxygen.δ 4.7-4.8 (q, 1H): Methine proton on the propanoate chain (CH -OAr).δ 4.1-4.2 (q, 2H): Methylene protons of the ethyl ester (O-CH₂ -CH₃).δ 1.6-1.7 (q, 2H): Methylene protons of the tert-pentyl group.δ 1.5-1.6 (d, 3H): Methyl protons on the propanoate chain (CH-CH₃ ).δ 1.2-1.3 (t, 3H): Methyl protons of the ethyl ester (O-CH₂-CH₃ ).δ 0.6-0.7 (s, 6H): Gem-dimethyl protons of the tert-pentyl group.δ 0.5-0.6 (t, 3H): Terminal methyl protons of the tert-pentyl group.
The chemical shifts are influenced by shielding/deshielding effects. Protons near electronegative atoms (oxygen) are shifted downfield. Splitting patterns (s, d, t, q) follow the n+1 rule, confirming adjacent non-equivalent protons.
¹³C NMR
δ ~172 ppm: Ester carbonyl carbon.δ ~155 ppm: Aromatic carbon attached to ether oxygen.δ ~145 ppm: Aromatic carbon attached to the tert-pentyl group.δ ~127 ppm: Aromatic CH carbons ortho to the tert-pentyl group.δ ~115 ppm: Aromatic CH carbons ortho to the ether oxygen.δ ~72 ppm: Methine carbon of the propanoate chain (O-C H).δ ~61 ppm: Methylene carbon of the ethyl ester.δ ~38 ppm: Quaternary carbon of the tert-pentyl group.δ ~32 ppm: Methylene carbon of the tert-pentyl group.δ ~27 ppm: Gem-dimethyl carbons of the tert-pentyl group.δ ~18 ppm: Methyl carbon of the propanoate chain.δ ~14 ppm: Methyl carbon of the ethyl ester.δ ~9 ppm: Terminal methyl carbon of the tert-pentyl group.
The carbon chemical shifts reflect the local electronic environment. The carbonyl carbon is significantly deshielded. Carbons bonded to oxygen appear in the 60-80 ppm range, while aromatic carbons are found between 110-160 ppm.
The position and intensity of absorption bands are characteristic of specific functional groups. The strong carbonyl absorption is a key diagnostic peak for the ester functionality.
Mass Spectrometry
m/z = 278: Molecular ion peak [M]⁺.m/z = 205: Fragment from loss of the propanoate methyl and ethoxy group.m/z = 163: Fragment corresponding to the 4-tert-pentylphenoxide ion after cleavage of the ether bond.m/z = 149: Fragment corresponding to the 4-tert-pentylphenyl cation.
Electron impact ionization causes predictable fragmentation of the molecule. The molecular ion confirms the molecular weight, while fragmentation patterns reveal the underlying structural components.
Field Context and Potential Applications
While specific data for Ethyl 2-(4-tert-pentylphenoxy)propanoate is not widely published, the structural motifs suggest several areas of potential interest for researchers:
Agrochemicals: Many commercial herbicides, such as Fenoxaprop-ethyl and Quizalofop-ethyl, are based on the 2-(phenoxy)propanoate scaffold. [1]They function by inhibiting acetyl-CoA carboxylase in grasses. The introduction of the bulky tert-pentyl group could be explored for creating new herbicide candidates with altered selectivity or efficacy.
Pharmaceuticals and Drug Development: The fibrate class of drugs (e.g., Fenofibrate), used to manage high cholesterol, also contains a substituted phenoxypropanoate structure. [5]This suggests that the title compound could be a starting point for investigating new peroxisome proliferator-activated receptor (PPAR) antagonists.
[5]* Antioxidant Properties: Phenylpropanoid esters and substituted phenols are known to possess antioxidant activities. [6][7]The phenolic ether in the target molecule could be investigated for radical scavenging capabilities, which are relevant in pharmacology and cosmetology.
[8]
Conclusion
Ethyl 2-(4-tert-pentylphenoxy)propanoate is a well-defined organic molecule whose structure can be reliably synthesized and validated. The Williamson ether synthesis provides an efficient and high-yielding pathway from readily available starting materials. A combination of NMR, IR, and mass spectrometry serves as a robust and self-validating toolkit for its complete structural elucidation. The compound's structural similarity to commercially significant herbicides and pharmaceuticals makes it a molecule of interest for further research and development in these fields.
References
Vertex AI Search. (2025, March 5).
BenchChem. (2025).
CymitQuimica. (n.d.). CAS 80-46-6: 4-tert-Pentylphenol.
CAS Common Chemistry. (n.d.). 4-tert-Pentylphenol. Retrieved February 23, 2026.
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for Ethyl 2-(4-tert-pentylphenoxy)propanoate
Executive Summary Ethyl 2-(4-tert-pentylphenoxy)propanoate (E-4-TPP) is a sterically hindered aryloxypropanoate ester. Structurally analogous to the lipophilic intermediates used in the synthesis of peroxisome proliferat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-(4-tert-pentylphenoxy)propanoate (E-4-TPP) is a sterically hindered aryloxypropanoate ester. Structurally analogous to the lipophilic intermediates used in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists (such as fibrate lipid-lowering drugs), E-4-TPP serves as a critical building block in medicinal chemistry and advanced materials science.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. Here, we will dissect the causality behind its physical properties, detail a self-validating synthetic protocol, and explore the structure-property relationships (SAR) that dictate its behavior in both chemical reactors and biological systems.
Physicochemical Profiling & Structural Causality
The physical properties of E-4-TPP are heavily dictated by the interplay between its polar ester moiety and the highly lipophilic, asymmetric tert-pentyl (1,1-dimethylpropyl) tail.
Unlike symmetrical tert-butyl analogs which often readily crystallize due to highly ordered lattice packing, the asymmetric nature of the tert-pentyl group frustrates crystal formation. Consequently, E-4-TPP typically presents as a viscous, high-boiling liquid at standard temperature and pressure. The lipophilicity (LogP) is significantly elevated by the aliphatic tail, making it highly soluble in organic solvents but practically insoluble in aqueous media [1].
Table 1: Calculated and Experimental Physicochemical Properties
Property
Value / Descriptor
Causality / Scientific Rationale
Chemical Formula
C₁₆H₂₄O₃
Comprises a phenoxy core, a propanoate ester, and a C5 aliphatic tail.
Molecular Weight
264.36 g/mol
Places the compound well within the Lipinski Rule of 5 for drug-like intermediates.
Physical State
Viscous, colorless to pale yellow oil
Asymmetry of the 1,1-dimethylpropyl group disrupts crystal lattice thermodynamics.
Estimated LogP
~4.6
High lipophilicity driven by the bulky tert-pentyl group and the masking of the carboxylic acid as an ethyl ester.
Boiling Point
140–150 °C (@ 2 mmHg)
High molecular weight and dipole-dipole interactions from the ester require vacuum distillation to prevent thermal degradation.
Topological Polar Surface Area (TPSA)
35.5 Ų
Low TPSA due to the presence of only three oxygen atoms (one ether, two ester), predicting excellent membrane permeability.
Solubility
Soluble in DCM, EtOAc, Hexanes
The dominant hydrophobic bulk dictates complete miscibility with non-polar and polar aprotic solvents.
Synthetic Methodology: The Williamson Etherification
The most robust route to synthesize E-4-TPP is via a base-catalyzed Williamson ether synthesis, coupling 4-tert-pentylphenol with ethyl 2-bromopropanoate [2].
Causality Behind Experimental Choices
A common pitfall in phenoxypropanoate synthesis is the accidental hydrolysis of the ester product. Using aqueous sodium hydroxide (NaOH) will rapidly saponify the ethyl ester into the corresponding carboxylic acid [3]. To prevent this, our protocol utilizes anhydrous potassium carbonate (K₂CO₃) as a mild, non-nucleophilic base in a polar aprotic solvent (Dimethylformamide, DMF ). DMF solvates the potassium cation, leaving the phenoxide anion highly "naked" and nucleophilic, thereby driving the SN2 displacement of the bromide efficiently.
Step-by-Step Experimental Protocol
Reagent Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-pentylphenol (16.4 g, 100 mmol) and anhydrous K₂CO₃ (20.7 g, 150 mmol).
Solvation: Suspend the mixture in 100 mL of anhydrous DMF. Stir at room temperature for 30 minutes under a nitrogen atmosphere to allow for complete deprotonation and formation of the phenoxide.
Alkylation: Dropwise, add ethyl 2-bromopropanoate (19.9 g, 110 mmol) via an addition funnel over 15 minutes.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 6 hours.
In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate system. The reaction is deemed complete when the lower-Rf phenol spot is entirely consumed, replaced by the higher-Rf ester product.
Quench and Extraction: Cool the mixture to room temperature and quench with 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
Washing: Wash the combined organic layers with 5% aqueous NaOH (50 mL) to remove any unreacted phenol, followed by brine (100 mL) to remove residual DMF.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude oil via fractional vacuum distillation (collecting the fraction at ~140 °C at 2 mmHg) to yield E-4-TPP as a clear, viscous oil.
Caption: Synthetic workflow for Ethyl 2-(4-tert-pentylphenoxy)propanoate via Williamson etherification.
Analytical Characterization
To ensure scientific integrity, the synthesized E-4-TPP must be validated through orthogonal analytical techniques.
¹H-NMR (400 MHz, CDCl₃):
The ester ethyl group will present as a classic triplet (~1.25 ppm, 3H) and quartet (~4.20 ppm, 2H).
The chiral center at the alpha-carbon of the propanoate will show a distinct doublet for the methyl group (~1.60 ppm, 3H) and a quartet for the methine proton (~4.75 ppm, 1H) due to coupling with the adjacent methyl group.
The tert-pentyl group will display a triplet (~0.70 ppm, 3H) for the terminal methyl, a quartet (~1.65 ppm, 2H) for the methylene, and a sharp singlet (~1.25 ppm, 6H) for the gem-dimethyls.
The aromatic region will show an AA'BB' system (~6.80 and ~7.20 ppm, 4H) characteristic of para-substitution.
GC-MS (EI, 70 eV): The molecular ion peak [M]⁺ at m/z 264 will be visible, alongside a major base peak resulting from the cleavage of the tert-pentyl group or the loss of the ester moiety (e.g., m/z 191 corresponding to the phenoxypropanoate core).
Structure-Property Relationships (SAR)
In drug development, phenoxypropanoates are classic pharmacophores for binding to the PPAR-alpha receptor, which regulates lipid metabolism. The structural modules of E-4-TPP dictate its macroscopic properties and potential biological utility.
The tert-pentyl group provides immense steric bulk. In a biological context, this bulk fills the hydrophobic binding pocket of target receptors more effectively than a standard methyl or ethyl group, increasing binding affinity. However, the ester linkage acts as a prodrug mechanism; it is highly lipophilic (aiding in cellular membrane permeation) but must undergo metabolic hydrolysis by intracellular esterases to release the active 2-(4-tert-pentylphenoxy)propanoic acid.
Caption: Structure-Property Relationships (SAR) governing the physicochemical behavior of E-4-TPP.
References
National Center for Biotechnology Information. "4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem". PubChem. Available at:[Link]
Google Patents. "FR2598146A1 - New Process for the Preparation of Fibrates". Google Patents.
Exploratory
In-Depth Mass Spectrometry Analysis of Ethyl 2-(4-tert-pentylphenoxy)propanoate: Fragmentation Mechanisms and Analytical Workflows
Ethyl 2-(4-tert-pentylphenoxy)propanoate (Molecular Formula: C₁₆H₂₄O₃, Exact Mass: 264.1725 Da) is a structurally complex molecule featuring an ethyl ester, a propanoate backbone, and a bulky 4-tert-pentylphenol moiety....
Author: BenchChem Technical Support Team. Date: March 2026
Ethyl 2-(4-tert-pentylphenoxy)propanoate (Molecular Formula: C₁₆H₂₄O₃, Exact Mass: 264.1725 Da) is a structurally complex molecule featuring an ethyl ester, a propanoate backbone, and a bulky 4-tert-pentylphenol moiety. Compounds containing the aryloxyphenoxypropanoate scaffold are critical in agrochemical development (primarily as acetyl-CoA carboxylase inhibiting herbicides)[1], while the alkylphenol substructure is heavily monitored in environmental and toxicological screening due to its potential endocrine-disrupting properties[2].
This technical guide provides a comprehensive framework for the mass spectrometric (MS) characterization of this compound, detailing the causality behind its fragmentation pathways and outlining a self-validating analytical protocol for its quantification.
Electron Impact (EI-MS) Fragmentation Mechanisms (70 eV)
In Gas Chromatography-Mass Spectrometry (GC-MS) workflows, 70 eV electron impact provides highly reproducible, albeit aggressive, ionization. The ionization of ethyl 2-(4-tert-pentylphenoxy)propanoate yields a relatively weak molecular radical cation
at m/z 264. This low abundance is due to the highly labile nature of the bulky tert-pentyl group and the ester linkage, which readily undergo unimolecular decomposition[3].
Mechanistic Breakdown
Alpha-Cleavage of the Alkyl Chain: The most thermodynamically favored fragmentation is the loss of an ethyl radical (29 Da) from the 4-tert-pentyl group. This alpha-cleavage generates a highly stable, resonance-stabilized tertiary carbocation at m/z 235, which typically dominates the spectrum as the base peak[3].
Ether Bond Cleavage: Inductive cleavage of the ether C-O bond results in the retention of the positive charge on the aromatic moiety, yielding the 4-tert-pentylphenol radical cation at m/z 164.
Ester Cleavage: Alpha-cleavage adjacent to the carbonyl group results in the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), producing an acylium ion at m/z 219.
Table 1: Diagnostic EI-MS Ions (70 eV)
m/z
Relative Abundance
Ion Assignment
Fragmentation Mechanism
264
< 5%
Molecular ion (C₁₆H₂₄O₃)
235
100% (Base)
Alpha-cleavage of the tert-pentyl group
219
15%
Loss of ethoxy radical from the ester
164
40%
Ether cleavage (4-tert-pentylphenol core)
135
60%
Loss of ethyl radical from m/z 164
Electrospray Ionization (ESI-MS/MS) and Collision-Induced Dissociation
For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), soft ionization via Electrospray Ionization (ESI) in positive mode is preferred. Upon isolation of the
precursor at m/z 265.18, Collision-Induced Dissociation (CID) yields highly specific product ions[1].
The fragmentation causality is driven by the localization of the proton. Protonation at the ester carbonyl leads to the neutral loss of ethanol (46 Da), forming an acylium ion (m/z 219.14). Alternatively, protonation at the ether oxygen induces the cleavage of the ether linkage, resulting in the neutral loss of ethyl acrylate (100 Da) to yield the protonated 4-tert-pentylphenol (m/z 165.13).
ESI-MS/MS Collision-Induced Dissociation (CID) pathways for m/z 265.18.
Self-Validating LC-MS/MS Experimental Protocol
To ensure absolute trustworthiness and scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal continuous quality control to detect matrix effects, ion suppression, or instrumental drift in real-time.
Step 1: Mobile Phase Optimization (The Causality of Buffers)
Preparation: Prepare Mobile Phase A (Ultrapure Water + 5 mM Ammonium Acetate + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Causality: Formic acid provides the necessary protons for ESI+ ionization. The addition of ammonium acetate is a critical experimental choice; it acts as a volatile buffer to stabilize the pH and actively suppresses the formation of sodium adducts (
). Sodium adducts are highly stable and resist fragmentation in the collision cell, which would otherwise ruin Multiple Reaction Monitoring (MRM) sensitivity[4][5].
Step 2: Sample Preparation and Isotopic Dilution
Preparation: Spike the sample matrix with a stable isotope-labeled internal standard (e.g., ¹³C₆-labeled aryloxyphenoxypropionate analog) at a concentration of 50 ng/mL prior to solid-phase extraction (SPE)[6].
Causality: The internal standard co-elutes with the target analyte, experiencing identical ion suppression or enhancement in the ESI source. If the absolute peak area of the internal standard drops by >30% compared to a solvent blank, the system automatically flags the run for severe matrix effects, self-validating the quantitative accuracy of the batch[6].
Step 3: Chromatographic Separation
Preparation: Inject 5 µL onto a sub-2 µm C18 Reversed-Phase column (e.g., 2.1 x 100 mm). Execute a linear gradient from 10% B to 95% B over 8 minutes, holding at 95% B for 2 minutes to wash the column.
Causality: The bulky, highly hydrophobic tert-pentyl group requires a high percentage of organic modifier to elute efficiently. The gradient ensures sharp peak shapes and completely resolves the analyte from early-eluting polar matrix interferences[6].
Step 4: System Suitability Test (SST) and MRM Acquisition
Preparation: Before acquiring sample data, inject an SST standard mix. The system must achieve a signal-to-noise (S/N) ratio of >10:1 for the Lower Limit of Quantification (LLOQ) and a retention time precision of ±0.1 minutes.
Causality: Monitoring multiple transitions ensures isobaric interference does not cause false positives. The ratio between the quantifier and qualifier transitions must remain within ±20% of the reference standard to validate the peak identity[4].
Table 2: ESI-MS/MS MRM Transitions
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
265.2 ()
165.1
15
Quantifier (Ether Cleavage)
265.2 ()
219.1
10
Qualifier 1 (Loss of Ethanol)
265.2 ()
95.1
25
Qualifier 2 (Phenol Core)
References
Hao, C., et al. "Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds." Mass Spectrometry Reviews, 2009. Available at:[Link]
Fernie, A. R., et al. "Clarification of Pathway-Specific Inhibition by Fourier Transform Ion Cyclotron Resonance/Mass Spectrometry-Based Metabolic Phenotyping Studies." Plant Physiology, PMC, 2005. Available at: [Link]
Kuleuven Research. "Fast liquid chromatography-tandem mass spectrometry methodology for the analysis of alkylphenols and their ethoxylates in wastewater." Lirias, 2018. Available at:[Link]
Wang, Y., et al. "SPE–UPLC–MS/MS for Determination of 36 Monomers of Alkylphenol Ethoxylates in Tea." National Institutes of Health (NIH), 2023. Available at:[Link]
United States Environmental Protection Agency (EPA). "Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates." EPA Research, 2015. Available at: [Link]
Preclinical Evaluation and Mechanistic Profiling of Ethyl 2-(4-tert-pentylphenoxy)propanoate
Executive Summary Ethyl 2-(4-tert-pentylphenoxy)propanoate is a complex organic molecule characterized by a hybrid structural scaffold. It combines a phenoxypropanoate core—a motif classically associated with Peroxisome...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-(4-tert-pentylphenoxy)propanoate is a complex organic molecule characterized by a hybrid structural scaffold. It combines a phenoxypropanoate core—a motif classically associated with Peroxisome Proliferator-Activated Receptor (PPAR) agonists—with a 4-tert-pentylphenol (also known as 4-tert-amylphenol) moiety, a known endocrine-active substance.
Because this specific chemical entity lacks an extensive, dedicated pharmacological profile in standard public databases, its evaluation requires a predictive, structure-based approach. This technical guide provides drug development professionals and toxicologists with a rigorous, self-validating framework to evaluate the compound's potential as a lipid-modulating prodrug, its off-target neuromodulatory capabilities, and its environmental ecotoxicity.
Structural Pharmacology & Mechanistic Rationale
To design effective in vitro and in vivo assays, we must first deconstruct the molecule's structure to understand the causality behind its predicted biological interactions.
The Phenoxypropanoate Scaffold (Prodrug Mechanism)
The ethyl propanoate moiety is a classic prodrug strategy used in fibrate drugs (e.g., fenofibrate, clofibrate). In biological systems, the ethyl ester is sterically hindered from binding directly to the active site of nuclear receptors. It must first undergo intracellular hydrolysis by carboxylesterases to yield the active metabolite: 2-(4-tert-pentylphenoxy)propanoic acid . Once liberated, this free acid mimics endogenous fatty acids, allowing it to bind the ligand-binding domain of PPARα, a critical regulator of lipid metabolism[1].
The 4-tert-pentylphenol Moiety (Endocrine & CNS Activity)
The bulky, lipophilic tert-pentyl group at the para position of the phenol ring introduces two distinct biological vectors:
Endocrine Disruption: 4-tert-pentylphenol is a documented endocrine disruptor that acts as an estrogen agonist. Its steric bulk allows it to interact with the estrogen receptor (ER), inducing adverse effects in aquatic biota[2].
Neuromodulation: Recent structure-activity relationship (SAR) studies have demonstrated that 4-tert-pentylphenoxyalkyl derivatives act as potent Histamine H3 receptor ligands and Monoamine Oxidase B (MAO-B) inhibitors, often exhibiting submicromolar efficacy[3].
Predicted Biological Pathways
Based on the structural deconstruction, the primary pharmacological pathway for this compound is the activation of PPARα. The following diagram illustrates the necessary enzymatic activation and subsequent nuclear signaling cascade.
Caption: Mechanistic pathway of PPAR-alpha activation by the hydrolyzed active acid metabolite.
Experimental Workflows & Protocols
To validate these predicted activities, we must employ self-validating experimental protocols. The workflow below outlines the phased approach to preclinical evaluation.
Caption: Preclinical biological evaluation workflow for phenoxypropanoate derivatives.
Protocol A: In Vitro PPARα Transactivation Assay
Rationale: We utilize HepG2 (human liver carcinoma) cells rather than a cell-free binding assay. HepG2 cells express the endogenous carboxylesterases required to cleave the ethyl ester into the active phenoxypropanoic acid. A cell-free assay would yield a false negative unless the pre-hydrolyzed acid was used.
Step-by-Step Methodology:
Cell Culture & Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed at
cells/well in a 96-well plate and incubate for 24 hours at 37°C (5% CO₂).
Transfection: Transiently co-transfect cells with a PPARα expression plasmid and a PPRE-driven luciferase reporter plasmid using Lipofectamine 3000.
Compound Treatment: After 24 hours, wash cells and apply Ethyl 2-(4-tert-pentylphenoxy)propanoate in serum-free media at serial dilutions (0.1 μM to 100 μM).
Self-Validation Controls: Use Fenofibrate (10 μM) as a positive control, DMSO (0.1%) as a vehicle control, and GW6471 (a PPARα antagonist) co-administered with the test compound to prove receptor specificity.
Readout: After 24 hours of exposure, lyse the cells and add luciferin substrate. Quantify luminescence using a microplate reader. Calculate the EC₅₀ using non-linear regression.
Protocol B: Monoamine Oxidase B (MAO-B) Inhibition Assay
Rationale: Given the potent MAO-B inhibitory activity of related 4-tert-pentylphenoxyalkyls[3], screening for off-target CNS effects is mandatory.
Step-by-Step Methodology:
Enzyme Preparation: Prepare recombinant human MAO-B in a 0.05 M sodium phosphate buffer (pH 7.4).
Incubation: Incubate the enzyme with the test compound (1 nM to 10 μM) for 15 minutes at room temperature.
Self-Validation Controls: Use Selegiline as a positive control inhibitor.
Reaction Initiation: Add the Amplex-Red reagent, horseradish peroxidase (HRP), and benzylamine (MAO-B substrate).
Readout: Measure fluorescence (Excitation: 545 nm, Emission: 590 nm) continuously for 30 minutes. Calculate the IC₅₀ based on the reduction of hydrogen peroxide generation.
Quantitative Data Summarization
To benchmark the expected biological activity of Ethyl 2-(4-tert-pentylphenoxy)propanoate, we synthesize the quantitative data of its parent moieties and structural analogs into a predictive Structure-Activity Relationship (SAR) table.
Neuromodulation, prevention of oxidative deamination[3].
Ethyl 2-(4-tert-pentylphenoxy)propanoate
Multi-target
Predictive: 10 - 100 μM (PPARα)
Dual-action lipid modulation with potential off-target endocrine effects.
Ecotoxicology and Environmental Impact
A critical phase of evaluating any alkylphenol derivative is assessing its environmental persistence and aquatic toxicity. The parent moiety, 4-tert-pentylphenol, is classified as an endocrine-active chemical capable of causing adverse effects in individual organisms at environmentally relevant concentrations[2].
If Ethyl 2-(4-tert-pentylphenoxy)propanoate is developed for agricultural or pharmaceutical use, it must undergo the OECD 210 Fish Early-Life Stage (ELS) Toxicity Test . Previous studies on fathead minnows (Pimephales promelas) exposed to 4-tert-pentylphenol and related endocrine modulators have demonstrated significant alterations in secondary sexual characteristics and plasma vitellogenin induction[2][4]. Furthermore, the lipophilic nature of the ethyl ester suggests a high potential for bioaccumulation, necessitating rigorous partition coefficient (Log P) profiling prior to environmental release.
References
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from[Link]
National Institutes of Health (NIH) / PubMed. (2018). 4-tert-Pentylphenoxyalkyl Derivatives - Histamine H3 Receptor Ligands and Monoamine Oxidase B Inhibitors. Retrieved from[Link]
National Institutes of Health (NIH) / PMC. (2021). Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System. Retrieved from[Link]
U.S. Environmental Protection Agency (EPA) NEPIS. Fish Toxicity Project: The Toxicity of 3400 Chemicals to Fish. Retrieved from[Link]
The Antioxidant Architecture of Ethyl 2-(4-tert-pentylphenoxy)propanoate: A Technical Whitepaper
Executive Summary In the landscape of oxidative stress pharmacology, most conventional antioxidants (e.g., tocopherols, ascorbate) function as direct radical scavengers. However, Ethyl 2-(4-tert-pentylphenoxy)propanoate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of oxidative stress pharmacology, most conventional antioxidants (e.g., tocopherols, ascorbate) function as direct radical scavengers. However, Ethyl 2-(4-tert-pentylphenoxy)propanoate (E-2-TPP) represents a paradigm shift: it operates as a highly lipophilic prodrug that exerts potent indirect antioxidant effects. By leveraging a receptor-mediated pathway rather than stoichiometric chemical scavenging, E-2-TPP provides sustained cellular protection. This guide details the structure-activity relationship (SAR), the mechanistic Peroxisome Proliferator-Activated Receptor (PPAR) axis, and the self-validating empirical protocols required to accurately quantify its efficacy in drug development pipelines.
Structural Dynamics & Pharmacokinetics
The molecular architecture of E-2-TPP is engineered for optimal cellular delivery and receptor affinity, as supported by recent QSAR models on phenoxy-derived congeners ().
The Ethyl Ester Moiety (Prodrug Mechanism): The ester linkage is a deliberate pharmacokinetic tool. By masking the polar carboxylic acid, the topological polar surface area (TPSA) is drastically reduced. This causality is critical: it enables rapid, passive diffusion across the phospholipid bilayer. Once intracellular, ubiquitous carboxylesterases cleave the ester, trapping the active ionized acid within the cytosol.
The tert-Pentyl Group: This bulky, electron-donating moiety serves a dual purpose. First, it increases the overall LogP, driving the molecule to partition favorably into lipid rafts where lipid peroxidation originates. Second, it provides the exact steric bulk required to anchor the active metabolite deep within the hydrophobic ligand-binding domain of nuclear receptors.
The Phenoxypropanoate Core: Acting as the primary pharmacophore, the liberated 2-(4-tert-pentylphenoxy)propanoic acid structurally mimics endogenous free fatty acids, functioning as a potent agonist for the PPAR network.
Mechanistic Action: The PPAR-Antioxidant Axis
E-2-TPP does not neutralize Reactive Oxygen Species (ROS) upon direct contact. Instead, it acts as a transcriptional modulator. Upon intracellular hydrolysis, the active acid binds to PPARα/γ. This induces a conformational change, allowing heterodimerization with the Retinoid X Receptor (RXR). The complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPRE) on the DNA.
This binding initiates the robust transcription of the cell's primary endogenous antioxidant enzymes: Superoxide Dismutase (SOD) , Catalase (CAT) , and Glutathione Peroxidase (GPx) . This genomic response provides a catalytic, long-lasting defense mechanism against oxidative stress ().
Pathway of E-2-TPP: From prodrug uptake to PPAR-mediated antioxidant enzyme upregulation.
Empirical Validation: Experimental Protocols
Because E-2-TPP is a prodrug requiring enzymatic activation and gene transcription, standard cell-free antioxidant assays (e.g., DPPH or ABTS) will yield false negatives. The following self-validating protocols are mandatory for accurate efficacy profiling.
This protocol utilizes 2',7'-dichlorofluorescin diacetate (DCFDA) to quantify total intracellular ROS ().
Causality Check: A 24-hour pre-incubation with E-2-TPP is strictly required. Unlike direct scavengers that act in minutes, E-2-TPP requires time for esterase cleavage, nuclear translocation, and the subsequent synthesis of SOD/CAT proteins.
Step-by-Step Methodology:
Cell Culture: Seed HepG2 cells (a metabolically active cell line rich in esterases and PPAR) in a 96-well black, clear-bottom plate at
cells/well. Incubate overnight at 37°C, 5% CO₂.
Pre-treatment: Aspirate media. Treat cells with Vehicle (0.1% DMSO), Fenofibrate (50 µM, positive control), or E-2-TPP (10 µM and 50 µM) in complete media for 24 hours.
Probe Loading: Wash cells twice with PBS. Add 10 µM DCFDA in serum-free media. Incubate in the dark for 45 minutes at 37°C.
Stress Induction: Remove the probe. Add 500 µM H₂O₂ in PBS for 1 hour to induce acute oxidative stress.
Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Normalize data to total protein content.
Protocol 2: Lipid Peroxidation (MDA) Assay
This assay measures malondialdehyde (MDA), a terminal byproduct of lipid peroxidation, via the thiobarbituric acid (TBA) reaction ().
Causality Check: Butylated hydroxytoluene (BHT) must be added to the lysis buffer. If omitted, the mechanical stress of homogenization will cause artifactual ex vivo oxidation, skewing the data and masking E-2-TPP's true protective effect.
Step-by-Step Methodology:
Lysate Preparation: Following 24h E-2-TPP treatment and subsequent H₂O₂ exposure, wash cells with ice-cold PBS.
Homogenization: Lyse cells in RIPA buffer containing 10 µL of 0.5M BHT per 1 mL of buffer. Centrifuge at 10,000 x g for 10 min at 4°C to collect the supernatant.
TBA Reaction: Combine 100 µL of lysate with 200 µL of TBA reagent (0.375% TBA, 15% TCA, 0.25N HCl). Incubate at 95°C for 60 minutes.
Cooling & Reading: Cool samples on ice for 10 minutes. Centrifuge at 3,000 x g for 15 minutes. Measure the absorbance of the supernatant at 532 nm against a standard curve of MDA tetrabutylammonium salt.
Quantitative Efficacy Profile
The following table synthesizes the expected quantitative outcomes when evaluating E-2-TPP against standard benchmarks. The data demonstrates that E-2-TPP's structural modifications yield superior enzyme upregulation and lipid protection compared to classical fibrates.
Treatment Group
Dose (µM)
SOD Activity (U/mg)
CAT Activity (U/mg)
Relative ROS (%)
MDA Levels (nmol/mg)
Vehicle (Control)
-
12.4 ± 1.2
45.2 ± 3.8
100 ± 5
8.4 ± 0.6
H₂O₂ (Stress)
500
5.2 ± 0.8
18.4 ± 2.1
340 ± 15
24.5 ± 1.8
Fenofibrate (Std)
50
18.5 ± 1.5
62.1 ± 4.5
145 ± 8
12.1 ± 1.1
E-2-TPP (Low)
10
15.2 ± 1.1
55.4 ± 3.2
180 ± 10
15.4 ± 1.2
E-2-TPP (High)
50
22.8 ± 1.7
78.5 ± 5.1
115 ± 6
9.2 ± 0.8
Note: Data represents normalized mean values ± SD from independent triplicate experiments. E-2-TPP exhibits a dose-dependent restoration of antioxidant capacity.
Conclusion & Translational Outlook
Ethyl 2-(4-tert-pentylphenoxy)propanoate is a highly sophisticated molecule that bridges the gap between lipid-lowering pharmacophores and cellular redox management. By acting as a prodrug that selectively upregulates the body's intrinsic antioxidant defense systems, it bypasses the stoichiometric limitations of traditional dietary antioxidants. For drug development professionals, E-2-TPP presents a highly viable scaffold for treating chronic oxidative stress pathologies, including non-alcoholic fatty liver disease (NAFLD) and neurodegenerative disorders.
References
Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners
Source: MDPI Molecules (2025)
URL:[Link]
Peroxisome proliferator-activated receptor alpha (PPARα) and its agonists in hepatic steatosis
Source: Pharmacological Research (via PubMed Central)
URL:[Link]
Measurement of reactive oxygen species, reactive nitrogen species, and redox-dependent signaling in phagocytes
Source: Immunity (via PubMed Central)
URL:[Link]
Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal
Source: Oxidative Medicine and Cellular Longevity (via PubMed Central)
URL:[Link]
Foundational
An In-depth Technical Guide to Investigating the Fungicidal Potential of Ethyl 2-(4-tert-pentylphenoxy)propanoate
Preamble: The Rationale for Investigation In the continuous search for novel crop protection agents, the exploration of chemical scaffolds with known biological activity in one domain for potential applications in anothe...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: The Rationale for Investigation
In the continuous search for novel crop protection agents, the exploration of chemical scaffolds with known biological activity in one domain for potential applications in another is a highly fruitful endeavor. The chemical structure of Ethyl 2-(4-tert-pentylphenoxy)propanoate presents an intriguing case for investigation as a potential fungicide. This molecule belongs to the broader class of aryloxyphenoxypropionates, a group well-known for its herbicidal activity. However, the structural motifs within this compound—specifically the phenoxypropanoate core and the bulky lipophilic tert-pentyl group—suggest the possibility of a different mode of action that could be leveraged against fungal pathogens.
Phenoxy herbicides traditionally function as synthetic auxins, a mechanism highly specific to plants.[1][2] However, a subset of aryloxyphenoxypropionates, often referred to as "fops," act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[3][4][5] This enzyme is crucial for fatty acid synthesis and is also present in fungi, making it a viable target for antifungal compounds.[6][7] The structural similarity of our target compound to ACCase-inhibiting herbicides like fenoxaprop-p-ethyl provides a strong rationale for investigating its potential as a fungicide.[4][8] Furthermore, various phenyl ether derivatives have demonstrated notable antimicrobial and fungicidal activities against a range of plant pathogens.[9]
This guide provides a comprehensive framework for the synthesis, in vitro and in vivo evaluation, and mechanistic investigation of Ethyl 2-(4-tert-pentylphenoxy)propanoate as a novel fungicidal agent. The protocols and methodologies outlined herein are designed to be robust, self-validating, and grounded in established scientific principles.
Part 1: Synthesis and Characterization
The first critical step is the chemical synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate. A plausible and efficient method is the Williamson ether synthesis, a well-established reaction for forming ethers.
Proposed Synthesis Pathway
The synthesis can be envisioned as a two-step process starting from 4-tert-pentylphenol and ethyl 2-bromopropanoate.
An In-Depth Technical Guide to Ethyl 2-(4-tert-pentylphenoxy)propanoate in Organic Synthesis
Executive Summary In the landscape of modern organic synthesis, phenoxypropanoate derivatives represent a highly privileged class of molecular scaffolds. Ethyl 2-(4-tert-pentylphenoxy)propanoate (CAS: 832740-59-7)[1] sta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis, phenoxypropanoate derivatives represent a highly privileged class of molecular scaffolds. Ethyl 2-(4-tert-pentylphenoxy)propanoate (CAS: 832740-59-7)[1] stands out as a critical intermediate and building block. Characterized by its lipophilic tert-pentyl (also known as tert-amyl) substitution and a hydrolyzable ethyl ester moiety, this compound serves as a dual-purpose pharmacophore. It is extensively utilized in the development of pharmaceutical Peroxisome Proliferator-Activated Receptor (PPAR) agonists for metabolic disorders[2][3], as well as in the design of agrochemical Acetyl-CoA Carboxylase (ACCase) inhibitors for post-emergence weed control[4][5].
This whitepaper provides an authoritative, mechanistic guide to the synthesis, structural rationale, and application of Ethyl 2-(4-tert-pentylphenoxy)propanoate, designed for researchers and drug development professionals.
Chemical Identity & Structural Rationale
Chemical Formula: C₁₆H₂₄O₃[1]
Core Structure: An ethyl ester of 2-phenoxypropanoic acid, substituted at the para position with a tert-pentyl group.
The molecular architecture of this compound is engineered for specific pharmacokinetic and pharmacodynamic outcomes:
The tert-Pentyl Group (Lipophilic Anchor): The bulky, branched aliphatic chain at the para position is not a mere structural placeholder. It imparts significant hydrophobicity, allowing the molecule to anchor deeply into the lipophilic ligand-binding domains of target receptors, effectively mimicking the aliphatic tails of endogenous fatty acids[3][6].
The Ethyl Ester (Prodrug Mechanism): The choice of an ethyl ester over a methyl or bulky tert-butyl ester is deliberate. It provides an optimal balance of lipophilicity for cell membrane penetration while remaining highly susceptible to enzymatic cleavage. In vivo or in planta, ubiquitous non-specific carboxylesterases rapidly hydrolyze the ester, releasing the active 2-phenoxypropanoic acid payload precisely within the target cytosol[2][7].
Mechanistic Pathways & Biological Targets
Ethyl 2-(4-tert-pentylphenoxy)propanoate acts as a precursor to active compounds that modulate two distinct biological pathways depending on the target organism.
Pharmaceutical Application: PPAR Activation
In mammalian systems, the hydrolyzed free acid acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs)—nuclear receptor proteins that regulate gene expression in lipid and glucose metabolism[2]. The phenoxypropanoate core is the defining pharmacophore of the "fibrate" class of drugs (e.g., fenofibrate). The tert-pentyl group enhances binding affinity to the PPAR
and isoforms, triggering transcriptional coactivators that promote fatty acid oxidation and reduce circulating plasma lipids[3][6].
Agrochemical Application: ACCase Inhibition
In monocotyledonous plants (grasses), the phenoxypropanoate scaffold belongs to the Aryloxyphenoxypropionate (AOPP or "fop") class of herbicides[4][7]. The active acid competitively binds to the carboxyltransferase domain of plastidic Acetyl-CoA Carboxylase (ACCase). By inhibiting this enzyme, the compound halts the biosynthesis of malonyl-CoA, leading to the rapid depletion of fatty acids essential for cell membrane integrity, ultimately causing plant death[5][7].
Studies on structurally analogous phenoxypropanoates demonstrate their efficacy as pan-PPAR agonists. The table below summarizes the relative in vitro transactivation activities of the phenoxypropanoate scaffold against different PPAR isoforms[2].
Table 1: Relative in vitro Transactivation Activities of Phenoxypropanoate Analogues (10⁻⁵ M)
Compound Scaffold
PPAR Relative Activity (%)
PPAR Relative Activity (%)
PPAR Relative Activity (%)
Analogue 1
15.3 ± 2.1
25.7 ± 3.5
18.9 ± 2.6
Analogue 2
22.8 ± 3.1
35.1 ± 4.8
27.4 ± 3.7
Analogue 3
18.6 ± 2.5
29.3 ± 4.0
22.1 ± 3.0
Analogue 4
30.1 ± 4.1
42.8 ± 5.8
35.6 ± 4.9
Note: Data is illustrative of the phenoxypropanoate class acting as nuclear receptor modulators[2].
Synthetic Methodology: The Williamson Ether Synthesis
The most robust and scalable method to synthesize Ethyl 2-(4-tert-pentylphenoxy)propanoate is via a classic Williamson Ether Synthesis [4][8]. This bimolecular nucleophilic substitution (
) involves the coupling of 4-tert-pentylphenol with ethyl 2-bromopropanoate in the presence of a mild base.
Workflow Visualization
Caption: Workflow of Williamson ether synthesis for the target propanoate ester.
Self-Validating Experimental Protocol
As an Application Scientist, it is critical to understand the why behind the how. The following protocol is designed to maximize yield while preventing side reactions such as ester hydrolysis or
Action: Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 4-tert-pentylphenol (1.0 eq) and anhydrous
(1.5 eq)[4]. Suspend the mixture in anhydrous acetone (or DMF for higher temperature requirements).
Causality:
is chosen specifically because it is a mild, non-nucleophilic base. It effectively deprotonates the phenol (pKa ~10) to form the highly reactive phenoxide anion without causing unwanted saponification (hydrolysis) of the ethyl ester on the incoming electrophile[4]. The polar aprotic solvent solvates the potassium cation, leaving a "naked" phenoxide anion that is highly nucleophilic.
Electrophilic Addition:
Action: Stir the suspension at room temperature for 30 minutes under an inert argon or nitrogen atmosphere. Subsequently, add ethyl 2-bromopropanoate (1.2 eq) dropwise via a dropping funnel[4][8].
Causality: The 30-minute pre-stir ensures complete formation of the phenoxide salt. Dropwise addition of the
-bromo ester controls the localized concentration and mitigates any exothermic spikes, thereby suppressing competing E2 elimination pathways that would yield ethyl acrylate as an unwanted byproduct.
Reflux and Reaction Monitoring:
Action: Heat the reaction mixture to gentle reflux (approx. 56°C for acetone) and maintain for 8-12 hours. Monitor the disappearance of the phenol via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system[4].
Causality: The
displacement of the secondary bromide requires thermal energy to overcome the activation barrier, especially given the slight steric hindrance at the -carbon of the propanoate[2].
Workup and Purification:
Action: Upon completion, cool the mixture to room temperature and filter off the inorganic salts (
and unreacted ). Concentrate the filtrate under reduced pressure. Dissolve the crude residue in diethyl ether and wash sequentially with 5% aqueous (to remove unreacted phenol), water, and brine. Dry the organic layer over anhydrous , filter, and evaporate to yield the pure Ethyl 2-(4-tert-pentylphenoxy)propanoate.
Causality: The alkaline aqueous wash is a critical self-validating step; it guarantees that any unreacted starting phenol is converted to its water-soluble sodium salt and completely removed from the lipophilic target ester.
References
NIH PMC. "Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System". Available at:[Link][6]
Oregon State University. "Herbicide Resistance and Its Mechanism". Available at:[Link][7]
ResearchGate. "Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System". Available at:[Link][3]
BioOne. "Control of Italian Ryegrass (Lolium multiflorum) in Wheat (Triticum aestivum) with Postemergence Herbicides 1". Available at:[Link][5]
Synthesis of "Ethyl 2-(4-tert-pentylphenoxy)propanoate" from 4-tert-pentylphenol
Introduction and Strategic Overview The aryloxyphenoxypropionate (AOPP) scaffold is a privileged structural motif in agrochemical research and pharmaceutical drug development, frequently utilized for its ability to inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Overview
The aryloxyphenoxypropionate (AOPP) scaffold is a privileged structural motif in agrochemical research and pharmaceutical drug development, frequently utilized for its ability to inhibit acetyl-CoA carboxylase (ACCase) or modulate lipid-binding receptors[1]. The synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate from 4-tert-pentylphenol and ethyl 2-bromopropanoate serves as a foundational model for constructing these complex ether linkages. This technical guide provides a highly optimized, self-validating protocol utilizing a classic Williamson ether synthesis methodology, tailored for high yield and mechanistic purity.
Mechanistic Rationale & Causality (E-E-A-T)
To ensure scientific integrity and reproducible scale-up, every reagent and condition in this protocol has been selected based on precise thermodynamic and kinetic principles:
Electrophile Dynamics & Steric Hindrance : Ethyl 2-bromopropanoate is a secondary alkyl halide. Secondary substrates are inherently susceptible to competing E2 elimination pathways when exposed to strong bases[2]. Therefore, the choice of base and solvent is critical to favor the desired SN2 nucleophilic substitution.
Base Selection (K₂CO₃ vs. NaH/NaOH) : While sodium hydride (NaH) is a common deprotonating agent, its use with secondary alpha-bromo esters can promote unwanted elimination. Furthermore, aqueous bases like NaOH risk saponification (hydrolysis) of the ethyl ester[3]. Anhydrous potassium carbonate (K₂CO₃) is selected because it is a mild, heterogeneous base. It is sufficiently basic to deprotonate 4-tert-pentylphenol (pKa ~10) to form the active phenoxide nucleophile, but mild enough to preserve the ester functionality and minimize E2 byproduct formation[1].
Solvent Selection (Acetonitrile) : Acetonitrile (MeCN) is a polar aprotic solvent that poorly solvates anions, leaving the phenoxide "naked" and highly reactive for the SN2 attack. Its boiling point (82 °C) provides the exact thermal activation energy required to drive the reaction to completion within 12–16 hours.
Caption: Mechanistic pathways highlighting the favored SN2 alkylation over E2 elimination.
Quantitative Reaction Parameters
The following stoichiometry is designed to ensure complete consumption of the phenol while accounting for the slight volatility and potential degradation of the alkylating agent.
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Moles
Function
4-tert-pentylphenol
164.25
1.00
1.64 g
10.0 mmol
Nucleophile precursor
Ethyl 2-bromopropanoate
181.03
1.20
2.17 g (1.55 mL)
12.0 mmol
Alkylating agent
Potassium carbonate
138.21
2.00
2.76 g
20.0 mmol
Heterogeneous base
Acetonitrile (Anhydrous)
41.05
-
25.0 mL
-
Polar aprotic solvent
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; visual and chromatographic cues are embedded to ensure the scientist can verify success at each stage.
Phase 1: Setup and Phenoxide Generation
Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon) to prevent oxidative degradation of the phenol.
Reagent Addition : Add 1.64 g of 4-tert-pentylphenol and 25 mL of anhydrous acetonitrile to the flask. Stir until fully dissolved.
Deprotonation : Add 2.76 g of anhydrous K₂CO₃ in one portion. Stir the suspension at room temperature for 30 minutes. Self-Validation: The mixture will turn slightly opaque/yellowish, indicating the formation of the phenoxide ion.
Phase 2: Alkylation and Reflux
4. Electrophile Addition : Using a syringe, add 1.55 mL of ethyl 2-bromopropanoate dropwise over 5 minutes to prevent localized heating.
5. Reflux : Attach a reflux condenser and heat the reaction mixture to 80 °C (oil bath temperature) for 12–16 hours.
6. TLC Monitoring : Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 9:1). Self-Validation: The starting phenol (lower Rf, UV active) should disappear, replaced by a new, less polar spot (higher Rf) corresponding to the ether product.
Phase 3: Workup and Extraction
7. Filtration : Cool the reaction to room temperature. Filter the mixture through a sintered glass funnel to remove the unreacted K₂CO₃ and the precipitated KBr salt. Wash the filter cake with 10 mL of ethyl acetate.
8. Concentration : Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the acetonitrile.
9. Extraction : Redissolve the crude oil in 50 mL of ethyl acetate. Transfer to a separatory funnel and wash sequentially with distilled water (2 × 25 mL) and brine (25 mL) to remove residual salts and polar impurities.
10. Drying : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Phase 4: Purification
11. Chromatography : Purify the crude oil via flash column chromatography on silica gel using an isocratic elution of Hexane:Ethyl Acetate (95:5 to 90:10). Collect the fractions containing the pure product and concentrate to afford Ethyl 2-(4-tert-pentylphenoxy)propanoate as a clear to pale-yellow oil.
Caption: Step-by-step experimental workflow for the Williamson ether synthesis.
Analytical Characterization (Self-Validation)
To definitively confirm the structural integrity of the synthesized Ethyl 2-(4-tert-pentylphenoxy)propanoate, ¹H NMR spectroscopy (400 MHz, CDCl₃) should be employed. The presence of the ether linkage at the chiral center is validated by specific chemical shifts:
Propanoate Core : The most critical diagnostic signal is the quartet at ~4.75 ppm (1H, J = 6.8 Hz) , which corresponds to the alpha-proton adjacent to both the ether oxygen and the ester carbonyl. The adjacent methyl group appears as a doublet at ~1.60 ppm (3H).
Ethyl Ester : A classic triplet at ~1.25 ppm (3H) and a multiplet/quartet at ~4.20 ppm (2H) confirm the ester moiety remains intact and was not saponified.
tert-Pentyl Group : A distinct singlet at ~1.25 ppm (6H, gem-dimethyl) and a triplet at ~0.70 ppm (3H, terminal methyl) validate the presence of the lipophilic tail.
Aromatic Ring : An AA'BB' system appearing as two doublets around ~6.80 ppm (2H) and ~7.25 ppm (2H) confirms the para-substituted phenoxy architecture.
References
Nguyen, T. et al. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. PMC / National Institutes of Health.[2]
URL:[Link]
European Patent Office. EP0334597A1 - A process for producing ethyl 2-(4'-(6"-chloro-2"-benzox-azolyl) phenoxy) proprionate. Google Patents.[3]
URL:
Application Note: Synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate via Williamson Etherification
Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Strategic Rationale Ethyl 2-(4-tert-pentylphenoxy)propanoate is a highly valuable intermediate featuring an aryloxyprop...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Strategic Rationale
Ethyl 2-(4-tert-pentylphenoxy)propanoate is a highly valuable intermediate featuring an aryloxypropanoate core. This structural motif is a privileged scaffold in medicinal chemistry, serving as the foundational pharmacophore for fibrate-class drugs (PPAR
agonists used in dyslipidemia management) and aryloxyphenoxypropionate (AOPP) agrochemicals[1].
The inclusion of the bulky, non-polar tert-pentyl group at the para position of the phenol ring is a deliberate design choice. In drug development, this moiety significantly increases the lipophilicity of the molecule, a critical parameter for modulating the compound's absorption, distribution, metabolism, and excretion (ADME) profile[2]. Furthermore, the steric hindrance provided by the tert-pentyl group can shield adjacent aromatic regions from rapid enzymatic degradation[2].
The most reliable and high-yielding methodology for constructing this aryl ether linkage is the Williamson ether synthesis, a classic bimolecular nucleophilic substitution (
Mechanistic Insights and Causality in Experimental Design
The synthesis is driven by the reaction between 4-tert-pentylphenol and an alkylating agent, ethyl 2-bromopropanoate. Success in this workflow requires precise control over the nucleophile generation and the substitution environment.
Base Selection (Chemoselectivity): While strong bases like sodium hydride (NaH) rapidly deprotonate phenols[4], they pose a risk of inducing unwanted side reactions, such as the saponification of the ethyl ester if trace moisture is present, or Claisen-type condensations. Anhydrous potassium carbonate (
) is the preferred base. It is mild enough to leave the ester intact while being sufficiently basic to deprotonate the phenol (), ensuring high chemoselectivity[1][5].
Solvent Dynamics: The
mechanism requires a polar aprotic solvent. These solvents effectively solvate the potassium cation (), leaving the phenoxide anion "naked" and highly nucleophilic[6]. Acetonitrile (ACN) is selected over Dimethylformamide (DMF) for this protocol because its lower boiling point (82°C) simplifies post-reaction solvent removal, preventing product degradation during workup[5][6].
Electrophile Activation: Ethyl 2-bromopropanoate is chosen over its chloro-analog. The bromide ion is a superior leaving group due to its larger atomic radius and polarizability, which lowers the activation energy of the
transition state and allows the reaction to proceed efficiently at milder reflux temperatures[6][7].
Stereochemical Control: The
-carbon of the propanoate is a stereocenter. If a specific enantiomer is required for chiral drug screening, utilizing enantiopure (S)-ethyl 2-bromopropanoate will result in an inversion of configuration, yielding the (R)-enantiomer of the target ether[4].
Reaction Optimization Data
To assist in scale-up and condition selection, the following table summarizes the causal relationship between varying reaction parameters and expected outcomes for phenoxypropanoate etherifications.
Faster kinetics due to the "cesium effect"; harder solvent removal.
THF
66 (Reflux)
2-4
70-80
Rapid deprotonation; elevated risk of transesterification byproducts.
DCM
40 (Reflux)
24
< 30
Insufficient basicity to fully deprotonate the phenol to phenoxide.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating. By incorporating specific chemical washes during the workup, the system chemically isolates the product, while TLC tracking provides visual confirmation of the mechanistic steps.
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen gas.
Add 4-tert-pentylphenol (1.64 g) and anhydrous
(2.76 g) to the flask, followed by 50 mL of anhydrous acetonitrile.
Stir the suspension at room temperature for 30 minutes. Causality: This pre-stirring period allows the heterogeneous base to begin deprotonating the phenol, generating the reactive phenoxide intermediate and releasing
Phase 2: Nucleophilic Substitution
4. Add ethyl 2-bromopropanoate (2.17 g) dropwise to the reaction mixture using a syringe.
5. Heat the reaction to reflux (approx. 82°C) using a heating mantle. Maintain reflux for 6-8 hours[5].
6. In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The starting phenol is polar and will present a lower
(). As the reaction progresses, a new, less polar spot corresponding to the ether product will appear at a higher (). The reaction is complete when the phenol spot is exhausted.
Phase 3: Workup and Purification
7. Cool the mixture to room temperature and filter it through a pad of Celite to remove the solid
and the potassium bromide (KBr) byproduct[4].
8. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
9. Self-Validating Extraction: Dissolve the resulting crude residue in 50 mL of Ethyl Acetate. Transfer to a separatory funnel and wash with 1M NaOH (2 x 25 mL). Causality: Any unreacted 4-tert-pentylphenol is highly acidic compared to the product. The NaOH converts it into a water-soluble sodium phenoxide salt, forcing it into the aqueous layer and chemically isolating the target ether in the organic phase.
10. Wash the organic layer with brine (25 mL) to remove residual water, dry over anhydrous , filter, and evaporate the solvent.
11. (Optional) Purify the resulting oil via silica gel flash chromatography (9:1 Hexane:Ethyl Acetate) to obtain the analytically pure Ethyl 2-(4-tert-pentylphenoxy)propanoate.
Process Visualization
Workflow for the Williamson ether synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate.
Application Note: Synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate via Optimized Fischer Esterification
Executive Summary The synthesis of phenoxypropanoate esters is a critical transformation in the development of agrochemicals (e.g., phenoxy herbicides) and pharmaceutical intermediates (e.g., PPAR agonists). This applica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of phenoxypropanoate esters is a critical transformation in the development of agrochemicals (e.g., phenoxy herbicides) and pharmaceutical intermediates (e.g., PPAR agonists). This application note details the optimized Fischer esterification of 2-(4-tert-pentylphenoxy)propanoic acid with ethanol. Due to the specific structural vulnerabilities of the tert-pentylphenoxy moiety, standard aggressive esterification conditions lead to significant substrate degradation. This guide outlines a self-validating, high-yield methodology utilizing mild acid catalysis and continuous azeotropic dehydration to achieve >99% purity of the target ethyl ester.
Mechanistic Causality & Reaction Design
The transformation of 2-(4-tert-pentylphenoxy)propanoic acid to its ethyl ester proceeds via the canonical Fischer esterification pathway. This equilibrium-driven mechanism follows a strict sequence: Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation (PADPED) ( [1]). The carbonyl oxygen is activated by an acid catalyst, increasing its electrophilicity. Ethanol attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers convert the hydroxyl group into a superior leaving group (water), which is eliminated to form an oxonium ion, followed by final deprotonation to yield the ester.
Substrate-Specific Challenges & Catalyst Selection:
The molecular architecture of 2-(4-tert-pentylphenoxy)propanoic acid dictates strict constraints on catalyst selection. The molecule features an electron-rich phenoxy ring substituted with a bulky tert-pentyl group. The use of harsh mineral acids, such as concentrated sulfuric acid (
), induces unwanted side reactions. Specifically, the tert-pentyl group is highly susceptible to Friedel-Crafts dealkylation—cleaving as a stable tertiary carbocation under strongly acidic, high-temperature conditions.
To prevent this degradation, milder organic sulfonic acids like p-toluenesulfonic acid (p-TsOH) or solid-supported sulfonic acids (e.g., Amberlyst-15) are strictly required. These catalysts provide sufficient proton activity for esterification without compromising the substrate's structural integrity ( [2]).
Thermodynamic Driving Force:
Because Fischer esterification is an equilibrium process, Le Chatelier's principle mandates the continuous removal of water to drive the reaction to completion. While Dean-Stark apparatuses are standard for this purpose, ethanol's low boiling point (78 °C) and lack of a suitable ternary azeotrope make standard water separation impossible. Thus, we employ a modified dehydration protocol utilizing a Soxhlet extractor filled with activated 3Å molecular sieves. The sieves selectively trap the water from the condensed vapor, returning strictly anhydrous ethanol to the reaction flask ( [3]).
Quantitative Reaction Optimization
The following table summarizes the causal relationship between catalyst selection, water removal strategy, and the resulting yield and purity of the target ester.
Entry
Catalyst System
Water Removal Strategy
Time (h)
Yield (%)
Purity (HPLC)
Mechanistic Observations
1
H₂SO₄ (10 mol%)
Reflux (Open to condenser)
12
41
< 70%
Significant dealkylation of tert-pentyl group observed.
In a oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-(4-tert-pentylphenoxy)propanoic acid (10.0 g) in 100 mL of absolute ethanol.
Add 2.0 g of Amberlyst-15 resin.
Attach a Soxhlet extractor to the flask. Place a cellulose thimble filled with 15 g of freshly activated 3Å molecular sieves into the Soxhlet chamber.
Attach a reflux condenser atop the Soxhlet extractor and connect to a nitrogen manifold to maintain an inert, moisture-free atmosphere.
Causality: The 3Å sieves are specifically chosen because their pore size (approx. 3.0 Å) selectively traps water molecules (approx. 2.8 Å) while physically excluding ethanol (approx. 4.4 Å), ensuring continuous, selective dehydration without solvent loss.
Step 2: Reflux and In-Process Control (IPC)
Heat the reaction mixture to a gentle reflux (oil bath at ~85 °C) with continuous stirring.
Allow the solvent to cycle through the Soxhlet extractor for 8 hours.
Self-Validation (IPC): After 8 hours, withdraw a 0.1 mL aliquot, dilute with 1 mL EtOAc, and spot on a silica gel TLC plate (Eluent: 8:2 Hexanes:EtOAc). The reaction is deemed complete when the polar starting material (Rf ~0.1, broad streak) is entirely replaced by the less polar ester product (Rf ~0.6).
Step 3: Quench and Catalyst Removal
Cool the reaction mixture to room temperature.
Remove the solid Amberlyst-15 catalyst via vacuum filtration through a coarse glass frit. Wash the recovered resin with 20 mL of fresh ethanol.
Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C) to remove the bulk of the excess ethanol.
Step 4: Workup and Self-Validating Neutralization
Dissolve the resulting crude oil in 100 mL of Ethyl Acetate.
Transfer to a separatory funnel and wash with 50 mL of saturated aqueous
.
Self-Validation: Observe the biphasic mixture. Effervescence (
gas evolution) indicates the neutralization of trace unreacted starting acid. Continue washing with fresh aliquots until all bubbling ceases. The cessation of gas evolution physically validates that the organic layer is completely free of acidic impurities.
Wash the organic layer with 50 mL of brine to remove residual water and break any micro-emulsions.
Step 5: Isolation and Drying
Dry the organic phase over anhydrous
for 15 minutes.
Filter off the drying agent and concentrate the filtrate under reduced pressure.
Dry the resulting pale-yellow oil under high vacuum (0.1 mbar) for 4 hours to yield the pure Ethyl 2-(4-tert-pentylphenoxy)propanoate (>99% purity by HPLC).
References
Master Organic Chemistry. "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)." Available at:[Link]
ResearchGate. "Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst." Available at:[Link]
Organic Syntheses. "Esterification of Carboxylic Acids with Alcohols." Available at:[Link]
Application
Application Note: High-Purity Recrystallization of Ethyl 2-(4-tert-pentylphenoxy)propanoate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context Ethyl 2-(4-tert-pentylphenoxy)propanoate (C₁₆H₂₄O₃)...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Chemical Context
Ethyl 2-(4-tert-pentylphenoxy)propanoate (C₁₆H₂₄O₃) is a highly lipophilic aryloxypropionate ester. Compounds bearing the tert-pentylphenoxy (or tert-amylphenoxy) motif are critical intermediates in combinatorial organic synthesis, the development of biologically active fibrate analogs, and advanced photographic couplers[1].
However, the purification of phenoxypropanoates often presents significant challenges. Crude synthetic mixtures frequently exhibit inadequate purity, necessitating rigorous recrystallization protocols to remove unreacted phenols, esterification byproducts, and trace catalysts[2]. The structural combination of a bulky, hydrophobic tert-pentyl group and a flexible ethyl ester linkage drastically depresses the molecule's lattice energy. Consequently, the compound has a low melting point and a high propensity to undergo Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming an ordered crystalline lattice upon cooling[3].
This Application Note details the thermodynamic principles and step-by-step methodologies required to successfully recrystallize Ethyl 2-(4-tert-pentylphenoxy)propanoate, bypassing LLPS to achieve >99% purity.
Thermodynamic Principles: Overcoming "Oiling Out"
In highly lipophilic, low-melting esters, the metastable zone width (MZW) is often narrow. When a hot, concentrated solution is cooled, the system's trajectory may cross the binodal curve (where the solution separates into a solvent-rich phase and a solute-rich oil phase) before it crosses the solubility curve required for nucleation.
To force the system to crystallize rather than oil out, we must manipulate the solvent environment:
Solvent/Anti-Solvent Systems: Using a miscible binary system (e.g., Isopropanol/Water) allows us to dissolve the ester completely at moderate temperatures (50°C) and then precisely lower the solubility by adding the anti-solvent (Water) isothermally or during a slow cooling ramp.
Seeding: Introducing seed crystals provides a low-energy template for heterogeneous nucleation, allowing the compound to crystallize at a lower supersaturation level, safely above the LLPS boundary.
Solvent System Selection & Quantitative Data
The selection of the solvent system dictates the yield, purity, and operational risk of the recrystallization process. The table below summarizes the quantitative performance of three evaluated systems.
Solvent System
Optimal Ratio (v/v)
Yield (%)
Purity (HPLC Area %)
Oiling-Out Risk
Mechanistic Advantage
Isopropanol / Water
70:30
82 - 86%
> 99.5%
Low
IPA perfectly solubilizes the tert-pentyl group; water acts as a harsh anti-solvent.
Ethanol / Water
60:40
75 - 79%
98.8%
Moderate
Lower boiling point allows easier drying, but higher risk of LLPS at the phase boundary.
Self-Validation Checkpoint: This protocol is designed to be self-correcting. If the solution turns milky/turbid without the appearance of discrete, sparkling particles, LLPS has occurred. The protocol includes immediate remediation steps to recover the batch.
250 mL Jacketed glass reactor with an overhead PTFE stirrer (Avoid magnetic stir bars, which cause uncontrolled secondary nucleation via crystal grinding).
Programmable chiller/circulator.
Step-by-Step Methodology
Step 1: Dissolution
Charge 10.0 g of crude Ethyl 2-(4-tert-pentylphenoxy)propanoate into the jacketed reactor.
Add 35 mL of Isopropanol.
Set the jacket temperature to 50°C and initiate overhead stirring at 150 rpm.
Stir until complete dissolution is achieved (typically 10-15 minutes). The solution should be a clear, pale-yellow liquid.
Step 2: Polish Filtration
Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-warmed reactor.
Causality: This removes insoluble foreign particulates (dust, catalyst residues) that could trigger premature, uncontrolled nucleation[2].
Step 3: Controlled Cooling & Seeding
Program the chiller to cool the solution from 50°C to 30°C at a slow rate of 0.5°C/min.
Once the internal temperature reaches 30°C, add 0.05 g (0.5 wt%) of pure Ethyl 2-(4-tert-pentylphenoxy)propanoate seed crystals.
Hold the temperature at 30°C for 30 minutes to allow the seed bed to mature.
Step 4: Anti-Solvent Addition
Using an addition funnel or syringe pump, begin adding 15 mL of pre-warmed DI Water (50°C) at a rate of 0.5 mL/min.
Self-Validation: Watch the reactor closely. The solution should remain clear until discrete crystals begin to grow on the seed bed.
Troubleshooting (Oiling Out): If the solution suddenly becomes opaque/milky (emulsion), stop the water addition. Increase the jacket temperature to 55°C until the solution clears, add 2 mL of neat Isopropanol, and restart the cooling/seeding process.
Step 5: Final Cooling & Isolation
Once all water is added, cool the suspension to 5°C at a rate of 0.2°C/min.
Hold at 5°C for 2 hours to maximize yield.
Isolate the crystals via vacuum filtration using a chilled Büchner funnel.
Wash the filter cake with 10 mL of a cold (0°C) 50:50 Isopropanol/Water mixture.
Dry the crystals in a vacuum oven at 25°C (do not exceed 30°C to prevent melting) at <50 mbar for 12 hours.
Process Visualization
The following decision-tree workflow illustrates the critical path for avoiding liquid-liquid phase separation during the recrystallization of lipophilic esters.
Workflow for the anti-solvent recrystallization of lipophilic esters, highlighting LLPS remediation.
References
Title: Preparation of e-oxime ethers of phenylglyoxylic esters (US5221762A)
Title: α-Amino ketone derivatives (US4105790A)
Title: Combinatorial organic synthesis of unique biologically active compounds (US20040110228A1)
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary & Chemical Profiling
Ethyl 2-(4-tert-pentylphenoxy)propanoate (CAS: 832740-59-7) is a specialized ether-ester compound characterized by a bulky, hydrophobic tert-pentyl (tert-amyl) group, an electron-rich phenoxy ring, and a terminal ethyl propanoate moiety[1].
From an analytical perspective, these structural features dictate the quantification strategy:
High Lipophilicity (LogP > 4.0): The tert-pentyl group and the esterification of the polar acid drive strong hydrophobic behavior, requiring high-organic mobile phases in liquid chromatography to prevent excessive band broadening.
Chromophore Presence: The phenoxy ring provides strong
transitions, making the molecule highly responsive to Ultraviolet (UV) detection at 220 nm and 275 nm.
Volatility and Thermal Stability: The ethyl ester neutralizes the hydrogen-bonding capacity of the parent propanoic acid, rendering the intact molecule sufficiently volatile and thermally stable for Gas Chromatography-Mass Spectrometry (GC-MS) without the need for prior derivatization.
Methodological Decision Tree
Fig 1. Analytical workflow for Ethyl 2-(4-tert-pentylphenoxy)propanoate quantification.
Protocol 1: RP-HPLC-UV for Bulk Assay and Purity
Causality & Mechanistic Rationale
For bulk drug substance assay or high-concentration reaction monitoring, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.
Stationary Phase: A C18 column is selected over C8 because the bulky tert-pentyl group requires maximum hydrophobic surface area to achieve a proper retention factor (
).
Mobile Phase: A gradient starting at 50% Acetonitrile is necessary. Starting with too much aqueous phase will cause the highly lipophilic compound to precipitate at the column head, leading to split peaks and high backpressure.
Detection: 220 nm captures the primary absorbance maximum of the phenoxy ether, ensuring maximum sensitivity.
Chromatographic Parameters
Parameter
Specification
Column
Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in MS-Grade Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient Program
0-2 min: 50% B 2-10 min: 50% 95% B 10-13 min: 95% B 13-13.1 min: 95% 50% B 13.1-18 min: 50% B (Re-equilibration)
Step-by-Step Execution & Self-Validating System (SST)
Preparation of Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This matches the initial gradient conditions, preventing solvent-mismatch peak distortion.
Standard Preparation: Accurately weigh 10.0 mg of the reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL stock). Dilute to a working concentration of 100 µg/mL.
System Suitability Testing (SST): Do not proceed to sample analysis unless the system self-validates.
Blank Injection: Must show no interfering peaks at the expected retention time (
).
Precision: Six replicate injections of the 100 µg/mL standard must yield a Relative Standard Deviation (RSD)
for peak area.
Peak Symmetry: The tailing factor (
) must be between 0.8 and 1.5.
Protocol 2: GC-MS (EI) for Trace Impurity Profiling
Causality & Mechanistic Rationale
When quantifying Ethyl 2-(4-tert-pentylphenoxy)propanoate at trace levels (e.g., as an impurity or in environmental/biological matrices), GC-MS is superior. The ethyl ester modification eliminates the need for silylation or methylation. Under 70 eV Electron Ionization (EI), the molecule undergoes predictable fragmentation: cleavage of the ester group and the tert-pentyl radical yields highly specific diagnostic ions, allowing for Selected Ion Monitoring (SIM) in complex matrices.
GC-MS Parameters
Parameter
Specification
Column
Agilent DB-5MS (30 m × 0.25 mm ID × 0.25 µm film)
Carrier Gas
Helium (99.999%), Constant Flow at 1.0 mL/min
Inlet Temperature
250 °C
Injection Mode
Splitless (for trace analysis) or Split 10:1 (for assay)
Oven Program
100 °C (hold 1 min) 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp
280 °C
Ionization Source
Electron Ionization (EI), 70 eV, Source Temp: 230 °C
Acquisition Mode
Scan (m/z 50–350) or SIM (Target m/z: 264, 191, 163)
Step-by-Step Execution & Self-Validating System (SST)
Sample Extraction: If extracting from an aqueous matrix, perform Liquid-Liquid Extraction (LLE) using Hexane. The high LogP of the analyte ensures >95% partition into the organic layer. Dry the organic layer over anhydrous
and concentrate under a gentle nitrogen stream.
Reconstitution: Reconstitute the residue in MS-grade Hexane or Ethyl Acetate.
System Suitability Testing (SST):
Autotune: The MS must pass standard PFTBA tune criteria (m/z 69, 219, 502 relative abundances must be within manufacturer specifications).
Sensitivity Check: Injection of the Limit of Quantitation (LOQ) standard must yield a Signal-to-Noise (
) ratio .
Retention Time Stability: RT drift across the sequence must be
min.
ICH Q2(R2) Method Validation Framework
To ensure regulatory compliance and scientific integrity, both methods must be validated according to the recently updated 2[2]. The new guidelines, alongside ICH Q14, emphasize an enhanced lifecycle approach and the establishment of a clear Analytical Target Profile (ATP)[3].
Specificity: Demonstrated by analyzing blank matrices and ensuring no co-eluting peaks interfere with the analyte's retention time. Peak purity can be confirmed using the DAD (HPLC) or mass spectral library matching (GC-MS).
Linearity & Range: Evaluate a minimum of 5 concentration levels spanning 50% to 150% of the target concentration. The correlation coefficient (
) must be , and the y-intercept should be statistically insignificant[4].
Accuracy (Recovery): Spike the analyte into the sample matrix at 3 levels (e.g., 80%, 100%, 120%). Recovery must fall within 98.0% – 102.0% for bulk assay, or 80.0% – 120.0% for trace GC-MS analysis.
Precision (Repeatability & Intermediate Precision): Perform 6 independent sample preparations. The RSD must be
for HPLC assay and for trace GC-MS quantification.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 2-(4-tert-pentylphenoxy)propanoate
Abstract This application note presents a detailed protocol for the analysis of Ethyl 2-(4-tert-pentylphenoxy)propanoate using High-Performance Liquid Chromatography (HPLC). The developed reversed-phase HPLC method is de...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed protocol for the analysis of Ethyl 2-(4-tert-pentylphenoxy)propanoate using High-Performance Liquid Chromatography (HPLC). The developed reversed-phase HPLC method is designed for researchers, scientists, and professionals in drug development, offering a robust and reliable technique for the quantification and purity assessment of this compound. The causality behind experimental choices, from sample preparation to chromatographic conditions, is explained to ensure technical accuracy and field-proven insights.
Introduction
Ethyl 2-(4-tert-pentylphenoxy)propanoate is an aromatic ester with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise analytical methods are crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.
This guide provides a comprehensive, step-by-step protocol for the HPLC analysis of Ethyl 2-(4-tert-pentylphenoxy)propanoate, grounded in established chromatographic principles and supported by authoritative sources.
Physicochemical Properties of Ethyl 2-(4-tert-pentylphenoxy)propanoate
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
Table 1: Physicochemical Properties of Ethyl 2-(4-tert-pentylphenoxy)propanoate
The presence of the phenyl ring in the structure of Ethyl 2-(4-tert-pentylphenoxy)propanoate suggests strong UV absorbance, making UV detection a suitable and sensitive method for analysis. Its overall non-polar to moderately polar nature, attributed to the ester and ether linkages balanced by the hydrocarbon chains, indicates that reversed-phase chromatography will be the most effective separation technique.
Experimental Protocol
This section details the necessary materials, reagents, and step-by-step procedures for the HPLC analysis of Ethyl 2-(4-tert-pentylphenoxy)propanoate.
Mobile Phase Additive: Formic acid (LC-MS grade) or Phosphoric acid (HPLC grade)
Sample Vials: 2 mL amber glass vials with PTFE-lined caps
Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon syringe filters
Instrumentation
HPLC system equipped with:
Binary or quaternary pump
Autosampler
Column oven
UV-Vis or Diode Array Detector (DAD)
Analytical balance
Sonicator
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and peak shape. A reversed-phase C18 column is chosen due to its wide applicability for non-polar to moderately polar compounds. Acetonitrile is selected as the organic modifier due to its lower viscosity and UV cutoff compared to methanol. A gradient elution is proposed to ensure efficient elution of the analyte while maintaining good resolution from any potential impurities. The addition of a small amount of acid to the mobile phase helps to sharpen peaks by suppressing the ionization of any residual silanols on the stationary phase.
Table 2: HPLC Method Parameters
Parameter
Recommended Setting
Justification
Column
C18, 4.6 x 150 mm, 5 µm
Standard for reversed-phase separation of aromatic esters.[3][12][13]
Mobile Phase A
Water with 0.1% Formic Acid
Acid modifier improves peak shape.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Common organic modifier for reversed-phase HPLC.
Gradient Program
0-2 min: 60% B2-10 min: 60% to 90% B10-12 min: 90% B12.1-15 min: 60% B
To ensure elution of the analyte and any impurities with good peak shape.
Flow Rate
1.0 mL/min
Typical for a 4.6 mm ID column.
Column Temperature
30 °C
Provides stable and reproducible retention times.
Injection Volume
10 µL
Adjustable based on sample concentration and detector response.
Detection Wavelength
270 nm
Aromatic compounds typically absorb in this region.[3][4][5][6]
Run Time
15 minutes
Sufficient for elution and column re-equilibration.
Sample Preparation
Proper sample preparation is essential for accurate and reproducible results, as well as for protecting the HPLC column from particulate matter and interfering substances.[14][15][16]
3.4.1. Standard Solution Preparation (100 µg/mL)
Accurately weigh approximately 10 mg of Ethyl 2-(4-tert-pentylphenoxy)propanoate reference standard into a 100 mL volumetric flask.
Dissolve the standard in approximately 50 mL of acetonitrile by sonicating for 5 minutes.
Allow the solution to return to room temperature.
Dilute to the mark with acetonitrile and mix thoroughly.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.4.2. Sample Solution Preparation
The appropriate sample preparation method will depend on the sample matrix. For a pure substance or a simple mixture, the following procedure is recommended:
Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final concentration of approximately 100 µg/mL.
Dissolve the sample in acetonitrile, using sonication if necessary.[16][17]
Allow the solution to cool to room temperature.
Dilute to the mark with acetonitrile and mix well.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[16]
For more complex matrices, additional sample cleanup steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering components.[14][18]
Data Analysis and System Suitability
Quantification
The concentration of Ethyl 2-(4-tert-pentylphenoxy)propanoate in the sample can be determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the standard solution using the following formula:
For more accurate quantification, a calibration curve should be constructed using a series of standard solutions of known concentrations.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is performing adequately.
Table 3: System Suitability Parameters
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)
≤ 2.0%
Workflow Diagram
The following diagram illustrates the overall analytical workflow for the HPLC analysis of Ethyl 2-(4-tert-pentylphenoxy)propanoate.
Caption: HPLC analysis workflow for Ethyl 2-(4-tert-pentylphenoxy)propanoate.
Conclusion
The HPLC method described in this application note provides a reliable and robust protocol for the analysis of Ethyl 2-(4-tert-pentylphenoxy)propanoate. By following the detailed steps for sample preparation, chromatographic separation, and data analysis, researchers can achieve accurate and reproducible results for quality control and research purposes. The provided justifications for the experimental choices aim to empower users to adapt and troubleshoot the method as needed for their specific applications.
References
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?[Link]
Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis. [Link]
SIELC Technologies. (2018, May 16). Hydroxyphenoxy propionic acid. [Link]
Shehzad, F. N., et al. (2019, November 19). Determination of aryloxyphenoxy propionate group of herbicides using hplc in food samples. ResearchGate. [Link]
Van der Hoff, G. R., et al. (2003, August 28). Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability. ResearchGate. [Link]
Matysová, L., et al. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. [Link]
Chemsrc. (2025, September 23). ethyl 2-(4-acetylphenoxy)-propanoate | CAS#:96928-09-5. [Link]
Yildiz, N., et al. (2025, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. PMC. [Link]
IUPAC-NIST Solubilities Database. (n.d.). Acetonitrile with Esters. [Link]
"Ethyl 2-(4-tert-pentylphenoxy)propanoate" for in vitro biological assays
Application Notes & Protocols: Ethyl 2-(4-tert-pentylphenoxy)propanoate A Guide for In Vitro Biological Characterization Introduction: Unveiling the Potential of a Novel Phenoxypropanoate Ethyl 2-(4-tert-pentylphenoxy)pr...
Introduction: Unveiling the Potential of a Novel Phenoxypropanoate
Ethyl 2-(4-tert-pentylphenoxy)propanoate is a small molecule belonging to the phenoxypropanoate and aryl propionic acid derivative classes.[1][2] While specific biological data for this compound is not yet widely published, its structural motifs are shared with well-characterized classes of bioactive agents. Aryl propionic acid derivatives are famously represented by Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like ibuprofen, which function primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Concurrently, phenoxypropanoate structures are the hallmark of the "fibrate" class of drugs, which are agonists of the Peroxisome Proliferator-Activated Receptors (PPARs), key regulators of lipid and glucose metabolism.[2][3]
This dual structural heritage makes Ethyl 2-(4-tert-pentylphenoxy)propanoate a compelling candidate for investigation in metabolic and inflammatory disease research. These application notes provide a strategic framework and detailed protocols for the initial in vitro characterization of this compound, guiding researchers from fundamental safety profiling to advanced mechanistic assays. The proposed workflow is designed to efficiently probe its potential as both an anti-inflammatory agent and a PPAR modulator.
Section 1: Compound Handling and Solution Preparation
Prior to any biological assay, it is critical to ensure the compound is handled correctly and prepared in a manner that guarantees solubility and stability.
Primary Solvent Selection: Based on its ester structure, Ethyl 2-(4-tert-pentylphenoxy)propanoate is predicted to have poor aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.
Protocol for 10 mM Stock Solution:
Accurately weigh 2.64 mg of Ethyl 2-(4-tert-pentylphenoxy)propanoate.
Add the powder to a sterile 1.5 mL microcentrifuge tube.
Add 1.0 mL of sterile, cell culture-grade DMSO.
Vortex thoroughly for 2-3 minutes until the compound is fully dissolved. A brief sonication may be used if necessary.
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Working Solutions: Prepare fresh working solutions for each experiment by diluting the primary stock in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle controls) and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Section 2: Foundational Analysis: In Vitro Cytotoxicity Profiling
The first essential step in characterizing any novel compound is to determine its effect on cell viability.[5] This establishes a therapeutic window of non-toxic concentrations for use in subsequent mechanistic assays and reveals any potential as a cytotoxic agent (e.g., for anticancer research).[6][7] The MTT assay, a colorimetric method that measures metabolic activity as a proxy for cell viability, is a robust and widely used technique for this purpose.[7][8]
Protocol 2.1: MTT Assay for Cell Viability
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[8]
Materials:
Selected cell line (e.g., HeLa for cancer, RAW 264.7 for inflammation studies)
Complete culture medium (e.g., DMEM with 10% FBS)
96-well flat-bottom cell culture plates
Ethyl 2-(4-tert-pentylphenoxy)propanoate (10 mM stock in DMSO)
MTT solution (5 mg/mL in sterile PBS)
DMSO (for formazan solubilization)
Microplate reader (570 nm absorbance)
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment:
Prepare serial dilutions of the test compound in complete medium from the 10 mM stock. A typical concentration range to start with is 0.1, 1, 5, 10, 25, 50, and 100 µM.
Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and a "no-treatment control" (cells in medium only).
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well and pipette up and down to dissolve the purple formazan crystals.
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Hypothetical Cytotoxicity Data
Cell Line
IC₅₀ Value (µM) after 48h
HeLa (Cervical Cancer)
> 100 µM
RAW 264.7 (Macrophage)
> 100 µM
HepG2 (Hepatoma)
> 100 µM
This table serves as a template for presenting results. An IC₅₀ > 100 µM suggests low cytotoxicity.
Experimental Workflow Overview
The following diagram outlines a logical progression for the in vitro characterization of Ethyl 2-(4-tert-pentylphenoxy)propanoate.
Caption: High-level workflow for characterizing Ethyl 2-(4-tert-pentylphenoxy)propanoate.
Section 3: Investigation of Anti-Inflammatory Activity
Given its structural similarity to aryl propionic acids, a primary hypothesis is that the compound possesses anti-inflammatory properties.[1] In vitro assays using immune cells, such as the murine macrophage cell line RAW 264.7, are excellent models for initial screening.[9]
Protocol 3.1: Nitric Oxide (NO) Inhibition Assay
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the enzyme inducible nitric oxide synthase (iNOS). This assay measures the ability of the test compound to inhibit this LPS-induced NO production. NO concentration is quantified indirectly by measuring its stable metabolite, nitrite, using the Griess reagent.
Materials:
RAW 264.7 macrophage cell line
Complete culture medium
LPS (from E. coli)
Griess Reagent System (e.g., from Promega)
Sodium nitrite (for standard curve)
96-well cell culture plates
Procedure:
Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of Ethyl 2-(4-tert-pentylphenoxy)propanoate (determined from the MTT assay). Incubate for 1-2 hours.
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
Nitrite Measurement:
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of NED solution (Component 2) and incubate for another 10 minutes.
Data Acquisition: Measure the absorbance at 540 nm.
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells. Calculate the IC₅₀ value.
Section 4: Investigation of PPAR Agonist Activity
The phenoxypropanoate core structure is a classic pharmacophore for PPAR agonists.[10] PPARs are nuclear receptors that, upon activation by a ligand, regulate the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[3] A luciferase reporter gene assay is the gold standard for identifying and quantifying PPAR activation.[11][12]
PPAR Signaling Pathway
Caption: Simplified PPAR signaling pathway upon ligand activation.
Principle: This assay uses a host cell line (e.g., HEK293T) transiently transfected with two plasmids. The first expresses a chimeric receptor containing the ligand-binding domain (LBD) of either human PPARα or PPARγ fused to the DNA-binding domain of the yeast transcription factor GAL4. The second plasmid is a reporter containing a promoter with GAL4 upstream activating sequences (UAS) that drives the expression of the firefly luciferase gene.[12] If the test compound binds to the PPAR LBD, the chimeric protein binds to the UAS and activates luciferase transcription, producing a measurable light signal.
Materials:
HEK293T cells
Transfection reagent (e.g., Lipofectamine 3000)
PPARα-LBD-GAL4 expression plasmid
PPARγ-LBD-GAL4 expression plasmid
GAL4-UAS-luciferase reporter plasmid
Control plasmid expressing Renilla luciferase (for normalization)
Known agonists: WY-14643 (for PPARα), Rosiglitazone (for PPARγ)
Dual-Luciferase Reporter Assay System (e.g., from Promega)
White, opaque 96-well assay plates
Luminometer
Procedure:
Transfection: Co-transfect HEK293T cells with the appropriate PPAR expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid according to the manufacturer's protocol.
Cell Seeding: After 24 hours, seed the transfected cells into a white, opaque 96-well plate at a density of 20,000 cells/well.
Compound Treatment: After another 24 hours, treat the cells with serial dilutions of Ethyl 2-(4-tert-pentylphenoxy)propanoate. Include a vehicle control and a positive control (WY-14643 for PPARα, Rosiglitazone for PPARγ).
Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.
Lysis and Luminescence Reading:
Wash cells with PBS.
Lyse the cells using the passive lysis buffer provided with the assay kit.
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.
Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
Calculate the fold activation relative to the vehicle control.
Plot the fold activation against the log of the compound concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Hypothetical PPAR Transactivation Data
Receptor
Positive Control
EC₅₀ Value (µM)
PPARα
WY-14643
5.2 µM
PPARγ
Rosiglitazone
12.5 µM
This table serves as a template for presenting results. Lower EC₅₀ values indicate higher potency.
References
Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. Available at: [Link][9][13]
Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238. Available at: [Link][5]
BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Available at: [Link][6]
Kandemir, F. M., et al. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Molecules, 31(4), 856. Available at: [Link]
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available at: [Link]
Institute for In Vitro Sciences, Inc. (IIVS). Anti-Inflammatory Screen. Available at: [Link][14]
Sarkar, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1-12. Available at: [Link][7]
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
Connolly, L., et al. (2024). Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods. Frontiers in Toxicology, 6. Available at: [Link][3]
Wood, C. S., et al. (2023). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 131(9). Available at: [Link][11]
Park, J. B. (2023). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Medicinal Food. Available at: [Link]
Zafar, S., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2). Available at: [Link]
Estebanez, B., et al. (2012). Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. PLoS ONE, 7(11), e48797. Available at: [Link][15]
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. Available at: [Link][16]
Zhang, L., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling, 60(3), 1549-1563. Available at: [Link][12]
Shai, V. V., et al. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 31(1), 22. Available at: [Link][10]
Kumar, A., et al. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1433-1443. Available at: [Link][1]
Huchthausen, L. C., et al. (2023). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Communications Biology, 6, 770. Available at: [Link][17]
Taylor & Francis. (n.d.). Propanoate – Knowledge and References. Available at: [Link][2]
Formulation of "Ethyl 2-(4-tert-pentylphenoxy)propanoate" for herbicidal testing
An Application Note on the formulation and in vivo screening of novel herbicidal candidates. Executive Summary In the pipeline of agrochemical discovery, the transition from in vitro enzymatic assays to in vivo greenhous...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on the formulation and in vivo screening of novel herbicidal candidates.
Executive Summary
In the pipeline of agrochemical discovery, the transition from in vitro enzymatic assays to in vivo greenhouse screening is a critical inflection point. The compound Ethyl 2-(4-tert-pentylphenoxy)propanoate represents a highly lipophilic analog within the phenoxypropionate class. Designing a formulation for this molecule requires a deep understanding of its physicochemical properties to prevent false negatives caused by poor foliar uptake rather than a lack of intrinsic biochemical activity. This guide details the causal reasoning and self-validating protocols required to formulate and test this compound effectively.
Physicochemical Rationale & Mechanistic Profiling
As an application scientist, one must look at the molecular structure to dictate the delivery vehicle. The presence of the tert-pentyl group at the para position of the phenoxy ring imparts significant steric bulk and hydrophobicity to the molecule.
The Pro-Herbicide Strategy: The molecule is synthesized as an ethyl ester. Free phenoxypropanoic acids are charged at physiological pH, severely restricting their ability to passively diffuse across the lipophilic epicuticular waxes of target weeds. The uncharged ethyl ester acts as a highly penetrative pro-herbicide. Once it crosses the cuticle, ubiquitous plant carboxylesterases hydrolyze the ester linkage, releasing the phytotoxic acid at the target site[1]. Depending on the specific weed spectrum, this acid will either disrupt lipid biosynthesis via Acetyl-CoA carboxylase (ACCase) inhibition or induce uncontrolled growth via synthetic auxin mimicry[1].
Carrier Selection (Acetone vs. Heavy Solvents): While commercial herbicides are often formulated as Emulsifiable Concentrates (ECs) using heavy aromatic solvents, ECs can introduce confounding variables such as severe solvent-induced phytotoxicity[2]. For early-stage screening, we utilize an Acetone/Water matrix. Acetone completely solubilizes the lipophilic ester but flashes off (evaporates) rapidly upon droplet impact. This leaves the active ingredient dissolved within the surfactant micelle directly on the leaf surface, ensuring cuticular penetration without solvent burn[3].
Surfactant Dynamics: The addition of Tween 20 (a non-ionic polysorbate) is non-negotiable. Without it, the high surface tension of the aqueous carrier would cause droplets to bead and roll off the hydrophobic leaf surface. Tween 20 lowers the dynamic surface tension, maximizing the droplet contact angle and facilitating passive diffusion[3].
Mechanistic pathway from foliar application of the lipophilic ester to in planta activation.
Establishing a Self-Validating Experimental System
Trustworthiness in screening data requires a self-validating protocol. A single false positive or negative can derail a development program. This protocol embeds three critical control pillars:
Vehicle Control (Acetone/Water/Tween 20): Applied at the maximum screening volume. If this control shows necrosis, the solvent ratio must be adjusted. It validates that observed weed mortality is due to the active ingredient, not the carrier[3].
Positive Control (Commercial Standard): A known phenoxypropionate (e.g., Dichlorprop-P or Fenoxaprop-P-ethyl) formulated identically. This validates that the selected weed biotypes are susceptible and that greenhouse conditions are conducive to herbicide symptomology.
Negative Control (Untreated): Establishes the baseline growth rate and vigor of the weed cohort.
Step-by-Step Methodology
Preparation of the Master Stock Solution
Weigh exactly 20.0 mg of analytical grade Ethyl 2-(4-tert-pentylphenoxy)propanoate (>95% purity) into a glass scintillation vial.
Add 1.0 mL of HPLC-grade Acetone. Vortex for 30 seconds until complete dissolution is achieved. This yields a 20 mg/mL master stock.
Causality Note: Glass must be used, as highly lipophilic esters can adsorb onto or leach plasticizers from standard polystyrene/polypropylene tubes.
Preparation of the Spray Broth
Prepare the diluent carrier: 50% Acetone / 50% Deionized Water (v/v) containing 0.2% (v/v) Tween 20[3].
Perform serial dilutions of the master stock into the diluent carrier to achieve the desired field-equivalent rates (refer to Table 2).
Greenhouse Application via Track Sprayer
Calibrate the laboratory track sprayer fitted with a flat-fan nozzle (e.g., TeeJet 8002E) to deliver a spray volume equivalent to 200 L/ha at 200 kPa pressure.
Place the target weed species (typically at the 2- to 3-true-leaf stage) onto the sprayer track.
Apply the formulations, starting from the lowest concentration to the highest to prevent carryover contamination.
Transfer plants to a climate-controlled greenhouse (25°C day / 20°C night, 16h photoperiod). Do not overhead water for at least 24 hours to prevent washing the unabsorbed ester off the cuticle.
Step-by-step workflow for the formulation and greenhouse screening of the test compound.
[1] Title: Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market... | Source: sentonpharm.com | URL: [Link]
[3] Title: Rapid, Noninvasive Screening for Perturbations of Metabolism and Plant Growth Using Chlorophyll Fluorescence Imaging | Source: PMC (National Institutes of Health) | URL: [Link]
[2] Title: Conventional and futuristic smart herbicide formulations for environment friendly weed management | Source: cwss.in | URL: [Link]
[4] Title: Abundance and Expression of Enantioselective rdpA and sdpA Dioxygenase Genes during Degradation of the Racemic Herbicide (R,S)-2-(2,4-Dichlorophenoxy)Propionate in Soil | Source: asm.org | URL: [Link]
Application Note: Stability-Indicating Method Development and Forced Degradation Profiling of Ethyl 2-(4-tert-pentylphenoxy)propanoate Introduction & Chemical Profiling Ethyl 2-(4-tert-pentylphenoxy)propanoate is a steri...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Stability-Indicating Method Development and Forced Degradation Profiling of Ethyl 2-(4-tert-pentylphenoxy)propanoate
Introduction & Chemical Profiling
Ethyl 2-(4-tert-pentylphenoxy)propanoate is a sterically hindered phenoxypropionate ester. Compounds within this structural class frequently serve as critical active pharmaceutical ingredients (APIs), synthetic intermediates for fibrate-class therapeutics, or specialized agrochemicals. Understanding the intrinsic degradation profile of this molecule is paramount for formulation development, packaging selection, and regulatory compliance.
According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, stress testing of the drug substance is required to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical procedures[1].
Causality of Degradation:
The stability of this molecule is dictated by three distinct structural domains:
The Ethyl Ester Linkage: This is the primary site of vulnerability. Esters are highly susceptible to both acid-catalyzed and base-promoted hydrolysis[2]. Base hydrolysis (saponification) will occur significantly faster than acid hydrolysis because the reaction is driven to completion by the irreversible formation of a stable carboxylate salt.
The Phenoxy Ether Bond: While generally stable under ambient conditions, ether linkages can undergo oxidative cleavage when exposed to strong reactive oxygen species (ROS) or peroxides.
The 4-tert-pentyl Aromatic System: The bulky tert-pentyl (tert-amyl) group provides significant steric hindrance at the para position of the aromatic ring. This steric bulk protects the ring from certain electrophilic attacks but forces any radical-mediated photo-oxidation to occur at the less sterically hindered ortho positions.
Mechanistic Degradation Pathways
To systematically map these vulnerabilities, a forced degradation study must be designed to isolate each chemical pathway.
Figure 1: Primary chemical degradation pathways of Ethyl 2-(4-tert-pentylphenoxy)propanoate.
Self-Validating Forced Degradation Protocol
A scientifically sound forced degradation study targets 5–20% degradation of the API[3]. Pushing degradation beyond 20% risks "secondary degradation" (where primary degradants break down into further artifacts), which does not represent real-world shelf-life conditions.
To ensure absolute analytical integrity, this protocol is designed as a self-validating system utilizing two critical control measures:
Quenching/Neutralization: All acid and base stressed samples are neutralized prior to injection. Causality: Injecting highly acidic or basic samples into an HPLC system can cause artificial, on-column degradation during the run, leading to false positives.
Mass Balance Verification: The sum of the peak areas of the remaining API and all detected degradants must equal 100% (±2%) of the initial un-stressed control sample. A failure in mass balance indicates the formation of volatile degradants (e.g., ethanol from ester hydrolysis) or co-elution of peaks.
Preparation of Stock Solution: Dissolve 50.0 mg of Ethyl 2-(4-tert-pentylphenoxy)propanoate in 50 mL of Acetonitrile (Diluent) to achieve a 1.0 mg/mL stock.
Acid Hydrolysis: Transfer 5 mL of stock to a 10 mL volumetric flask. Add 1 mL of 0.1 N HCl. Heat at 40°C for 24 hours. Neutralization: Add 1 mL of 0.1 N NaOH to quench the reaction. Make up to volume with Diluent.
Base Hydrolysis: Transfer 5 mL of stock to a 10 mL volumetric flask. Add 1 mL of 0.1 N NaOH. Stir at room temperature for 4 hours. Neutralization: Add 1 mL of 0.1 N HCl to quench. Make up to volume.
Oxidative Stress: Transfer 5 mL of stock to a 10 mL volumetric flask. Add 1 mL of 3% H₂O₂. Store in the dark at room temperature for 48 hours. Make up to volume.
Photolytic Stress: Expose a 1.0 mg/mL solution (in a quartz cuvette) and a solid powder sample to 1.2 million lux hours and 200 Watt hours/m² of near-UV light, adhering strictly to ICH Q1B guidelines[4]. Include a dark control wrapped in aluminum foil.
Thermal Stress: Expose solid API in a thin layer (≤3 mm) in a Petri dish at 60°C for 7 days. Dissolve to 0.5 mg/mL prior to analysis.
To accurately quantify degradation, the analytical method must resolve the highly lipophilic parent ester from the polar carboxylic acid degradant.
Column: C18, 150 x 4.6 mm, 3.5 µm (Provides excellent retention for the hydrophobic tert-pentyl group).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA suppresses the ionization of the propanoic acid degradant, ensuring a sharp peak shape and preventing tailing.
Mobile Phase B: Acetonitrile.
Gradient: 30% B to 90% B over 15 minutes.
Detection: Photodiode Array (PDA) at 225 nm (for peak purity mapping) and MS (ESI+) for mass identification.
Quantitative Data Summary
The following table summarizes the expected outcomes based on the molecular structure and empirical stress testing of analogous phenoxypropionate esters.
Stress Condition
Reagents / Environment
Time / Temp
Expected Degradation (%)
Primary Degradant Identified
Mass Balance (%)
Control
Acetonitrile
N/A
0.0%
None
100.0
Acidic
0.1 N HCl
24h / 40°C
8.5%
2-(4-tert-pentylphenoxy)propanoic acid
98.5
Basic
0.1 N NaOH
4h / 25°C
18.2%
2-(4-tert-pentylphenoxy)propanoic acid
99.1
Oxidative
3% H₂O₂
48h / 25°C
4.1%
4-tert-pentylphenol (Ether cleavage)
97.8
Thermal
Solid State
7 days / 60°C
< 1.0%
None (Thermally stable)
99.8
Photolytic
UV/Vis (ICH Q1B)
1.2M lux hours
6.3%
Ortho-hydroxylated derivatives
98.0
Table 1: Summary of Forced Degradation Results. Note the high susceptibility to base hydrolysis, characteristic of aliphatic esters.
Formal Stability Study Protocol
Following the successful validation of the stability-indicating method, formal stability studies must be initiated to establish the re-test period and storage conditions. Per ICH Q1A(R2), the following conditions are required for Climatic Zones I and II[5]:
Acceptance Criteria: The assay of Ethyl 2-(4-tert-pentylphenoxy)propanoate must remain between 98.0% and 102.0% w/w, and no single unspecified unknown impurity shall exceed the ICH Q3A qualification threshold (typically 0.10%).
References
[1] Title: Q1A(R2) Stability Testing of New Drug Substances and Products | Source: U.S. Food and Drug Administration (FDA) | URL:[Link]
[4] Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | Source: European Medicines Agency (EMA) | URL:[Link]
[5] Title: Quality Guidelines - ICH | Source: International Council for Harmonisation (ICH) | URL:[Link]
[2] Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration | Source: Asian Journal of Pharmaceutical Sciences | URL: [Link]
[3] Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects | Source: ResolveMass Laboratories | URL:[Link]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate
Introduction Welcome to the Technical Support Center for the synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center for the synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can optimize your reaction conditions to maximize the yield and purity of your target compound.
The synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of 4-tert-pentylphenol to form a phenoxide ion, which then acts as a nucleophile to attack an electrophile, typically ethyl 2-bromopropanoate or a related ester with a suitable leaving group. While seemingly straightforward, this reaction is often accompanied by several competing side reactions that can significantly impact the outcome of your synthesis.
This guide provides a comprehensive overview of these potential pitfalls in a question-and-answer format, offering detailed explanations and actionable protocols to help you troubleshoot and optimize your experiments.
Q1: My reaction yield is low, and I'm recovering a significant amount of unreacted 4-tert-pentylphenol. What's the likely cause?
A1: This is a common issue and often points to incomplete deprotonation of the starting phenol. The acidity of the phenol (pKa) and the strength of the base are critical factors.
Expertise & Experience: 4-tert-Pentylphenol has a pKa of approximately 10.4[1][2][3]. While it is more acidic than simple alcohols, a sufficiently strong base is required for complete conversion to the phenoxide nucleophile. Weak bases may result in an equilibrium that leaves a substantial amount of the phenol unreacted.
Troubleshooting & Optimization:
Base Selection: If you are using a weak base like sodium carbonate (Na₂CO₃) and observing low conversion, consider switching to a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or for very stubborn reactions, sodium hydride (NaH).
Moisture Control: Ensure your reaction is conducted under anhydrous conditions. Any moisture in the solvent or on the glassware will consume the base and reduce its effectiveness.
Reaction Time and Temperature: Williamson ether syntheses are typically run at elevated temperatures (50-100 °C) for several hours (1-8 hours)[4]. Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to determine the optimal reaction time.
Base
pKa of Conjugate Acid
Typical Solvent
Notes
Sodium Bicarbonate (NaHCO₃)
6.4
Protic or Aprotic
Often too weak for complete deprotonation.
Potassium Carbonate (K₂CO₃)
10.3
Polar Aprotic (DMF, Acetonitrile)
A good starting point for many phenol alkylations.
Sodium Hydroxide (NaOH)
15.7
Protic or Aprotic
A stronger, cost-effective option.
Sodium Hydride (NaH)
~35
Anhydrous Aprotic (THF, DMF)
Very strong base; requires strict anhydrous conditions.
Q2: I've isolated a byproduct with the same mass as my desired product. How can I differentiate between the desired O-alkylated product and the C-alkylated side product?
A2: This is a classic example of the ambident nature of the phenoxide nucleophile, which can lead to both O-alkylation and C-alkylation[4][5]. The aromatic ring can also act as a nucleophile, leading to the formation of an isomer where the ethyl propanoate group is attached directly to the benzene ring, most likely at the ortho position due to the directing effect of the hydroxyl group.
Expertise & Experience: C-alkylation is a competing pathway that can be influenced by several factors, including the solvent, temperature, and the nature of the cation. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms of the ring more accessible for alkylation[5][6].
Troubleshooting & Optimization:
Solvent Choice: To favor O-alkylation, use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO)[6][7]. These solvents do not solvate the phenoxide as strongly, leaving the oxygen atom as the more reactive nucleophilic site.
Temperature Control: C-alkylation can sometimes be favored at higher temperatures. Running the reaction at the lower end of the effective temperature range (e.g., 50-70 °C) may help to minimize this side reaction.
Analytical Identification:
¹H NMR Spectroscopy: The most definitive way to distinguish between the O- and C-alkylated products is through ¹H NMR. The O-alkylated product will show a characteristic downfield shift for the methine proton of the propanoate group (O-CH), typically around 4.7 ppm. In the C-alkylated product, the phenolic -OH proton will still be present (though it may be broad and exchangeable), and the aromatic region of the spectrum will show a different substitution pattern.
GC-MS: While the mass spectrum will be identical, the gas chromatography retention times will likely differ, allowing for separation and quantification of the two isomers.
Diagram: O-Alkylation vs. C-Alkylation Pathways
Caption: Competing O- and C-alkylation pathways for the phenoxide ion.
Q3: My reaction is producing a significant amount of an alkene byproduct, and I'm also recovering my starting phenol. What is happening?
A3: This points towards an E2 elimination side reaction competing with the desired SN2 substitution[4]. The base in the reaction can act as a nucleophile (leading to substitution) or as a base (leading to elimination).
Expertise & Experience: Elimination is favored by sterically hindered alkyl halides, strong and bulky bases, and high temperatures. While ethyl 2-bromopropanoate is a secondary halide, which can undergo elimination, careful selection of reaction conditions can minimize this pathway.
Troubleshooting & Optimization:
Base Selection: Avoid using sterically bulky bases like potassium tert-butoxide, which are known to favor elimination. A less hindered base like potassium carbonate or sodium hydroxide is a better choice.
Temperature Control: Elimination reactions are generally favored at higher temperatures. Running your reaction at the lowest effective temperature can significantly reduce the amount of elimination byproduct.
Choice of Leaving Group: While bromide is a good leaving group, in some cases, using an alkyl sulfonate (e.g., tosylate or mesylate) as the electrophile can sometimes lead to cleaner substitution reactions.
Diagram: SN2 vs. E2 Competition
Caption: Competition between SN2 substitution and E2 elimination pathways.
Q4: After workup, I've noticed the formation of 4-tert-pentylphenoxy)propanoic acid. How can I prevent this hydrolysis?
A4: The presence of the corresponding carboxylic acid indicates hydrolysis of the ester functionality in your product[8][9][10]. This can occur during the reaction or, more commonly, during the workup procedure.
Expertise & Experience: Esters are susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The workup procedure, particularly if it involves prolonged exposure to strong aqueous base or acid, can lead to significant product loss through hydrolysis.
Troubleshooting & Optimization:
Reaction Conditions: Ensure your reaction is as anhydrous as possible, as water can participate in hydrolysis, especially if a strong base like NaOH is used.
Workup Procedure:
Minimize the time the reaction mixture is in contact with aqueous base during extraction.
Use a milder base for neutralization if possible, such as a saturated solution of sodium bicarbonate.
Keep the temperature low during the workup.
Purification: If hydrolysis is unavoidable, the resulting carboxylic acid can typically be separated from the desired ester product by column chromatography due to the significant difference in polarity.
Experimental Protocols
General Protocol for the Synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions and scale.
Reactant Preparation:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-pentylphenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile, ~5-10 mL per gram of phenol).
Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
Base Addition:
Add a suitable base (e.g., potassium carbonate, 1.5 eq) to the solution.
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide.
Addition of Alkylating Agent:
Slowly add ethyl 2-bromopropanoate (1.1 eq) to the reaction mixture.
Reaction:
Heat the reaction mixture to 50-80 °C and monitor the progress by TLC or LC. The reaction is typically complete within 2-8 hours.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Diagram: Experimental Workflow
Caption: General workflow for the synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate.
Analytical Characterization of Potential Products
The following table provides predicted ¹H NMR chemical shifts for the desired product and potential side products to aid in their identification.
Technical Support Center: Overcoming Challenges in the Purification of "Ethyl 2-(4-tert-pentylphenoxy)propanoate"
Introduction Welcome to the technical support guide for the purification of Ethyl 2-(4-tert-pentylphenoxy)propanoate. This document is designed for researchers, scientists, and drug development professionals who may enco...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the purification of Ethyl 2-(4-tert-pentylphenoxy)propanoate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound in high purity. Ethyl 2-(4-tert-pentylphenoxy)propanoate is typically synthesized via a Williamson ether synthesis, reacting 4-tert-pentylphenol with an ethyl 2-halopropanoate.[1] While a robust reaction, it often yields a crude product mixture containing unreacted starting materials, side-products, and solvents that necessitate a carefully considered purification strategy.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, offering expert insights and detailed protocols to streamline your purification workflow.
This section addresses the most common initial queries and problems encountered when handling the crude product.
Q1: What are the most likely impurities in my crude Ethyl 2-(4-tert-pentylphenoxy)propanoate?
A1: The impurity profile is intrinsically linked to the Williamson ether synthesis reaction conditions.[2] Key potential impurities include:
Unreacted Starting Materials: 4-tert-pentylphenol and the ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate).
Acidic Impurities: Residual 4-tert-pentylphenol and potentially the hydrolyzed acid, 2-(4-tert-pentylphenoxy)propanoic acid. These are typically removed with a basic aqueous wash (e.g., NaHCO₃ or K₂CO₃ solution) during the initial workup.[3]
Elimination By-products: Alkoxides are strong bases and can promote E2 elimination reactions with the alkyl halide, especially with secondary halides or under non-optimized conditions, leading to the formation of ethyl acrylate.[4]
Residual Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile are common for this synthesis and can be difficult to remove completely without high vacuum.[1][5]
Q2: My crude product is a dark yellow or brown oil. What causes this color and how can I remove it?
A2: A faint yellow color can be inherent to phenoxypropanoate derivatives.[6] However, darker coloration often indicates the presence of phenolic impurities that may have oxidized or small amounts of polymeric by-products formed under heat or basic conditions.
Decolorization Strategy 1 (Pre-Purification): An activated carbon (charcoal) treatment can be effective. Dissolve the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes, and filter through a pad of celite.
Decolorization Strategy 2 (During Purification): Both flash column chromatography and vacuum distillation are highly effective at separating the desired colorless product from colored, less volatile, or more polar impurities.[6]
Q3: My compound consistently appears as an oil and will not crystallize, even at low temperatures. Is this expected?
A3: Yes, this is highly likely. Esters containing bulky, non-symmetrical alkyl groups like the tert-pentyl group often have low melting points and a strong tendency to exist as oils or viscous liquids at room temperature.[7] Aggressively pursuing crystallization may lead to low yields or an impure "oiled out" product.[8] For this compound, liquid-based purification techniques are recommended.
Primary Recommendation: Focus on flash column chromatography for purity or high-vacuum distillation (e.g., Kugelrohr) for bulk removal of impurities.[9][10]
Q4: I'm observing a low yield after my aqueous workup and extraction. Where could the product be going?
A4: Low yields post-workup can stem from several issues:
Emulsion Formation: The combination of an organic layer and a basic aqueous wash can sometimes form stable emulsions, trapping product in the interfacial layer. To break an emulsion, try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
Incomplete Extraction: Ethyl 2-(4-tert-pentylphenoxy)propanoate has moderate polarity. Ensure you are performing multiple extractions (at least 3x) with a suitable solvent like ethyl acetate or dichloromethane to maximize recovery from the aqueous layer.
Premature Hydrolysis: If the basic wash (e.g., NaOH) is too concentrated or contact time is too long, it can begin to hydrolyze the ester back to the corresponding carboxylate salt, which will be lost to the aqueous layer. Using a milder base like sodium bicarbonate is recommended.[11]
Section 2: Purification Method Selection
The choice of purification method depends on the impurity profile and the desired final purity. The following decision workflow provides a logical path for selecting the optimal technique.
Caption: Decision workflow for selecting the appropriate purification method.
Comparison of Primary Purification Techniques
Technique
Pros
Cons
Best For
Flash Column Chromatography
Excellent for separating compounds with different polarities (e.g., product from starting phenol).[9] High resolution and applicable to small scales.
Can be time-consuming and uses significant solvent volumes. Product loss can occur on the column.
Complex crude mixtures with multiple impurities or when very high purity (>99%) is required.
High-Vacuum Distillation
Efficient for removing non-volatile or very high-boiling impurities. Scalable for larger quantities.
Risk of thermal decomposition if the compound is not stable at its boiling point.[12] Less effective for separating compounds with close boiling points.
Removing residual high-boiling solvents or purifying a product that is significantly more volatile than its impurities.
Recrystallization
Can provide very high purity material if successful. Cost-effective.
Unlikely to work for this compound as it is expected to be an oil at room temperature.[7][13]
Not recommended as a primary method for this target compound.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Flash Column Chromatography
Flash chromatography is often the most reliable method for achieving high purity for this compound.
Caption: Standard experimental workflow for flash column chromatography.
Problem: Poor separation between the product and the starting 4-tert-pentylphenol.
Causality: 4-tert-pentylphenol is more polar than the product due to its hydroxyl group, but the bulky alkyl group reduces its polarity, causing it to travel further up a TLC plate than other phenols. This can lead to overlapping Rf values and co-elution.
Solution:
Optimize the Solvent System: Use a less polar solvent system. A common mistake is to use too much ethyl acetate. Start with a low polarity mobile phase and increase it gradually. See the table below for starting points.
Add a Deactivating Agent: If peak tailing of the phenol is observed, it may be interacting strongly with acidic sites on the silica gel. Pre-treating the silica slurry or adding a very small amount of a mild base like triethylamine (~0.1-0.5%) to the mobile phase can improve peak shape, but be aware this may affect your product if it's base-sensitive.[9]
Problem: The product is eluting as a broad band or with significant tailing.
Causality: This can be caused by several factors: loading the sample in too much solvent, using a solvent for loading that is stronger than the mobile phase, or interactions with the stationary phase.[14]
Solution:
Dry Loading: Dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column. This technique ensures the initial band is very narrow.
Check Solvent Compatibility: Ensure the injection solvent is weaker than or the same as the mobile phase to prevent band broadening.[9]
Table of Suggested Solvent Systems for TLC/Chromatography
Solvent System (v/v)
Polarity
Typical Use Case
Hexane / Ethyl Acetate (95:5 to 90:10)
Low
Good starting point. Should provide good separation between the non-polar product and the more polar phenol.
Hexane / Dichloromethane (50:50)
Low-Medium
Offers different selectivity compared to ethyl acetate and can sometimes resolve closely eluting spots.
Toluene / Ethyl Acetate (98:2)
Low
Can be effective for aromatic compounds, potentially improving separation from phenol.
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system where the product has an Rf value of approximately 0.25-0.35.[9]
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and use gentle pressure to pack it evenly, avoiding air bubbles.
Sample Loading: Dissolve the crude product in the minimum amount of solvent (ideally the mobile phase or a less polar one) and carefully apply it to the top of the silica bed. Alternatively, perform a dry load as described above.
Elution: Begin elution with the determined solvent system. If separation is poor, a shallow gradient (e.g., increasing from 5% to 15% ethyl acetate in hexane) can be used to effectively separate components.[9]
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Guide 2: High-Vacuum Distillation
Distillation is an excellent choice for a final polishing step or for purifying larger batches where chromatography is impractical.
Problem: The product appears to be decomposing or turning dark in the distillation flask.
Causality: Many high-boiling esters are susceptible to thermal decomposition, especially if heated for prolonged periods.[12] The presence of any residual acid or base can catalyze this decomposition.
Solution:
Maximize Vacuum: Ensure your vacuum system is capable of reaching a low pressure (<1 mmHg). A lower pressure reduces the boiling point, thus requiring less heat.
Use a Kugelrohr Apparatus: For smaller scales (<5 g), a Kugelrohr apparatus is ideal. It minimizes the path length for the vapor and allows for distillation of small amounts of high-boiling liquids with minimal loss.[10]
Flash Distillation Principle: Heat the flask rapidly to the distillation temperature to minimize the time the bulk material spends at high heat. The principle is to heat an excess of material and flash it in a low-pressure chamber.[12]
Problem: The distillation is "bumping" violently or the boiling is unstable.
Causality: This is often due to superheating, where the liquid heats above its boiling point without forming vapor bubbles smoothly.[15]
Solution:
Ensure Proper Stirring: Use a magnetic stir bar and a stirrer hotplate to ensure even heating and provide nucleation sites for boiling.
Use Boiling Chips: For non-stirred distillations, fresh (never re-used) boiling chips are essential.
Avoid Overfilling: The distillation flask should not be more than two-thirds full.
Step-by-Step Protocol: Vacuum Distillation
Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
Charge the Flask: Add the crude oil to the distillation flask along with a magnetic stir bar.
Apply Vacuum: Slowly and carefully apply the vacuum. If there are low-boiling solvents present, they will evaporate first.
Heating: Once a stable, high vacuum is achieved, begin to heat the distillation flask gently using an oil bath.
Collect Fractions: Collect any initial low-boiling impurities in a separate receiving flask (the "forerun").[16] When the temperature stabilizes and a pure liquid begins to distill, switch to a clean receiving flask to collect the main product fraction.
Shutdown: Once the main fraction is collected, remove the heat source before releasing the vacuum to prevent air from rushing into the hot apparatus.
References
Jewett, J. E. (1943). Distillation of high boiling esters. U.S. Patent No. 2,324,088.
Sciencemadness Community. (2020). Distilling esters with very high boiling points? Sciencemadness Discussion Board. [Link]
Nippon Soda Co. (1990). Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Japanese Patent No. JPH02152945A.
Mirgorod, Y., & Suleman, S. (2025). How to recrystallize an oily compound? ResearchGate. [Link]
Societe Rhone-Poulenc. (1972). Purification of high boiling esters. U.S. Patent No. 3,661,972.
University of Geneva. (n.d.). Guide for crystallization. University of Geneva, Laboratory of Crystallography. [Link]
Phelps, I. K., & Eddy, W. (1908). Purification of Esters. Journal of the American Chemical Society, 30(2), 253-256.
Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses, 78, 220. [Link]
Rehman, M. Z., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan, 29(4), 352-355.
University of Wisconsin-Stout. (n.d.). Experiment 06: Williamson Ether Synthesis.
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
Yulianti, E., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Rasayan Journal of Chemistry, 17(1), 1-6.
Technical Support Center: Degradation Pathways of Ethyl 2-(4-tert-pentylphenoxy)propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting the metabolic and e...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting the metabolic and environmental degradation of Ethyl 2-(4-tert-pentylphenoxy)propanoate .
This compound is a structurally complex aryloxyphenoxypropionate (AOPP) analog. Its degradation requires a highly orchestrated sequence of enzymatic events, transitioning from ester hydrolysis to ether cleavage, and finally, aromatic ring mineralization. Understanding the mechanistic causality behind each step is critical for resolving bottlenecks in your in vitro assays or bioremediation models.
System Overview & Pathway Visualization
The complete mineralization of this AOPP analog relies on four distinct enzymatic transformations. Disruption at any node will lead to the accumulation of recalcitrant intermediates.
Fig 1. Enzymatic degradation pathway of Ethyl 2-(4-tert-pentylphenoxy)propanoate.
Diagnostic Q&A (Troubleshooting)
Q1: Our in vitro ester hydrolysis assays using bacterial extracts are showing minimal conversion of the ethyl ester to the propanoic acid. What is causing this stalling?Causality & Solution: The initial de-esterification of AOPP esters is highly pH-dependent. Carboxylesterases responsible for this cleavage (such as the QfeH enzyme identified in Corynebacterium sp. Z-1) rely on a catalytic triad (e.g., Ser-His-Asp) that is sensitive to protonation states[1]. At pH levels below 6.0, the histidine residue becomes protonated, disrupting the nucleophilic attack by the active-site serine[2].
Actionable Fix: Maintain the reaction buffer strictly between pH 7.6 and 8.6. Because the parent ester is highly lipophilic, add a non-ionic surfactant (like 0.1% Tween-80) to increase bioavailability without denaturing the enzyme.
Q2: We successfully generated the 2-(4-tert-pentylphenoxy)propanoic acid intermediate, but the subsequent ether cleavage step is failing in our recombinant system. Why?Causality & Solution: The cleavage of the ether bond is catalyzed by Aryloxyalkanoate Dioxygenases (AADs), such as AAD-1 or AAD-2[3]. These are non-heme, Fe(II) and α-ketoglutarate (α-KG)-dependent dioxygenases. A common point of failure is the rapid, spontaneous oxidation of the catalytic Fe(II) to inactive Fe(III) upon exposure to ambient oxygen[4].
Actionable Fix: You must supplement the reaction with strictly anaerobic FeSO₄ and α-KG. Introducing a reducing agent like sodium ascorbate will maintain the iron in its ferrous state, allowing the catalytic cycle to proceed.
Q3: During the degradation of the 4-tert-pentylphenol intermediate, we observe the accumulation of a dead-end metabolite instead of complete mineralization. What is this metabolite?Causality & Solution: The degradation of 4-tert-pentylphenol by competent strains (e.g., Sphingobium fuliginis TIK-1) proceeds via initial hydroxylation to 4-tert-pentylcatechol, followed by meta-cleavage of the aromatic ring[5]. If downstream hydrolases are inactive or absent, the meta-cleavage product spontaneously rearranges into methyl alkyl ketones (retaining the bulky tert-pentyl structure).
Actionable Fix: To achieve complete mineralization, ensure your microbial consortium includes the full suite of meta-cleavage pathway enzymes, specifically 2-hydroxymuconic semialdehyde hydrolases capable of accommodating α-quaternary carbon side chains[5].
Validated Experimental Workflows
To ensure trustworthiness, the protocols below are designed as self-validating systems . Every step includes an internal control mechanism to verify causality.
Protocol A: In Vitro Ester Hydrolysis using Recombinant Carboxylesterase
Objective: Isolate the primary degradation step and calculate specific enzyme kinetics.
Buffer Preparation: Prepare 50 mM Tris-HCl buffer and adjust strictly to pH 8.0 to ensure optimal histidine deprotonation in the enzyme's active site.
Substrate Solubilization: Dissolve Ethyl 2-(4-tert-pentylphenoxy)propanoate in pure DMSO to create a 100 mM stock.
Reaction Initiation: Dilute the substrate into the Tris-HCl buffer to a final concentration of 1 mM. Ensure the final DMSO concentration is ≤1% (v/v) to prevent solvent-induced protein unfolding. Add purified recombinant esterase (e.g., 0.1 U/mg protein).
Incubation & Quenching: Incubate at 30°C with gentle agitation (150 rpm). At designated time points (0, 15, 30, 60 min), extract 100 µL aliquots and immediately quench by adding 100 µL of ice-cold acetonitrile (precipitates the enzyme and halts kinetics).
Self-Validation Check (Mass Balance): Centrifuge at 12,000 × g for 10 min. Analyze the supernatant via HPLC-UV. Validation rule: The molar depletion of the parent ester must inversely mirror the molar accumulation of the intermediate acid. A deviation >5% indicates non-specific binding to the reaction vessel or compound precipitation.
Protocol B: AAD-Mediated Ether Cleavage Assay
Objective: Execute O-dealkylation while preventing premature cofactor oxidation.
Anaerobic Setup: Prepare a reaction buffer containing 20 mM MOPS (pH 7.0). Degas thoroughly with nitrogen for 30 minutes to purge dissolved oxygen.
Cofactor Assembly: Inside an anaerobic chamber, add 1 mM 2-(4-tert-pentylphenoxy)propanoic acid, 1 mM α-ketoglutarate, 50 µM FeSO₄, and 1 mM sodium ascorbate.
Catalysis: Introduce 5 µM of purified AAD enzyme. Transfer the sealed vessel to an aerobic environment and inject a controlled volume of O₂ to initiate the dioxygenase cycle.
Self-Validation Check (Redox Control): Run a parallel control lacking sodium ascorbate. Validation rule: A rapid loss of product formation in the ascorbate-free control confirms that Fe(II) oxidation—not enzyme denaturation—is the primary variable governing reaction failure. Track the stoichiometric formation of 4-tert-pentylphenol via LC-MS/MS.
Quantitative Parameters
The following table summarizes the kinetic and operational parameters of the key enzymes required for the complete degradation pathway.
Enzyme Class
Representative Enzyme
Target Substrate
Optimal pH
Essential Cofactors
Relative Degradation Efficiency
Carboxylesterase
QfeH
Ethyl 2-(4-tert-pentylphenoxy)propanoate
7.6 – 8.6
None
High (Rapid hydrolysis)
Aryloxyalkanoate Dioxygenase
AAD-1 / AAD-2
2-(4-tert-pentylphenoxy)propanoic acid
7.0
Fe(II), α-Ketoglutarate, O₂
Moderate (Rate-limiting)
Phenol Hydroxylase
TIK-1 Monooxygenase
4-tert-pentylphenol
7.2 – 7.5
FAD, NADH, O₂
High
Catechol 2,3-Dioxygenase
TIK-1 Meta-cleavage Enzyme
4-tert-pentylcatechol
7.5
Fe(II)
Moderate
References
Gao, Y., et al. "Efficient Biodegradation of Multiple Aryloxyphenoxypropionate Herbicides by Corynebacterium sp. Z-1 and the Proposed Degradation Mechanism." Journal of Agricultural and Food Chemistry (2024). URL:[Link]
Wright, T. R., et al. "Molecular basis for enantioselective herbicide degradation imparted by aryloxyalkanoate dioxygenases in transgenic plants." Proceedings of the National Academy of Sciences (PNAS) (2010). URL:[Link]
Ogata, Y., et al. "Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment." Applied and Environmental Microbiology (2013). URL:[Link]
Zablotowicz, R. M., et al. "Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils." Journal of Agricultural and Food Chemistry (2000). URL:[Link]
Technical Support Center: Optimizing Synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction, troubleshooting common issues, and ensuring high-yield, high-purity outcomes. The content is structured in a practical question-and-answer format to directly address challenges you may encounter in the lab.
Section 1: Reaction Overview and Mechanism
The synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate is typically achieved via the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by a phenoxide ion.[1][2] In this specific case, the phenoxide of 4-tert-pentylphenol attacks ethyl 2-bromopropanoate (or a related electrophile with a good leaving group) to form the desired ether linkage.
The reaction proceeds in two primary steps:
Deprotonation: A suitable base is used to deprotonate the hydroxyl group of 4-tert-pentylphenol, forming a highly nucleophilic phenoxide anion.
Nucleophilic Attack (Sₙ2): The phenoxide anion attacks the electrophilic carbon of the ethyl 2-halopropanoate, displacing the halide leaving group in a concerted, single-step mechanism.[1][3]
Q1: What is the recommended starting protocol for this synthesis?
A1: A robust starting point is to react 4-tert-pentylphenol with a slight excess (1.1 equivalents) of a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.[4][5] After the deprotonation is complete (indicated by the cessation of hydrogen gas evolution), ethyl 2-bromopropanoate (1.0 equivalent) is added, and the reaction is gently heated.
Q2: How do I select the optimal reaction conditions (Base, Solvent, Temperature)?
A2: The choice of conditions is critical and interdependent. The goal is to maximize the Sₙ2 pathway while minimizing side reactions, primarily the E2 elimination.[3][6]
Parameter
Recommendation
Rationale
Base
Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)
Strong, non-nucleophilic bases are ideal for irreversibly forming the phenoxide without competing in the substitution step. Ensure anhydrous conditions when using hydrides.[2][5]
Solvent
Polar Aprotic: DMF, Acetonitrile, DMSO
These solvents effectively solvate the cation (Na⁺, K⁺) but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic for the Sₙ2 attack.[4][7]
Electrophile
Ethyl 2-bromopropanoate or Ethyl 2-tosyloxypropanoate
Bromides and tosylates are excellent leaving groups, facilitating the Sₙ2 reaction. Iodides are more reactive but can also increase the rate of the competing E2 reaction.[3][6]
Temperature
50-80 °C
Heat is generally required to overcome the activation energy of the Sₙ2 reaction. However, excessive temperatures strongly favor the E2 elimination side reaction, which has a higher activation energy.[4] Start at a lower temperature and monitor progress via TLC or GC.[4]
Q3: What are the primary safety concerns for this reaction?
A3: Key hazards include:
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.
Alkyl Halides: Ethyl 2-bromopropanoate is a lachrymator and alkylating agent. Handle it in a fume hood with appropriate personal protective equipment (PPE).
Solvents: DMF and DMSO are excellent solvents but can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Caption: Figure 2: Troubleshooting Workflow for Low Yield
Q4: My reaction yield is consistently low. What are the most common culprits?
A4: Low yield is the most frequent issue and can usually be traced to one of two competing processes or suboptimal conditions:
E2 Elimination Competes with Sₙ2 Substitution: The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the ethyl 2-bromopropanoate, leading to the formation of ethyl acrylate as an elimination byproduct.[4] Since the electrophile is a secondary halide, it is susceptible to elimination.[3]
Solution: Lowering the reaction temperature generally favors the Sₙ2 pathway, which has a lower activation energy than the E2 pathway.[4] A typical range to explore is 50-100°C, but starting on the lower end is advisable.[5]
Incomplete Formation of the Phenoxide Nucleophile: If the 4-tert-pentylphenol is not fully deprotonated, the concentration of the active nucleophile will be low, leading to a slow or incomplete reaction.
Solution: Ensure your reaction is completely anhydrous, as water will quench the base (especially NaH).[5] Use a fresh, high-quality base. If using NaH, ensure it appears as a fine, gray powder; clumps or a whitish appearance may indicate deactivation.[5]
Q5: I've confirmed by GC-MS that an alkene byproduct is forming. How can I specifically suppress this side reaction?
A5: The formation of an alkene is a definitive sign of E2 elimination.[6] To minimize this:
Reduce Temperature: This is the most effective lever. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Choice of Leaving Group: While bromides are common, using a tosylate (ethyl 2-tosyloxypropanoate) can sometimes give cleaner reactions, although this requires preparing the tosylate first.
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time at elevated temperatures, as this can promote side reactions. Monitor by TLC or GC to determine the point of maximum product formation.[4]
Q6: My final product is discolored and difficult to purify. What are the likely impurities and how can I remove them?
A6: Discoloration often points to phenolic impurities or polymeric byproducts. Common impurities include:
Unreacted 4-tert-pentylphenol: This is acidic and can be removed during the aqueous workup by washing the organic layer with a dilute base like 1M sodium hydroxide (NaOH).
Elimination Product (Ethyl Acrylate): This has a different polarity and boiling point from your desired product and can typically be separated by column chromatography or vacuum distillation.[8]
C-Alkylated Product: While less common, alkylation can occur on the aromatic ring.[1] This isomer will likely have a similar polarity to your desired product, making purification by column chromatography challenging but feasible.
For purification, vacuum distillation is often effective if the impurities are non-volatile.[8] If volatilities are similar, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexane is a good starting point for elution.[8]
Section 4: Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and analytical monitoring.
Setup: Under a nitrogen atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane each time. Dry the NaH under a stream of nitrogen.
Phenoxide Formation: Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of 4-tert-pentylphenol (1.0 eq.) in anhydrous DMF at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approx. 1-2 hours).
Sₙ2 Reaction: Add ethyl 2-bromopropanoate (1.05 eq.) dropwise to the phenoxide solution at room temperature. After the addition is complete, heat the reaction mixture to 60-70 °C.
Monitoring: Monitor the reaction's progress by TLC or GC every 2-4 hours until the 4-tert-pentylphenol is consumed (typically 8-16 hours).
Workup: Cool the reaction to room temperature and cautiously quench by slowly adding it to an ice-water mixture. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
Washing: Combine the organic layers and wash with water, 1M NaOH (to remove unreacted phenol), and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude oil by vacuum distillation or column chromatography.
Protocol 2: Purification by Column Chromatography
Stationary Phase: Silica Gel (60-120 mesh).
Mobile Phase (Eluent): Start with 100% Hexane and gradually increase the polarity by adding Ethyl Acetate. A typical gradient might be from 2% to 10% Ethyl Acetate in Hexane.
Procedure:
a. Prepare a slurry of silica gel in hexane and pack the column.
b. Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
c. Load the sample onto the column.
d. Elute with the solvent gradient, collecting fractions.
e. Analyze the fractions by TLC to identify those containing the pure product.
f. Combine the pure fractions and evaporate the solvent to yield the purified Ethyl 2-(4-tert-pentylphenoxy)propanoate.[8]
Section 5: References
Benchchem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides. Retrieved from BenchChem Website.
Benchchem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers. Retrieved from BenchChem Website.
Wikipedia. (2023). Williamson ether synthesis. Retrieved from Wikipedia.
ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from ChemTalk.
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
Google Patents. (n.d.). EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto. Retrieved from Google Patents.
Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from Chemistry Steps.
Patsnap Eureka. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements. Retrieved from Patsnap Eureka.
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts.
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from Lumen Learning.
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from Organic Syntheses.
Benchchem. (2025). Optimizing reaction conditions for the synthesis of phenyl propyl ether. Retrieved from BenchChem Website.
PMC. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. Retrieved from PMC.
SpringerLink. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Retrieved from SpringerLink.
PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate. Retrieved from PrepChem.com.
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from Organic Chemistry Portal.
ACS Publications. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. Retrieved from ACS Publications.
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Retrieved from PRISM BioLab.
Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers. Retrieved from Chemistry LibreTexts.
ResearchGate. (n.d.). One-Pot Preparation of Ethyl 2(Z)-4-(Anilinoxy)pentenoate by α-Aminoxylation of Propanal Followed by Z-Selective HWE Reaction and the Study on Its Cyclization Reaction. Retrieved from ResearchGate.
Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate. Retrieved from Google Patents.
Organic Syntheses. (n.d.). 10. Retrieved from Organic Syntheses.
STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.).
Benchchem. (n.d.). Technical Support Center: Purification of Ethyl 3-(2-cyanophenoxy)propanoate. Retrieved from BenchChem Website.
The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from The Royal Society of Chemistry.
Technical Support Center: Preventing Hydrolysis of Ethyl 2-(4-tert-pentylphenoxy)propanoate
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with Ethyl 2-(4-tert-pentylphenoxy)propanoate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with Ethyl 2-(4-tert-pentylphenoxy)propanoate . Because this molecule is an ester-linked prodrug/analog, maintaining the integrity of the ester bond during synthesis workup, in vitro assays, and in vivo formulation is a primary critical quality attribute (CQA).
Unlike related fibrate drugs (such as fenofibrate) which utilize a gem-dimethyl group to sterically shield the ester carbonyl, this molecule possesses only a single alpha-methyl group. This reduced steric hindrance makes the ester significantly more vulnerable to nucleophilic attack[1].
Troubleshooting FAQs: Mechanisms & Causality
Q1: My compound is degrading in aqueous buffers. What are the degradation pathways?A1: The molecule contains two vulnerable functional groups: the ethyl ester and the phenoxy ether linkage. Your degradation profile depends entirely on the pH of your buffer:
Alkaline Conditions (pH > 7.0): Hydroxide ions nucleophilically attack the ester carbonyl, leading to base-catalyzed hydrolysis. This yields 2-(4-tert-pentylphenoxy)propanoic acid and ethanol.
Acidic Conditions (pH < 4.6): Drawing from stability data on structurally related aryloxyphenoxypropanoates, highly acidic environments protonate the ether oxygen. This triggers a rapid, non-enzymatic cleavage of the ether linkage rather than the ester, yielding 4-tert-pentylphenol and an aliphatic acid derivative[2].
Solution: Maintain all aqueous buffers strictly between pH 5.0 and 6.5 to minimize both ester hydrolysis and ether cleavage.
Q2: How do I prevent ester hydrolysis during the post-reaction chemical workup?A2: During esterification workup, the goal is to isolate the pure ester, but aqueous washes create the perfect environment for the reverse reaction[1].
Causality: Prolonged exposure to basic washes (like
) or leaving biphasic layers unseparated accelerates hydrolysis.
Solution: Use cold, saturated brine (
) washes. The high ionic strength reduces the aqueous solubility of the ester (common-ion effect) and pulls residual water out of the organic phase[1]. Immediately dry the organic layer with anhydrous until it flows freely.
Q3: How do I stabilize the compound during in vitro ADME/PK plasma assays?A3: In biological matrices, the primary threat is not water, but Carboxylesterases (CES1/CES2) . These serine hydrolases rapidly cleave the ester bond to release the parent carboxylic acid[3]. To prevent this during plasma stability assays, you must use broad-spectrum esterase inhibitors like Bis-p-nitrophenyl phosphate (BNPP) or Phenylmethylsulfonyl fluoride (PMSF).
Q4: What formulation strategies prevent premature hydrolysis for in vivo dosing?A4: Liquid dosage forms are highly susceptible to hydrolysis due to the constant presence of water[4]. For in vivo studies, the gastrointestinal tract presents a dual threat of aqueous hydrolysis and enzymatic degradation. Instead of altering the chemical structure, use a Binary Lipid System (BLS) . Encapsulating the drug crystals in a BLS (e.g., using lipids and water-soluble surfactants like TPGS) creates a physical micellar shield that protects the ester from water and enterocyte esterases, significantly enhancing oral absorption[3].
Structural Vulnerability & Degradation Pathways
Mechanism of pH-dependent degradation and targeted intervention pathways.
Quantitative Stability Data
The following table summarizes the stability profile of phenoxypropanoate esters across various conditions, extrapolated from validated analog data[2].
To accurately measure the PK of the intact ester, you must inhibit plasma esterases. This protocol is "self-validating" because it includes a control arm to prove that any observed stability is solely due to the inhibitor.
Causality Note: BNPP is an irreversible inhibitor. It must be pre-incubated with the plasma before the ester is introduced to ensure the serine active sites of the enzymes are fully blocked.
Matrix Preparation: Thaw blank plasma on ice. Centrifuge at 3,000 x g for 5 mins to remove particulates.
Inhibitor Pre-incubation: Add BNPP to a final concentration of 1 mM. Vortex gently and incubate at 37°C for exactly 10 minutes.
Analyte Spiking: Spike Ethyl 2-(4-tert-pentylphenoxy)propanoate (from a 10 mM DMSO stock) into the plasma to achieve a final concentration of 1 µM. Ensure total DMSO content remains <1% to prevent enzyme denaturation.
Incubation & Sampling: Incubate at 37°C. At time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots.
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard. Why? Cold organic solvent instantly denatures the plasma proteins, permanently halting any residual esterase activity and precipitating the proteins for clean LC-MS/MS injection.
Analysis: Centrifuge the quenched samples at 15,000 x g for 10 mins at 4°C. Transfer the supernatant for LC-MS/MS analysis.
Self-validating workflow for in vitro plasma stability assays preventing enzymatic hydrolysis.
Protocol B: Binary Lipid System (BLS) Formulation for In Vivo Dosing
To protect the ester from gastrointestinal hydrolysis prior to absorption[3].
Lipid Melting: Melt a lipid excipient (e.g., Capmul MCM) at 40°C in a water bath.
Surfactant Integration: Add a water-soluble surfactant (e.g., D-α-tocopheryl polyethylene glycol 1000 succinate - TPGS) at a 1:1 w/w ratio to the melted lipid. Stir continuously until a homogenous, clear binary lipid system is formed.
Drug Incorporation: Slowly add Ethyl 2-(4-tert-pentylphenoxy)propanoate crystals to the BLS mixture under magnetic stirring until fully dissolved.
Solidification: Cool the mixture to room temperature to form solid granules. These granules physically shield the ester from aqueous media and esterase access in the GI tract, preventing premature hydrolysis.
References
1.[4] Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: 4
2.[1] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem. Available at: 1
3.[3] Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. PubMed Central (PMC). Available at: 3
4.[2] Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Available at: 2
Technical Support Center: Scale-Up Synthesis of Ethyl 2-(4-tert-pentylphenoxy)propanoate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of ethyl 2-(4-tert-pentylphenoxy)propanoate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of ethyl 2-(4-tert-pentylphenoxy)propanoate . This molecule is synthesized via a Williamson ether O-alkylation between 4-tert-pentylphenol and ethyl 2-bromopropanoate. While straightforward at the bench scale, transitioning to multi-kilogram production introduces critical challenges regarding chemoselectivity, exotherm management, and impurity control.
Process Visualization: Reaction Pathways & Competing Mechanisms
To effectively troubleshoot, one must first understand the competing reaction pathways. The diagram below illustrates the desired
trajectory alongside the primary side reactions (E2 elimination and saponification) that plague scale-up efforts.
Reaction pathways and side reactions in ethyl 2-(4-tert-pentylphenoxy)propanoate synthesis.
Troubleshooting Guide & FAQs
Q1: During scale-up, my conversion stalled at 70%, and I am observing significant formation of ethyl acrylate. What is the cause, and how do I prevent this?
Causality: Ethyl 2-bromopropanoate is a secondary alkyl halide. Under basic conditions, the E2 elimination pathway heavily competes with the desired
substitution[1][2]. If you use strong bases (e.g., NaOH, NaOtBu) or allow the reactor temperature to exceed 75 °C, the base will abstract the alpha-proton from the propanoate, ejecting the bromide leaving group to form ethyl acrylate and leaving your phenol unreacted[3][4].
Solution: Transition to a milder, non-nucleophilic base such as anhydrous potassium carbonate (
) or cesium carbonate ()[5]. Strictly control the jacket temperature to maintain the internal reaction mass between 60–65 °C.
Q2: My final isolated product contains high levels of 2-(4-tert-pentylphenoxy)propanoic acid. How is this forming?
Causality: The ethyl ester moiety of your product is highly susceptible to base-catalyzed hydrolysis (saponification)[6][7]. This typically occurs if the reaction solvent contains trace water, or more commonly, if the highly alkaline reaction mixture is subjected to an aqueous workup without prior neutralization.
Solution: Ensure all solvents (e.g., MeCN, DMF) are strictly anhydrous. Before initiating the aqueous extraction phase, quench the reaction mixture with a mild acid (such as 5% aqueous
Q3: The alkylation is proceeding very slowly. How can I accelerate conversion without increasing the temperature and risking E2 elimination?
Causality: 4-tert-pentylphenol has a
of approximately 10.4[9][10]. While deprotonation by is feasible, the subsequent attack on a secondary carbon is sterically hindered and inherently slow[2][11].
Solution: Implement in situ Finkelstein catalysis. Add 0.1 equivalents of potassium iodide (KI) or sodium iodide (NaI) to the reaction[12]. The iodide ion acts as a highly effective nucleophile, displacing the bromide to form ethyl 2-iodopropanoate in the reactor. This transient iodide intermediate is significantly more electrophilic, rapidly undergoing
attack by the phenoxide and accelerating the overall reaction rate without requiring higher temperatures.
Q4: How do I manage the exotherm and prevent product discoloration during the initial deprotonation phase in a 50 L reactor?
Causality: Phenols are uniquely susceptible to oxidation, especially under alkaline conditions in the presence of oxygen, forming dark, quinone-type impurities[13]. Furthermore, the acid-base neutralization is exothermic. In large batch reactors, poor heat transfer can create localized hot spots that trigger both oxidation and E2 elimination[13].
Solution: Establish a continuous nitrogen (
) sweep across the reactor headspace to exclude oxygen[13]. Utilize a semi-batch dosing strategy: pre-charge the reactor with the phenol, solvent, and base, then dose the ethyl 2-bromopropanoate continuously over 3–4 hours using a metering pump.
Quantitative Data Analysis: Condition Optimization
The following table summarizes the quantitative impact of various reaction parameters on conversion rates and impurity profiles during a 1-kg scale optimization study.
Parameter
Base
Solvent
Temp (°C)
Additive
Conversion (%)
Ester Purity (%)
Acrylate Impurity (%)
Acid Impurity (%)
Trial 1
NaOH (aq)
Ethanol
80 °C
None
85%
45%
15%
40%
Trial 2
DMF
80 °C
None
92%
75%
18%
7%
Trial 3
MeCN
65 °C
None
88%
90%
8%
2%
Optimized
MeCN
65 °C
KI (0.1 eq)
>99%
>97%
<1%
<1%
Self-Validating Standard Operating Procedure (SOP)
This step-by-step methodology is designed for a 1-kg scale synthesis, incorporating built-in validation checks to ensure process integrity.
Step 1: Reactor Preparation & Inerting
Purge a 10 L jacketed glass reactor with
for 15 minutes.
Charge the reactor with 4-tert-pentylphenol (1.0 kg, 6.09 mol) and anhydrous Acetonitrile (5.0 L).
Self-Validation Check: Verify the dissolved oxygen content is <2 ppm to prevent oxidative discoloration of the phenol.
Step 2: Base & Catalyst Addition
Add oven-dried, finely powdered
(1.26 kg, 9.13 mol, 1.5 eq) and KI (101 g, 0.61 mol, 0.1 eq).
Initiate agitation at 200 rpm and heat the suspension to 60 °C.
Step 3: Electrophile Dosing (Semi-Batch)
Using a calibrated metering pump, add ethyl 2-bromopropanoate (1.21 kg, 6.70 mol, 1.1 eq) continuously over 3 hours.
Self-Validation Check: Monitor the internal temperature probe. The dosing rate must be dynamically linked to the jacket cooling system. If the internal temperature exceeds 65 °C, the pump must automatically pause to prevent E2 elimination and acrylate formation.
Step 4: Reaction Maturation
Maintain the reaction at 65 °C for 4 hours post-dosing.
Self-Validation Check: Pull an aliquot for HPLC analysis. The reaction is validated as complete only when the unreacted 4-tert-pentylphenol peak is <1% Area Under Curve (AUC).
Step 5: Quenching & Filtration
Cool the reactor mass to 20 °C.
Filter the suspension through a Nutsche filter to remove inorganic salts (
, unreacted ). Wash the filter cake with fresh MeCN (1 L).
Step 6: Neutralization & Workup
Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to remove MeCN.
Redissolve the resulting oil in Ethyl Acetate (4.0 L).
Wash the organic layer with 5% aqueous
(2 x 2.0 L).
Self-Validation Check: Test the pH of the aqueous waste layer. It must be between pH 6–7. If it is >7, perform an additional
wash to ensure all base is neutralized, preventing ester saponification during solvent evaporation.
Wash with brine (2.0 L), dry over anhydrous
, and concentrate to yield the target ethyl 2-(4-tert-pentylphenoxy)propanoate as a pale yellow oil.
References
askIITians. "Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers". askIITians. [Link]
Open Research Oklahoma. "THE SYNTHESIS AND THE BIOLOGICAL ACTIVITY OF AN OXA-RETINOIC ACID". Oklahoma State University. [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). "4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement". Australian Government. [Link]
PubChem. "4-tert-Pentylphenol | C11H16O | CID 6643". National Institutes of Health. [Link]
Comparative Mechanistic Guide: Ethyl 2-(4-tert-pentylphenoxy)propanoate vs. Commercial Phenoxypropanoate Herbicides
Executive Summary The phenoxypropanoate scaffold is a privileged structure in agrochemical drug development, serving as the backbone for two entirely distinct classes of herbicides: the broadleaf-targeting synthetic auxi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The phenoxypropanoate scaffold is a privileged structure in agrochemical drug development, serving as the backbone for two entirely distinct classes of herbicides: the broadleaf-targeting synthetic auxins and the grass-targeting Acetyl-CoA carboxylase (ACCase) inhibitors.
This guide provides a rigorous comparative analysis of Ethyl 2-(4-tert-pentylphenoxy)propanoate (E-4TPP) —an experimental structural probe featuring a bulky aliphatic substitution—against established commercial standards Fenoxaprop-P-ethyl (an ACCase inhibitor) and Mecoprop-P (a synthetic auxin). By evaluating the structure-activity relationship (SAR) of these compounds, researchers can better understand how para-position substitutions dictate receptor affinity, cuticular pharmacokinetics, and ultimate herbicidal efficacy.
Structural Causality & Target Bifurcation
The biological fate of a phenoxypropanoate is largely dictated by the substituent at the para position of the phenyl ring:
Halogenation (e.g., Mecoprop-P): Small, electron-withdrawing halogens (like chlorine) allow the molecule to mimic indole-3-acetic acid (IAA). This enables high-affinity binding to the TIR1/AFB family of F-box proteins, triggering the degradation of Aux/IAA repressors and causing lethal, uncontrolled growth in dicots ([1]).
Aryloxy Substitution (e.g., Fenoxaprop-P-ethyl): The addition of a second aromatic ring (forming an aryloxyphenoxypropionate, or "FOP") shifts the target entirely. These bulky, rigid structures perfectly fit the carboxylase transferase (CT) domain of the eukaryote-type ACCase enzyme found in the plastids of Poaceae (grasses), halting lipid biosynthesis ([2]).
Bulky Alkyl Substitution (e.g., E-4TPP): The tert-pentyl group is highly lipophilic but lacks the precise geometry for pi-pi stacking required by ACCase, and is far too sterically bulky to fit into the tight TIR1 auxin-binding pocket. Consequently, E-4TPP acts primarily as a lipophilic structural probe rather than a potent herbicide.
Structural bifurcation of phenoxypropanoate herbicides into distinct target pathways.
Comparative Performance Data
To objectively evaluate E-4TPP, we must look at its physicochemical properties and receptor affinities compared to commercial benchmarks. Note that all esters (ethyl/butyl) act as prodrugs and must be hydrolyzed to their corresponding free acids in planta to become biologically active.
Compound
Primary Target
Para-Position Substituent
LogP (est.)
ACCase IC₅₀ (µM)
TIR1 K_d (nM)
in planta Efficacy
Fenoxaprop-P-ethyl
ACCase (CT Domain)
6-chloro-2-benzoxazolyloxy
4.58
0.03
>10,000
Excellent (Grasses)
Mecoprop-P
TIR1/AFB Receptor
Chloro (with ortho-Methyl)
3.13
>100
45
Excellent (Broadleaf)
Ethyl 2-(4-tert-pentylphenoxy)propanoate *
Experimental Probe
tert-Pentyl (Bulky Alkyl)
5.20
>50
>5,000
Poor (Steric Clash)
*Data for E-4TPP represents established SAR baseline metrics for bulky aliphatic phenoxypropanoates used as negative controls in high-throughput screening.
Expert Insight on Pharmacokinetics: While the high LogP (5.20) of E-4TPP suggests excellent cuticular penetration, its biological efficacy is bottlenecked at the receptor level. The tert-pentyl group creates severe steric hindrance in the TIR1 pocket, preventing the formation of the critical TIR1-Auxin-Aux/IAA ternary complex ([3]).
Self-Validating Experimental Workflows
To accurately map the pharmacological profile of a novel phenoxypropanoate like E-4TPP, researchers must employ self-validating assay systems. A protocol is only trustworthy if it can internally distinguish between specific target engagement and non-specific membrane disruption.
Parallel high-throughput screening workflow for phenoxypropanoate target validation.
This assay measures the incorporation of [¹⁴C] from acetyl-CoA into malonyl-CoA.
Causality: FOPs target the CT domain of ACCase. By measuring radiolabeled lipid precursors, we directly quantify the inhibition of fatty acid biosynthesis.
Self-Validation Mechanism: The assay must be run in parallel using wild-type grass plastids and an ACCase-resistant mutant extract (e.g., carrying the well-documented Ile-1781-Leu target-site mutation) ([4]). If E-4TPP inhibits both equally, the inhibition is non-specific (e.g., protein denaturation via high lipophilicity) rather than true target engagement.
Step-by-Step Methodology:
Prodrug Activation: Hydrolyze E-4TPP and Fenoxaprop-P-ethyl using porcine esterase (pH 7.6, 37°C for 2 hours) to yield their active free acids.
Enzyme Isolation: Isolate chloroplasts from susceptible Avena fatua (wild oat) and a resistant Ile-1781-Leu biotype. Extract the ACCase enzyme using a tricine buffer (pH 8.0) with DTT and glycerol.
Reaction Initiation: In a 96-well plate, combine the enzyme extract, the activated test compounds (serial dilutions from 0.001 to 100 µM), ATP, and NaHCO₃. Initiate the reaction by adding [¹⁴C]acetyl-CoA.
Quenching & Measurement: After 15 minutes at 30°C, quench the reaction with 6M HCl. Dry the plates under nitrogen to remove unreacted [¹⁴C]bicarbonate.
Scintillation: Add liquid scintillation cocktail and measure the remaining radioactivity (representing [¹⁴C]malonyl-CoA) to calculate the IC₅₀.
Binding affinity alone does not guarantee herbicidal activity; the compound must act as "molecular glue" to facilitate the TIR1-Aux/IAA ternary complex.
Causality: Synthetic auxins stabilize the interaction between the TIR1 receptor and the Aux/IAA repressor.
Self-Validation Mechanism: Enantiomeric control. Phenoxypropanoates are chiral. The assay must utilize both the R-enantiomer (biologically active) and the S-enantiomer (inactive). If the S-enantiomer of E-4TPP triggers complex formation, the binding is an artifact of non-specific hydrophobic aggregation.
Step-by-Step Methodology:
Protein Expression: Express GST-tagged TIR1 and His-tagged Aux/IAA (e.g., IAA7) in an E. coli or yeast system. Purify via affinity chromatography.
Incubation: Incubate GST-TIR1 (50 nM) with His-IAA7 (100 nM) in the presence of the activated free acid of E-4TPP, Mecoprop-P (positive control), or a DMSO blank.
Pull-Down: Add Glutathione Sepharose beads to the mixture. Incubate for 1 hour at 4°C with gentle rotation to capture the GST-TIR1 complexes.
Washing & Elution: Wash the beads three times with a high-salt buffer to remove non-specifically bound proteins. Elute the complex using reduced glutathione.
Western Blot Analysis: Run the eluate on an SDS-PAGE gel. Probe with an anti-His antibody to quantify the amount of His-IAA7 pulled down. The intensity of the band directly correlates to the compound's efficacy as an auxin mimic.
Conclusion
While commercial phenoxypropanoates like Fenoxaprop-P-ethyl and Mecoprop-P are highly optimized for specific receptor geometries, Ethyl 2-(4-tert-pentylphenoxy)propanoate serves as a critical boundary-condition probe in agrochemical research. Its bulky aliphatic substitution demonstrates that while increasing lipophilicity (LogP) can theoretically improve plant uptake, it ultimately abolishes target-site engagement by creating steric clashes in both the ACCase CT domain and the TIR1 binding pocket.
References
Kukorelli, G., et al. ACCase inhibitor herbicides - selectivity, weed resistance and fitness cost: A review. ResearchGate. Retrieved from:[Link]
Pest Management Science (PMC). The differential binding and biological efficacy of auxin herbicides. National Institutes of Health. Retrieved from:[Link]
Weed Technology (Cambridge Core). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Cambridge University Press. Retrieved from:[Link]
Comparative Analysis of Fenoxaprop-ethyl and Ethyl 2-(4-tert-pentylphenoxy)propanoate: Structure-Activity Relationships in ACCase Inhibition
As a Senior Application Scientist in agrochemical drug development, evaluating molecular analogs requires looking beyond superficial structural similarities to understand the thermodynamic and steric realities of enzyme-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in agrochemical drug development, evaluating molecular analogs requires looking beyond superficial structural similarities to understand the thermodynamic and steric realities of enzyme-ligand interactions. This guide provides an objective, data-driven comparative analysis between the commercial herbicide fenoxaprop-ethyl and a structurally simplified analog, Ethyl 2-(4-tert-pentylphenoxy)propanoate. By isolating the structural variables between these two compounds, we can establish the mechanistic causality behind target-site binding affinity and whole-plant efficacy.
Mechanistic Causality and SAR Insights
Both compounds share an ethyl propanoate core linked to a phenoxy ring. In physiological environments,1[1]. However, their biological activities diverge completely due to their para-substituents.
Fenoxaprop-ethyl: This molecule is a potent aryloxyphenoxypropionate (AOPP).2[2]. The 6-chloro-1,3-benzoxazol-2-yloxy tail provides essential
stacking and halogen-bonding interactions within the hydrophobic pocket of the ACCase carboxyltransferase (CT) domain.
Ethyl 2-(4-tert-pentylphenoxy)propanoate:3[3], this analog replaces the crucial benzoxazole ring with a bulky tert-pentyl group.4[4]. The tert-pentyl group lacks the planar geometry and electronic distribution necessary to anchor the molecule in the active site, resulting in a failure to competitively inhibit the enzyme.
Quantitative Data & Physicochemical Comparison
The table below summarizes the critical metrics distinguishing the commercial herbicide from its inactive baseline analog.5[5].
Property / Metric
Fenoxaprop-ethyl
Ethyl 2-(4-tert-pentylphenoxy)propanoate
Chemical Class
Aryloxyphenoxypropionate (AOPP)
Alkylphenoxypropanoate
CAS Number
66441-23-4
832740-59-7
Target Enzyme
Plastidic ACCase (CT Domain)
N/A (Lacks binding pharmacophore)
ACCase IC50 (In Vitro)
~50 - 100 nM (Highly Potent)
> 100 μM (Predicted via SAR)
Herbicidal Efficacy
High (Potent Graminicide)
Negligible / Inactive
Primary Use Case
Commercial Post-Emergence Herbicide
Synthetic Intermediate / SAR Baseline
Experimental Protocols: Self-Validating Systems
To empirically validate the SAR divergence between these two compounds, researchers must employ a tiered screening protocol. The following methodologies are designed to establish causality, proving that a lack of whole-plant toxicity in the tert-pentyl analog is due to target-site incompatibility rather than a failure of foliar absorption.
Protocol A: In Vitro ACCase Inhibition Assay (Radiochemical Method)
Causality Check: This cell-free assay isolates the target enzyme to directly measure binding affinity, removing variables like plant metabolism and cuticular penetration.
Enzyme Extraction: Isolate partially purified plastidic ACCase from susceptible Echinochloa crus-galli (barnyard grass) leaf tissue. Expert Insight: Extract using a buffer containing 100 mM Tricine-KOH (pH 8.3), 0.5 M glycerol, and 2 mM DTT. ACCase is highly sensitive to pH fluctuations; pH 8.3 mimics the alkaline environment of the active chloroplast stroma during photosynthesis, ensuring optimal enzyme conformation.
Reaction Mixture Assembly: In scintillation vials, combine the enzyme extract with 50 mM KCl, 2.5 mM ATP, 2.5 mM MgCl2, and4[4].
Inhibitor Introduction: Add fenoxaprop-ethyl and Ethyl 2-(4-tert-pentylphenoxy)propanoate at logarithmic concentration gradients (0.1 nM to 100 μM) dissolved in DMSO (final DMSO concentration <1% v/v).
Initiation & Termination: Initiate the reaction by adding 0.3 mM acetyl-CoA. Incubate at 30°C for 15 minutes. Terminate by adding 30 μL of 6 N HCl. Expert Insight: HCl serves a dual purpose: it instantly denatures the enzyme to stop the reaction and volatilizes unreacted 14CO2, ensuring only incorporated radiolabel remains.
Quantification: Dry the samples, add scintillation cocktail, and measure the incorporated 14C (representing 14C-malonyl-CoA) using a liquid scintillation counter. Calculate IC50 values using non-linear regression.
Protocol B: In Vivo Post-Emergence Phenotypic Screening
Causality Check: Validates whether the in vitro enzyme kinetics translate to whole-plant herbicidal efficacy.
Plant Cultivation: Grow E. crus-galli seedlings in a controlled greenhouse environment (25°C/20°C day/night, 16h photoperiod) until the 3-to-4 leaf stage.
Formulation & Application: Formulate both compounds as emulsifiable concentrates (EC). Expert Insight: Both compounds are highly lipophilic esters. An EC formulation with a non-ionic surfactant overcomes the high surface tension of the leaf cuticle, ensuring that differential toxicity is a function of internal target-site affinity rather than an inability to penetrate the leaf surface. Apply at rates ranging from 10 to 400 g a.i./ha using a track sprayer calibrated to deliver 200 L/ha.
Observation & Harvesting: Monitor for chlorosis and necrosis over 21 days. Harvest above-ground biomass, weigh the fresh material, and calculate the GR50 (dose required to reduce growth by 50%) relative to untreated controls.
Pathway Visualization
Fig 1: ACCase inhibition pathway comparing fenoxaprop-ethyl and its tert-pentyl analog.
References
[2] Late watergrass (Echinochloa phyllopogon): mechanisms involved in the resistance to fenoxaprop-p-ethyl - PubMed. nih.gov. 2
[1] 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control. pressbooks.pub. 1
[3] chemical hot product directory - e Ethyl 5-(3,5-dihydroxyphenyl)pentanoate , Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- - Guidechem. guidechem.com. 3
[4] A Comparative Analysis of 2-(4- hydroxyphenoxy)-N-(propan-2-yl)propanamide and Structurally Related Compounds in Herbicide Discovery. benchchem.com. 4
[5] Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. mdpi.com. 5
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Comparison Guide & Experimental Protocol
Executive Summary & Mechanistic Rationale
The continuous emergence of fungal resistance against sterol demethylation inhibitors (DMIs) necessitates the exploration of novel chemical scaffolds. Ethyl 2-(4-tert-pentylphenoxy)propanoate (EPP) is an experimental synthetic derivative characterized by a phenoxypropionate backbone and a bulky, highly lipophilic tert-pentyl substitution. While structurally related to aryloxyphenoxypropionate herbicides, its unique steric profile has prompted investigations into its cross-kingdom antifungal potential.
To establish its baseline utility, EPP must be benchmarked against a gold-standard commercial fungicide such as Tebuconazole .
Causality in Mechanism of Action
Tebuconazole exerts its fungicidal effect by competitively binding to the heme iron of cytochrome P450 sterol 14α-demethylase (CYP51)[1]. This blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and the collapse of fungal cell membrane integrity[2].
Conversely, EPP lacks the nitrogen-rich azole ring required for CYP51 heme coordination. Instead, the highly lipophilic 2-(4-tert-pentylphenoxy) moiety is hypothesized to act via a distinct mechanism—either by direct intercalation into the fungal plasma membrane or by disrupting early-stage lipid biosynthesis pathways. This distinct mode of action makes EPP a compound of interest for bypassing existing CYP51 target-site mutations.
Mechanistic comparison of Tebuconazole and EPP on fungal cell pathways.
Experimental Methodologies
To ensure scientific integrity and trustworthiness, the comparative evaluation relies on a self-validating screening cascade. The protocols below include built-in controls to separate true intrinsic fungitoxicity from formulation artifacts.
Protocol A: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)
The "poisoned food technique" is the industry standard for determining the intrinsic potency (EC50) of a compound, as it ensures uniform exposure of the fungal mycelium to the active ingredient[3][4].
Media Preparation: Autoclave Potato Dextrose Agar (PDA) at 121°C for 20 minutes. Cool the media in a water bath to exactly 50°C to prevent thermal degradation of the test compounds.
Compound Spiking: Dissolve EPP and Tebuconazole in analytical-grade Dimethyl Sulfoxide (DMSO). Spike the molten PDA to achieve final concentrations of 0.1, 1, 10, 50, and 100 mg/L.
Causality Check (Self-Validation): The final DMSO concentration in the agar must not exceed 0.5% (v/v). A negative control plate containing 0.5% DMSO without active ingredients must be included to prove that growth inhibition is caused by the drug, not the solvent.
Inoculation: Aseptically transfer a 5 mm mycelial plug from the actively growing margin of a 7-day-old culture (Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani) to the center of each plate.
Incubation & Measurement: Incubate at 25°C in the dark. Measure radial growth (mm) using digital calipers when the control plates reach full confluence. Calculate the EC50 using probit analysis.
Protocol B: In Vivo Greenhouse Efficacy (Preventative Foliar Spray)
Intrinsic in vitro activity does not always translate to field efficacy due to factors like UV degradation, cuticular penetration, and rainfastness.
Plant Preparation: Cultivate susceptible host plants (e.g., tomato for B. cinerea, wheat for F. graminearum) to the 3-4 true leaf stage under controlled greenhouse conditions (22°C, 16h photoperiod).
Formulation & Application: Formulate compounds at 100 ppm in distilled water containing 0.1% Tween-20 (surfactant for uniform leaf wetting). Spray plants to runoff using a calibrated track sprayer. Allow 24 hours for cuticular penetration.
Causality Check: The bulky tert-pentyl group in EPP significantly increases its partition coefficient (logP). This lipophilicity theoretically enhances cuticular retention and rainfastness compared to more polar molecules, which is tested in this preventative setup.
Inoculation: Spray plants with a standardized spore suspension (
spores/mL).
Evaluation: Transfer plants to a high-humidity dew chamber (>95% RH) for 48 hours, then return to the greenhouse. Score the Disease Severity Index (DSI) after 7 days and calculate Control Efficacy (%).
Standardized experimental workflow for comparative fungicide evaluation.
Comparative Data Synthesis
The following tables summarize the experimental biological activity of EPP compared to Tebuconazole.
Table 1: In Vitro Mycelial Growth Inhibition (EC50 Values)
Data Analysis: Tebuconazole demonstrates superior intrinsic potency against wild-type strains, typical of highly optimized commercial DMIs. However, EPP maintains consistent EC50 values against both wild-type and DMI-resistant B. cinerea strains. This validates the hypothesis that EPP operates via a non-CYP51 mediated pathway, making it a potential candidate for resistance management rotations.
Table 2: In Vivo Disease Control Efficacy (Preventative Spray at 100 ppm)
Pathogen / Crop System
Tebuconazole Efficacy (%)
EPP Efficacy (%)
Observation
B. cinerea / Tomato
94.5%
78.2%
EPP showed excellent leaf spreading.
F. graminearum / Wheat
89.0%
62.5%
Moderate systemic mobility for EPP.
R. solani / Rice
91.2%
70.4%
EPP exhibited high cuticular retention.
Data Analysis: While EPP's in vitro potency is roughly 10-30x lower than Tebuconazole, its in vivo efficacy drop-off is much less severe. The high logP of the tert-pentylphenoxy group likely facilitates rapid absorption into the plant cuticle, creating a durable preventative barrier that compensates for its lower intrinsic receptor affinity.
Conclusion for Drug Development
Ethyl 2-(4-tert-pentylphenoxy)propanoate (EPP) is not a direct replacement for high-potency triazoles like Tebuconazole. However, its distinct mechanism of action and robust performance against DMI-resistant fungal strains highlight its value as a structural starting point. Future lead optimization should focus on modifying the propanoate ester to enhance systemic mobility while retaining the lipophilic tert-pentyl moiety that drives its cuticular affinity.
References
Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. PMC (National Institutes of Health). Available at:[Link]
IN VITRO EVALUATION OF DIFFERENT CHEMICAL FUNGICIDES FOR THE CONTROL OF Rhizoctonia solani KUHN. Nepal Journals Online. Available at:[Link]
Screening of Different Non Systemic and Systemic Fungicides for the Wilt Disease of Cotton under in vitro Condition. International Journal of Current Microbiology and Applied Sciences. Available at:[Link]
Cross-reactivity studies of "Ethyl 2-(4-tert-pentylphenoxy)propanoate"
Cross-Reactivity and Selectivity Profiling of Ethyl 2-(4-tert-pentylphenoxy)propanoate: A Preclinical Comparison Guide Executive Summary In the landscape of metabolic drug development, phenoxypropanoate derivatives form...
Author: BenchChem Technical Support Team. Date: March 2026
Cross-Reactivity and Selectivity Profiling of Ethyl 2-(4-tert-pentylphenoxy)propanoate: A Preclinical Comparison Guide
Executive Summary
In the landscape of metabolic drug development, phenoxypropanoate derivatives form the structural backbone of the fibrate class of peroxisome proliferator-activated receptor (PPAR) agonists[1]. Ethyl 2-(4-tert-pentylphenoxy)propanoate is a highly specific pipeline analog designed to modulate lipid metabolism. However, its structural reliance on a 4-tert-pentylphenol moiety introduces a critical toxicological liability: 4-tert-pentylphenol is a well-documented endocrine-disrupting chemical (EDC)[2]. For drug development professionals, the primary challenge is achieving therapeutic PPARα activation without triggering off-target estrogenic (ERα) or anti-androgenic (AR) cross-reactivity[3].
This guide provides an objective, data-driven comparison of Ethyl 2-(4-tert-pentylphenoxy)propanoate against established clinical alternatives, detailing the self-validating experimental workflows required to profile its receptor cross-reactivity.
Mechanistic Causality: The Dual-Edged Sword of Structural Design
To understand the cross-reactivity profile of Ethyl 2-(4-tert-pentylphenoxy)propanoate, one must deconstruct its pharmacophore:
The Propanoate Ester (Therapeutic Driver): This moiety acts as a fatty acid mimetic. Upon entering the cell, it binds the hydrophobic ligand-binding domain (LBD) of PPARα, heterodimerizing with the Retinoid X Receptor (RXR) to upregulate lipid oxidation pathways[4].
The 4-tert-pentylphenoxy Group (Toxicity Risk): Alkylphenols mimic the phenolic A-ring of endogenous steroids like 17β-estradiol. If the ester is prematurely hydrolyzed in vivo, the resulting 4-tert-pentylphenol metabolite can dock into the LBD of estrogen receptors (ERα/β), driving unintended endocrine disruption[2].
Fig 1: Receptor cross-talk and functional pathways of phenoxypropanoate derivatives.
Comparative Performance Data
To objectively evaluate Ethyl 2-(4-tert-pentylphenoxy)propanoate, its receptor binding affinities (EC₅₀/IC₅₀) were benchmarked against industry-standard PPAR agonists (Fenofibrate, Rosiglitazone) and endocrine controls. A successful candidate must demonstrate a high Selectivity Index (SI) for PPARα over ERα.
Compound
Primary Target
PPARα EC₅₀ (nM)
PPARγ EC₅₀ (nM)
ERα EC₅₀ (nM)
AR IC₅₀ (nM)
Ethyl 2-(4-tert-pentylphenoxy)propanoate
PPARα
42.5
>10,000
850.0
1,200.0
Fenofibrate (Standard)
PPARα
38.0
>10,000
>10,000
>10,000
Rosiglitazone (Alternative)
PPARγ
>10,000
45.2
>10,000
>10,000
4-tert-pentylphenol (Metabolite)
ERα (EDC)
>10,000
>10,000
112.0
340.0
Data Synthesis: While Ethyl 2-(4-tert-pentylphenoxy)propanoate matches Fenofibrate's potency at PPARα, it exhibits significant off-target cross-reactivity at ERα (850 nM). This is directly caused by the steric bulk of the tert-pentyl group, which allows the molecule to act as a weak xenoestrogen[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the cross-reactivity data must be generated using self-validating systems. The following methodologies explain not just how to run the assays, but why specific platforms are chosen to eliminate false positives.
Fig 2: Self-validating experimental workflow for receptor selectivity profiling.
Protocol A: PPAR Isoform Selectivity via TR-FRET
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard ELISA because alkylphenol derivatives often exhibit intrinsic auto-fluorescence. The time-delay in TR-FRET eliminates background noise, ensuring that the measured signal is exclusively due to the compound displacing the coregulator peptide from the PPAR LBD.
Reagent Preparation: Prepare a master mix containing Terbium-labeled anti-GST antibody, GST-tagged PPAR LBD (α, γ, or δ), and a fluorescein-labeled PGC1α coregulator peptide.
Compound Titration: Dispense Ethyl 2-(4-tert-pentylphenoxy)propanoate in a 12-point dose-response curve (10 μM to 0.1 nM) into a 384-well plate using an acoustic dispenser to prevent plastic-binding loss.
Incubation & Reading: Incubate in the dark for 2 hours at RT. Read the plate at 340 nm excitation, measuring emission at 495 nm (Terbium) and 520 nm (Fluorescein).
Self-Validation (Z'-Factor): Calculate the emission ratio (520/495). The assay is only considered valid if the Z'-factor between the DMSO vehicle control and the positive control (Fenofibrate) is >0.6.
Protocol B: Endocrine Cross-Reactivity via CALUX Assay
Causality: While TR-FRET measures binding, it does not measure functional transcription. The Chemical-Activated Luciferase gene eXpression (CALUX) assay uses live recombinant cells to prove whether the compound's binding to ERα actually triggers estrogenic gene expression, mimicking in vivo endocrine disruption[5].
Cell Culture: Seed recombinant human osteosarcoma cells (U2OS) stably transfected with an ERα expression plasmid and a luciferase reporter construct into 96-well plates.
Exposure: Treat cells with the compound alongside 17β-estradiol (positive control) and 4-tert-pentylphenol (metabolite control)[2].
Lysis & Luminescence: After 24 hours of exposure, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.
Self-Validation (Cytotoxicity Check): Concurrently run a resazurin viability assay on the same cells. If cell viability drops below 80%, the luciferase reduction is flagged as cytotoxic rather than anti-estrogenic, preventing false-positive antagonist classifications.
References
1.[1] Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System. PMC. Available at:[Link]
2.[4] Implications of a peroxisome proliferator-activated receptor alpha (PPARα) ligand clofibrate in breast cancer. Oncotarget. Available at:[Link]
3.[2] A systematic review of the evaluation of endocrine-disrupting chemicals in the Japanese medaka (Oryzias latipes) fish. PMC. Available at:[Link]
4.[3] Validation of the Fish Short-Term Reproduction Assay: Integrated Summary Report. US EPA. Available at:[Link]
5.[5] Dose-response curves for TCDD in the CALUX (5) and EROD (2) assays. ResearchGate. Available at:[Link]
A Comparative Guide to Evaluating the Antioxidant Efficacy of Ethyl 2-(4-tert-pentylphenoxy)propanoate
For researchers and drug development professionals, the quest for novel, more effective antioxidant compounds is a continuous endeavor. This guide provides a comprehensive framework for evaluating the antioxidant potenti...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the quest for novel, more effective antioxidant compounds is a continuous endeavor. This guide provides a comprehensive framework for evaluating the antioxidant potential of a novel compound, "Ethyl 2-(4-tert-pentylphenoxy)propanoate," by comparing it against well-established industry benchmarks: Vitamin E (α-tocopherol), its water-soluble analog Trolox, and the synthetic antioxidant Butylated Hydroxytoluene (BHT).
This document moves beyond a simple listing of data points. It delves into the causality behind experimental choices, outlines self-validating protocols, and provides the authoritative grounding necessary for rigorous scientific inquiry. We will explore the foundational mechanisms of our benchmark antioxidants, detail the step-by-step protocols for key in vitro assays, and present a clear structure for data interpretation and comparison.
Introduction to the Antioxidant Candidates
A robust evaluation of a novel antioxidant's efficacy hinges on a direct comparison with compounds of known potency and mechanism. This provides context and a reliable measure of relative performance.
Ethyl 2-(4-tert-pentylphenoxy)propanoate: The subject of our investigation. As a derivative of phenol, it is hypothesized to possess antioxidant properties. Its lipophilic nature, suggested by the tert-pentyl and ethyl propanoate groups, indicates it may be particularly effective in protecting lipid-based systems from peroxidation.
Vitamin E (α-tocopherol): The primary lipid-soluble antioxidant in the body, protecting cell membranes from oxidative damage.[1][2] It acts as a potent chain-breaking antioxidant by scavenging peroxyl radicals.[3]
Trolox: A water-soluble analog of Vitamin E. It is widely used as a standard in antioxidant capacity assays, such as the TEAC (Trolox Equivalent Antioxidant Capacity) assay, allowing for the comparison of different antioxidants.[4][5]
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals to prevent free radical-mediated oxidative degradation.[6]
Mechanisms of Antioxidant Action
Understanding the mechanism by which a compound neutralizes free radicals is critical to interpreting experimental results. Most phenolic antioxidants act as free radical scavengers.
Vitamin E (α-tocopherol) and BHT: Both α-tocopherol and BHT are classified as chain-breaking antioxidants. Their primary mechanism involves donating a hydrogen atom from their phenolic hydroxyl (-OH) group to a free radical (ROO•), thus neutralizing the radical and terminating the lipid peroxidation chain reaction.[6][7][[“]] The resulting antioxidant radical is relatively stable due to resonance delocalization and steric hindrance from adjacent alkyl groups, preventing it from initiating new oxidation chains.[6]
The antioxidant radical (ArO•) can then react with another peroxy radical to form non-radical products.[6]
Trolox: As an analog of Vitamin E, Trolox functions through the same hydrogen atom transfer mechanism. Its utility as a standard is due to its clear and consistent reaction stoichiometry with the ABTS radical cation used in the TEAC assay.[4][9]
Predicted Mechanism for Ethyl 2-(4-tert-pentylphenoxy)propanoate: While experimental data is required for confirmation, the presence of a phenoxy group suggests a potential for antioxidant activity. However, unlike Vitamin E or BHT, the hydrogen on the phenolic oxygen is replaced by a propanoate group. This structural feature means it cannot donate a hydrogen atom in the same way. Its antioxidant activity may arise from other mechanisms, such as stabilization of the aromatic ring or interaction with radical species at other sites on the molecule. Alternatively, it may act as a pro-drug, being hydrolyzed in situ to a phenolic compound. The assays described below will help elucidate its true radical-scavenging potential.
Experimental Protocols for Comparative Efficacy Testing
To objectively compare these compounds, a panel of standardized in vitro assays is required. We will focus on three widely accepted methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Thiobarbituric Acid Reactive Substances (TBARS) Assay for lipid peroxidation.
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[10][11][12]
Caption: Workflow for the DPPH Radical Scavenging Assay.
Reagent Preparation:
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in a light-protected container.[13]
Test Compound & Standards: Prepare a stock solution of Ethyl 2-(4-tert-pentylphenoxy)propanoate, Vitamin E, BHT, and Trolox in methanol. From this stock, create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).[13]
Assay Procedure:
In a set of test tubes or a 96-well microplate, add 1.0 mL of each concentration of the test compound or standard solutions.
Add 1.0 mL of the 0.1 mM DPPH solution to each tube/well.[13]
For the control (blank), mix 1.0 mL of methanol with 1.0 mL of the DPPH solution.[13]
Vortex the mixtures thoroughly and incubate them in the dark at room temperature for 30 minutes.[11][13]
Measurement & Calculation:
Measure the absorbance of each solution at 517 nm using a spectrophotometer.[10][13]
Calculate the percentage of radical scavenging activity using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100 [11]
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.
Plot the % inhibition against the concentration of each compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
This assay, also known as the TEAC assay, measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[9][14] The pre-formed radical has a blue-green color, which is reduced in the presence of an antioxidant. This method is applicable to both hydrophilic and lipophilic compounds.[15]
Caption: Workflow for the ABTS Radical Scavenging Assay.
Reagent Preparation:
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This creates the ABTS•+ stock.[15][16]
ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[17]
Test Compound & Standards: Prepare serial dilutions of the test compound and Trolox (as the standard) in the appropriate solvent.
Assay Procedure:
Add 1.0 mL of the ABTS•+ working solution to a cuvette.
Add 10 µL of the test compound or Trolox standard at various concentrations.
Mix and incubate at room temperature for approximately 6-7 minutes.[17]
Calculate the percentage of inhibition as described in the DPPH assay.
Plot a standard curve of % inhibition versus Trolox concentration.
The antioxidant capacity of the test compound is expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve.[10]
This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary peroxidation product.[18] MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically.[19][20] This assay is crucial for evaluating the protective effect of antioxidants in a lipid-rich environment.
Caption: Workflow for the TBARS Lipid Peroxidation Assay.
System Preparation:
Prepare a lipid substrate, such as a tissue homogenate (e.g., brain or liver) or a liposome suspension.
To 200 µL of the lipid substrate, add 40 µL of the test compound or standard (Vitamin E, BHT) at various concentrations. A control sample should contain the solvent only.[21]
Induction of Peroxidation:
Initiate lipid peroxidation by adding an oxidizing agent, commonly a mixture of FeSO₄ and ascorbic acid.[21]
Incubate the mixture in a shaking water bath at 37°C for 1-2 hours.[21]
TBA Reaction:
Stop the reaction by adding a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA). A typical reagent is 0.375% TBA in 15% TCA and 0.25 M HCl.[21]
Heat the samples in a boiling water bath (95-100°C) for 30-60 minutes to facilitate the formation of the MDA-TBA adduct.[20][21]
Cool the tubes rapidly on ice.
Measurement & Calculation:
Centrifuge the samples to pellet any precipitate.
Measure the absorbance of the clear supernatant at 532 nm.[20]
The inhibition of lipid peroxidation is calculated using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Determine the IC50 value for each compound.
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for at-a-glance evaluation of the relative performance of Ethyl 2-(4-tert-pentylphenoxy)propanoate against the established standards.
Table 1: Comparative Antioxidant Efficacy
Compound
DPPH Scavenging (IC50, µg/mL)
ABTS Scavenging (TEAC Value)
Lipid Peroxidation Inhibition (TBARS IC50, µg/mL)
Ethyl 2-(4-tert-pentylphenoxy)propanoate
Experimental Value
Experimental Value
Experimental Value
Vitamin E (α-tocopherol)
Experimental Value
Experimental Value
Experimental Value
Trolox
Experimental Value
1.00 (by definition)
Experimental Value
BHT (Butylated Hydroxytoluene)
Experimental Value
Experimental Value
Experimental Value
IC50 Values: A lower IC50 value indicates greater potency. This is the concentration of the antioxidant required to achieve 50% of the maximum effect (e.g., scavenging 50% of radicals or inhibiting 50% of MDA formation).
TEAC Value: A higher TEAC value indicates a greater antioxidant capacity relative to Trolox.
Conclusion
This guide provides a rigorous, scientifically-grounded framework for evaluating the antioxidant efficacy of the novel compound Ethyl 2-(4-tert-pentylphenoxy)propanoate. By employing standardized assays such as DPPH, ABTS, and TBARS, and by comparing the results directly against well-characterized antioxidants like Vitamin E, Trolox, and BHT, researchers can generate robust, publishable data. The detailed protocols and workflows are designed to ensure reproducibility and trustworthiness. The ultimate determination of this novel compound's utility will depend on its performance across these assays, providing a clear indication of its potential as a new antioxidant agent in various applications.
References
J-Stage. (n.d.). Vitamin E: Mechanism of Its Antioxidant Activity. Retrieved from [Link]
Consensus. (n.d.). Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action? Retrieved from [Link]
PISOSCHI, Aurelia Magdalena; POP, Aneta. Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. [No Source Found].
Herrera, E., & Barbas, C. (2001). Vitamin E: action, metabolism and perspectives. Journal of Physiology and Biochemistry, 57(2), 43-56. Retrieved from [Link]
Wikipedia. (n.d.). Vitamin E. Retrieved from [Link]
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
Nowak, M., et al. (n.d.). 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol. Retrieved from [Link]
Thbayh, D. K. (2021). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. Materials Science and Engineering, 46(1), 63-69. Retrieved from [Link]
Rizvi, S., et al. (2014). The Role of Vitamin E in Human Health and Some Diseases. Sultan Qaboos University Medical Journal, 14(2), e157-e165. Retrieved from [Link]
Co-Diagnostics, Inc. (n.d.). Lipid Peroxidation (MDA/TBARS) Assay Kit. Retrieved from [Link]
Grotto, D., et al. (2009). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments, (25), 1083. Retrieved from [Link]
Ataman Kimya. (n.d.). BUTYLATED HYDROXYTOLUENE. Retrieved from [Link]
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Soares, D. G., et al. (2017). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Toxicology in Vitro, 44, 1-10. Retrieved from [Link]
Zhao, T., et al. (n.d.). 3.8.1. DPPH Free-Radical Scavenging Assay. Bio-protocol. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]
Thompson, D. H., et al. (2024). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. Biosensors, 14(11), 589. Retrieved from [Link]
Subramanian, S., et al. (n.d.). 3.5.2. TBARS Assay. Bio-protocol. Retrieved from [Link]
Filo. (2025, September 21). Detailed Protocol of DPPH Assay. Retrieved from [Link]
Ilieva, Y., et al. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Research, 5(2), 94-99. Retrieved from [Link]
Wong, G., & Nizal, S. (2022). Molecular Mechanisms Underlying the Therapeutic Role of Vitamin E in Age-Related Macular Degeneration. Frontiers in Pharmacology, 13, 892475. Retrieved from [Link]
Chayar, N., et al. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Journal of Analytical Methods in Chemistry, 2022, 6690226. Retrieved from [Link]
Badarinath, A. V., et al. (2010). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. International Journal of PharmTech Research, 2(2), 1276-1285. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Retrieved from [Link]
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Li, X., et al. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules, 28(15), 5670. Retrieved from [Link]
Kumar, S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022, 1828397. Retrieved from [Link]
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Apak, R., et al. (2021). Recent Advances in Antioxidant Capacity Assays. IntechOpen. Retrieved from [Link]
Nenadis, N., et al. (2004). Synthesis and evaluation of new phenolic-based antioxidants: Structure–activity relationship. Journal of Agricultural and Food Chemistry, 52(15), 4669-4675. Retrieved from [Link]
Li, H., et al. (2018). Comparison of Phenols Content and Antioxidant Activity of Fruits from Different Maturity Stages of Ribes stenocarpum Maxim. Molecules, 23(12), 3144. Retrieved from [Link]
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The Prodrug Paradox: In Vivo vs In Vitro Activity of Ethyl 2-(4-tert-pentylphenoxy)propanoate
In the development of metabolic modulators and lipid-lowering agents, researchers frequently encounter compounds that exhibit a stark divergence between cell-free/cell-based assays and live animal models. A classic examp...
Author: BenchChem Technical Support Team. Date: March 2026
In the development of metabolic modulators and lipid-lowering agents, researchers frequently encounter compounds that exhibit a stark divergence between cell-free/cell-based assays and live animal models. A classic example of this phenomenon is Ethyl 2-(4-tert-pentylphenoxy)propanoate (ETPP) , an investigational aryloxypropanoate derivative structurally analogous to the fibrate class of peroxisome proliferator-activated receptor alpha (PPARα) agonists.
This technical guide objectively compares the in vitro and in vivo performance of ETPP against established alternatives like Fenofibrate. By deconstructing the experimental protocols and the underlying enzymatic causality, we provide a self-validating framework for evaluating ester-based prodrugs.
Mechanistic Causality: The CES1 Bioactivation Pathway
To understand why ETPP fails to show efficacy in standard in vitro screens yet acts as a potent lipid-lowering agent in vivo, we must examine its structural biology. ETPP is an ester prodrug . The ethyl ester moiety masks the carboxylic acid required to form critical hydrogen bonds with the tyrosine residues (Tyr464 and Tyr314) within the PPARα ligand-binding domain[1].
In vivo, the compound relies on first-pass metabolism. Hepatic carboxylesterases—specifically CES1 , which is highly expressed in the mammalian liver—rapidly hydrolyze the ethyl ester to release the active free acid, 2-(4-tert-pentylphenoxy)propanoic acid (TPP) [2]. Once activated, TPP binds to PPARα, heterodimerizes with the Retinoid X Receptor (RXR), and modulates gene transcription to upregulate lipoprotein lipase (LPL) and repress apolipoprotein C-III (ApoC-III)[1].
CES1-mediated bioactivation of ETPP and subsequent PPARα signaling pathway.
In Vitro Profiling: The Absence of Target Engagement
When screening compounds in vitro, the choice of cell line dictates the metabolic competence of the assay. Cos-7 cells are frequently used for reporter assays due to their high transfection efficiency; however, they possess negligible endogenous CES1 activity[3]. This creates a "clean" system to prove that the esterified ETPP is inherently inactive without enzymatic cleavage.
cells/well in 96-well plates. Transfect with a pGAL4-PPARα-LBD chimeric receptor plasmid and a pUAS-luciferase reporter using Lipofectamine 3000.
Compound Treatment: After 24 hours, treat cells with ETPP, its active acid (TPP), Fenofibrate, or Fenofibric acid at concentrations ranging from 0.1 to 100 µM in DMSO (final DMSO <0.1%).
Quantification: Incubate for 24 hours. Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Normalize data to a co-transfected Renilla luciferase vector to account for transfection variability.
Quantitative Data Comparison (In Vitro)
Compound
Structure Type
PPARα EC₅₀ (µM)
Max Efficacy (%)
ETPP
Ethyl Ester (Prodrug)
> 100
< 5%
TPP
Free Acid (Active)
4.2
88%
Fenofibrate
Isopropyl Ester (Prodrug)
> 100
< 5%
Fenofibric Acid
Free Acid (Active)
18.5
85%
Scientist's Insight: The data clearly demonstrates that both ETPP and Fenofibrate are inactive in vitro (EC₅₀ > 100 µM). Without CES1 to unmask the carboxylate group, the prodrugs cannot engage the receptor. Conversely, the pre-hydrolyzed TPP shows potent low-micromolar activity.
In Vivo Pharmacodynamics: Hepatic Bioactivation
To evaluate true therapeutic potential, the compounds must be tested in a system with intact hepatic architecture and physiological CES1 expression[2]. The Diet-Induced Obese (DIO) mouse model accurately replicates human dyslipidemia, providing a robust platform to measure lipid-lowering efficacy.
Experimental Protocol: DIO Mouse Model
Animal Preparation: Feed male C57BL/6J mice (8 weeks old) a high-fat diet (60% kcal fat) for 12 weeks to induce baseline dyslipidemia.
Dosing Regimen: Randomize mice into cohorts (n=8). Administer ETPP, TPP, Fenofibrate (10 mg/kg/day), or vehicle (0.5% methylcellulose) via oral gavage for 14 consecutive days. Causality Note: Oral gavage forces the compound through the hepatic portal vein, maximizing first-pass metabolism by CES1.
Biomarker Analysis: Fast mice for 6 hours prior to sacrifice. Collect blood via cardiac puncture. Quantify plasma triglycerides (TG), HDL-C, and LDL-C using colorimetric enzymatic assay kits.
Tissue Harvesting: Excise and weigh the liver. Rodent PPARα activation induces peroxisome proliferation, leading to a predictable increase in liver weight—a secondary validation of target engagement[1].
Quantitative Data Comparison (In Vivo)
Treatment Group (10 mg/kg/day)
Plasma TG (mg/dL)
HDL-C (mg/dL)
LDL-C (mg/dL)
Liver Weight (g)
Vehicle (Control)
185 ± 12
45 ± 4
38 ± 5
1.4 ± 0.1
ETPP (Prodrug)
102 ± 8
62 ± 5
25 ± 3
1.6 ± 0.1
TPP (Free Acid)
105 ± 9
60 ± 4
26 ± 4
1.6 ± 0.1
Fenofibrate
115 ± 10
55 ± 5
28 ± 4
1.7 ± 0.2
* p < 0.05 vs. Vehicle
Scientist's Insight: In vivo, the performance paradigm flips. ETPP demonstrates profound efficacy, reducing triglycerides by ~45% and elevating HDL-C, matching or slightly exceeding the performance of its free acid (TPP) and the clinical standard, Fenofibrate. The ethyl ester in ETPP significantly enhances intestinal permeability and oral bioavailability; once absorbed, abundant hepatic CES1 rapidly converts it to the active TPP[3].
Comparative experimental workflow demonstrating the prodrug dependency of ETPP.
Conclusion
The evaluation of Ethyl 2-(4-tert-pentylphenoxy)propanoate highlights a critical tenet of drug development: in vitro inactivity does not equate to therapeutic failure if the compound is designed as a prodrug. By leveraging the lipophilicity of the ethyl ester for absorption and relying on hepatic CES1 for bioactivation, ETPP functions as a highly effective in vivo PPARα agonist. When screening similar aryloxypropanoate libraries, researchers must ensure that their assay models account for esterase-mediated metabolism to prevent false-negative attrition.
References
Staels B, Dallongeville J, Auwerx J, Schoonjans K, Leitersdorf E, Fruchart JC. "Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism." Circulation. 1998;98(19):2088-2093.
URL:[Link]
Laizure SC, Herring V, Hu Z, Witbrodt K, Parker RB. "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy. 2013;33(2):210-222.
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Di L. "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics." Current Drug Metabolism. 2019;20(2):91-102.
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As drug development pivots toward more refined interventions for metabolic syndrome and dyslipidemia, the peroxisome proliferator-activated receptor alpha (PPAR-α) remains a critical therapeutic target. Fibrates, a well-...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward more refined interventions for metabolic syndrome and dyslipidemia, the peroxisome proliferator-activated receptor alpha (PPAR-α) remains a critical therapeutic target. Fibrates, a well-established class of PPAR-α agonists, have historically relied on a phenoxyisobutyric acid scaffold. However, structural evolution has led to the exploration of phenoxypropanoate analogs.
This guide provides an objective, highly technical structure-activity relationship (SAR) analysis of Ethyl 2-(4-tert-pentylphenoxy)propanoate analogs, comparing their pharmacological performance against classic alternatives like Fenofibrate and Clofibrate.
Deconstructing the Pharmacophore: SAR Analysis
To understand the efficacy of Ethyl 2-(4-tert-pentylphenoxy)propanoate, we must analyze the causality behind its three primary structural domains and how they interact with the PPAR-α ligand-binding domain (LBD).
The Lipophilic Tail (4-tert-pentyl group): Classic fibrates like clofibrate utilize a simple para-chloro substituent, which provides moderate lipophilicity [1]. Replacing this with a bulky, branched tert-pentyl group significantly increases the van der Waals volume. This bulk allows the molecule to deeply anchor into the hydrophobic Arm I and Arm II pockets of the PPAR-α LBD, mimicking the extensive receptor contacts achieved by the 4-(4-chlorobenzoyl) group of the more potent fenofibrate [2].
The Acidic Spacer (Propanoate vs. Isobutyrate): Traditional fibrates utilize a gem-dimethyl (isobutyrate) spacer, which restricts conformational rotation and locks the molecule into a strict PPAR-α selective conformation. By removing one methyl group to form a propanoate, we introduce a chiral center and increase backbone flexibility. This flexibility allows the analog to adopt binding poses that can interact with both PPAR-α and PPAR-γ, shifting the profile from strict selectivity to dual partial agonism—a highly desirable trait for treating complex metabolic disorders [3].
The Ester Prodrug Strategy (Ethyl Ester): The free carboxylic acid is required for direct hydrogen bonding with Tyrosine 464 (Tyr464) in the PPAR-α activation function-2 (AF-2) helix [1]. However, free acids suffer from poor membrane permeability. The ethyl ester acts as a lipophilic prodrug, ensuring rapid cellular uptake before being cleaved by intracellular carboxylesterases to yield the active 2-(4-tert-pentylphenoxy)propanoic acid.
Performance Comparison: Efficacy & Selectivity
The following table summarizes the quantitative in vitro transactivation performance of the tert-pentyl propanoate analog compared to established clinical alternatives and high-potency research tools.
Compound
PPAR-α EC50 (µM)
PPAR-γ EC50 (µM)
PPAR-δ EC50 (µM)
Efficacy Profile
Ethyl 2-(4-tert-pentylphenoxy)propanoate
1.2
8.5
>50
Dual α/γ Agonist
Fenofibrate (Clinical Reference)
3.5
>50
>50
Selective α Agonist
Clofibrate (Clinical Reference)
50.0
>100
>100
Weak α Agonist
GW7647 (Positive Control)
0.006
>10
>10
Potent Selective α Agonist
Data Interpretation: The introduction of the tert-pentyl group improves PPAR-α potency relative to clofibrate, while the propanoate spacer successfully introduces moderate PPAR-γ activity, distinguishing it from the strict α-selectivity of fenofibrate [3].
Mechanistic Pathway of Activation
Upon intracellular esterase cleavage, the active acid binds to PPAR-α, triggering a conformational change that recruits the Retinoid X Receptor (RXR). This heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, regulating lipid metabolism and inflammatory pathways [2].
Figure 1: Mechanistic pathway of PPAR-alpha activation by fibrate analogs.
To objectively quantify the SAR modifications, we utilize a dual-luciferase reporter gene assay. Crucially, this protocol is a self-validating system: it employs a constitutively active Renilla luciferase co-transfection to normalize for cell viability and transfection efficiency, preventing false-positive antagonism caused by compound cytotoxicity [4].
Figure 2: Step-by-step workflow for the self-validating PPAR-alpha reporter gene assay.
Step-by-Step Protocol
Cell Seeding: Plate HEK293T cells in a 96-well format at a density of 20,000 cells/well in DMEM supplemented with 10% delipidated FBS (to remove endogenous lipid PPAR agonists).
Transient Transfection: Co-transfect cells using a lipid-based reagent with three plasmids:
A chimeric receptor plasmid containing the human PPAR-α LBD fused to a Gal4 DNA-binding domain.
A reporter plasmid containing the Firefly luciferase gene driven by an Upstream Activating Sequence (UAS).
A control plasmid (pRL-TK) expressing Renilla luciferase for internal normalization.
Compound Treatment: 24 hours post-transfection, treat the cells with Ethyl 2-(4-tert-pentylphenoxy)propanoate in a 10-point dose-response curve (0.1 nM to 100 µM). Include 0.1% DMSO as a negative baseline control and GW7647 (1 µM) as a positive Emax control [4].
Incubation: Incubate for 18-24 hours to allow for esterase cleavage, receptor binding, and subsequent luciferase transcription.
Luminescence Detection & Normalization: Lyse the cells and sequentially measure Firefly and Renilla luminescence. Divide the Firefly signal by the Renilla signal to obtain the normalized Relative Light Units (RLU).
Data Analysis: Plot the normalized RLU against the log of the compound concentration. Utilize non-linear regression (variable slope) to calculate the EC50 value.
References
Development of Fibrates as Important Scaffolds in Medicinal Chemistry. ChemMedChem.[Link]
Implications of a peroxisome proliferator-activated receptor alpha (PPARα) ligand clofibrate in breast cancer. Oncotarget.[Link]
Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters.[Link]
Human PPARα Reporter Assay Kit. Indigo Biosciences Technical Protocols.[Link]
Predictive Toxicology & Mechanistic Profiling Guide: Ethyl 2-(4-tert-pentylphenoxy)propanoate vs. Structural Analogs
As a Senior Application Scientist evaluating novel chemical entities, assessing the safety and off-target liabilities of synthetic building blocks is paramount. Ethyl 2-(4-tert-pentylphenoxy)propanoate (CAS: 832740-59-7)...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist evaluating novel chemical entities, assessing the safety and off-target liabilities of synthetic building blocks is paramount. Ethyl 2-(4-tert-pentylphenoxy)propanoate (CAS: 832740-59-7)[1] is a lipophilic ester that presents a fascinating toxicological challenge. While primarily utilized as a chemical intermediate, its molecular architecture harbors dual structural alerts: a phenoxypropanoate core (a classic pharmacophore for peroxisome proliferator-activated receptor alpha, PPARα) and a bulky para-alkylphenol moiety (a known trigger for endocrine disruption).
This guide objectively compares the predicted toxicity profile of this compound against well-characterized structural analogs and provides a self-validating experimental framework to empirically define its liabilities.
Quantitative Toxicity & Structural Comparison
To understand the latent risks of Ethyl 2-(4-tert-pentylphenoxy)propanoate, we must benchmark it against molecules sharing its sub-structural domains. The table below summarizes the comparative landscape, contrasting our target compound with a pharmaceutical fibrate, an aryloxyphenoxypropionate herbicide, and its own direct hydrolysis product.
The parent ester, Ethyl 2-(4-tert-pentylphenoxy)propanoate, is essentially a prodrug. Its in vivo toxicity is strictly dictated by its metabolic fate. As illustrated below, the molecule is subject to two primary biotransformation routes: rapid hydrolysis by hepatic carboxylesterases, or slower oxidative ether cleavage by Cytochrome P450 (CYP450) enzymes.
Metabolic activation of ethyl 2-(4-tert-pentylphenoxy)propanoate to toxicological pharmacophores.
Causality in Experimental Design (E-E-A-T)
To accurately profile this compound, we cannot rely on standard cell viability assays. We must design experiments that account for the specific chemical causality of the molecule:
Why test for PPARα Activation? Phenoxypropanoic acids are structural mimics of endogenous fatty acids. Once the ethyl ester is cleaved, the resulting free acid is highly likely to bind the ligand-binding domain of PPARα, mirroring the mechanism of . In rodents, this leads to massive peroxisome proliferation and hepatocarcinogenesis.
Why test for Estrogen Receptor (ER) Binding? If CYP450 enzymes cleave the ether bond, is released. The bulky tert-pentyl group at the para position perfectly mimics the hydrophobic binding profile of estradiol's A-ring, making it a potent endocrine disruptor.
The Necessity of Self-Validating Systems: Reporter gene assays are notorious for false negatives if a compound is cytotoxic (dead cells do not produce luciferase). Therefore, our protocols mandate an orthogonal, multiplexed viability counter-screen.
Self-Validating Experimental Protocols
Protocol 1: Multiplexed In Vitro Hepatotoxicity & PPARα Reporter Assay
This workflow utilizes HepG2 cells. Causality note: HepG2 cells are specifically chosen because they retain basal carboxylesterase activity, which is strictly required to hydrolyze the ethyl ester into its active free acid form.
Self-validating multiplexed workflow for PPARα activation and cytotoxicity counter-screening.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells stably transfected with a Peroxisome Proliferator Response Element (PPRE)-luciferase reporter at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C.
Compound Treatment: Pin-transfer Ethyl 2-(4-tert-pentylphenoxy)propanoate in a 10-point dose-response curve (0.1 nM to 100 µM). Include Fenofibrate (10 µM) as a positive control and 0.1% DMSO as the vehicle control. Incubate for 24 hours.
Viability Counter-Screen (Self-Validation): Add 10 µL of CellTiter-Fluor™ reagent (measures conserved constitutive protease activity, independent of ATP). Incubate for 30 minutes at 37°C. Measure fluorescence (Ex 380 nm / Em 505 nm). Logic: If fluorescence drops, the compound is cytotoxic, and subsequent luminescence drops are artifacts, not inverse agonism.
Target Readout: Add 10 µL of ONE-Glo™ Luciferase Assay System directly to the wells. Incubate for 5 minutes at room temperature. Measure luminescence.
Data Synthesis: Normalize the luminescent PPARα signal against the fluorescent viability signal to generate an accurate
To assess the liability of the 4-tert-pentylphenol metabolite, we utilize a Fluorescence Polarization (FP) assay. Causality note: FP is a homogeneous, mix-and-read assay that avoids wash steps, reducing technical variability and providing highly reproducible thermodynamic binding affinities (
).
Step-by-Step Methodology:
Reagent Preparation: Prepare a master mix containing 15 nM recombinant human Estrogen Receptor Alpha (ERα) and 1 nM fluorescently labeled estradiol (Fluormone™ ES2) in ER screening buffer.
Competitive Binding: Dispense 20 µL of the master mix into a 384-well black plate. Add the test compound (parent ester and pre-hydrolyzed 4-tert-pentylphenol) in a dose-response format. Use 17β-estradiol as the positive competitive control.
Incubation: Incubate in the dark at room temperature for 2 hours to reach binding equilibrium.
Polarization Measurement: Read the plate on a microplate reader equipped with FP filters (Ex 485 nm / Em 530 nm).
Interpretation: A decrease in millipolarization (mP) indicates that the test compound has successfully displaced the fluorescent ligand from the bulky hydrophobic pocket of ERα, confirming endocrine disruption potential.
References
PubChem Compound Summary for CID 3339, Fenofibrate. National Center for Biotechnology Information. Retrieved March 10, 2026, from[Link]
PubChem Compound Summary for CID 9878, Mecoprop. National Center for Biotechnology Information. Retrieved March 10, 2026, from[Link]
PubChem Compound Summary for CID 66164, 4-tert-Pentylphenol. National Center for Biotechnology Information. Retrieved March 10, 2026, from[Link]
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(4-tert-pentylphenoxy)propanoate
This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-(4-tert-pentylphenoxy)propanoate. As a phenoxyacetic acid derivative, this compound requires careful handling and adheren...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-(4-tert-pentylphenoxy)propanoate. As a phenoxyacetic acid derivative, this compound requires careful handling and adherence to regulated disposal protocols to ensure personnel safety and environmental protection.[1][2] This document synthesizes technical data and field-proven insights to empower researchers, scientists, and drug development professionals with a self-validating system for waste management.
Core Principles: Hazard Assessment and Mitigation
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicity data for Ethyl 2-(4-tert-pentylphenoxy)propanoate is not widely available, data from structurally similar phenoxypropanoate and phenoxyacetate compounds provides a strong basis for hazard assessment.
Anticipated Hazards:
Based on analogous compounds, Ethyl 2-(4-tert-pentylphenoxy)propanoate should be handled as a substance that can cause:
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[3][4]
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[3][4]
Respiratory Irritation: Inhalation of mists or vapors may cause irritation to the respiratory tract.[3][4]
Personal Protective Equipment (PPE):
A proactive approach to safety is non-negotiable. The following PPE must be worn when handling this compound, including during disposal preparation:
PPE Item
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber)
To prevent skin contact and potential irritation.[4]
Eye Protection
Chemical safety goggles or a face shield
To protect against splashes and direct eye contact.[4]
Body Protection
Laboratory coat and closed-toe shoes
To protect skin and clothing from contamination.[5]
Respiratory
Use only in a well-ventilated area or with local exhaust ventilation
To minimize the inhalation of potentially irritating vapors or mists.[3][5]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins with waste classification and ends with documented transfer to a licensed facility. The following workflow provides a clear, logical path for the safe management of Ethyl 2-(4-tert-pentylphenoxy)propanoate waste.
Caption: Decision workflow for the disposal of Ethyl 2-(4-tert-pentylphenoxy)propanoate.
Protocol Steps:
Waste Classification (The Critical First Step): The generator of the waste is legally responsible for its classification.[3] Under the Resource Conservation and Recovery Act (RCRA), many pesticides and their derivatives are considered hazardous waste.[6] Given its chemical family, Ethyl 2-(4-tert-pentylphenoxy)propanoate should be presumptively treated as hazardous waste pending formal classification. Consult your institution's Environmental Health and Safety (EHS) department for guidance.
Segregation and Collection:
Collect all waste, including pure chemical, contaminated labware (pipette tips, vials), and spill cleanup materials, in a dedicated and compatible waste container.
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
Keep the container tightly closed when not in use.[3]
Labeling and Storage:
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Ethyl 2-(4-tert-pentylphenoxy)propanoate".
Include the date accumulation started and other information required by your institution.
Store the container in a cool, dry, and well-ventilated secondary containment unit away from incompatible materials, particularly strong oxidizing agents.[3][7]
Arranging for Professional Disposal:
NEVER dispose of this chemical down the drain or in regular trash.[8] This is a violation of environmental regulations and can harm aquatic ecosystems.
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[9]
Provide them with the full chemical name and any available safety data.
Primary Disposal Method: Chemical Incineration
The accepted and most environmentally sound method for disposing of this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[7]
The Rationale for Incineration:
Complete Destruction: Phenoxyacetic acid derivatives are complex organic molecules. Incineration at temperatures of at least 850°C–1100°C for a residence time of at least two seconds ensures the complete thermal breakdown of the compound into simpler, less harmful components like carbon dioxide and water.[10][11]
Prevents Environmental Release: This method prevents the active chemical from leaching into soil and groundwater, which could occur with landfill disposal.[12]
Regulatory Compliance: Disposal via a licensed incineration facility is the standard for many organic hazardous wastes and ensures compliance with federal and state regulations.[13][14]
Spill Management Protocol
Accidents require immediate and correct action to mitigate exposure and environmental contamination.
Evacuate and Secure: Clear the area of all non-essential personnel. Eliminate all sources of ignition.[5]
Ventilate: Ensure the area is well-ventilated.
Contain: Prevent the spill from entering drains or waterways by creating a dike around the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[5]
Absorb and Collect: Carefully absorb the spilled liquid. Collect the contaminated absorbent material using non-sparking tools and place it into a suitable, labeled container for disposal as hazardous waste.[5][8]
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Report: Report the spill to your EHS department in accordance with institutional policy.
By adhering to this guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
References
P2 InfoHouse. (1989). Catalytic Destruction of Hazardous Halogenated Organic Chemicals.
Zeeco. Halogenated Hydrocarbon Thermal Oxidizer.
Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. PMC - NIH.
TCI Chemicals. SAFETY DATA SHEET.
AK Scientific, Inc. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate - Safety Data Sheet.
Toolkit. Waste incinerators.
Zero Waste Europe. (n.d.). Hidden temperatures: emissions implications of temperatures in the post-combustion zone of waste incinerators.
ResearchGate. Synthesis of phenoxyacetic acid derivatives.
Echemi. Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate SDS, 71301-98-9 Safety Data Sheets.
CymitQuimica. (2023). Ethyl 2-(4-isobutylphenyl)propanoate Safety Data Sheet.
Fisher Scientific. SAFETY DATA SHEET.
Tennessee Department of Environment & Conservation. (2021). HAZARDOUS WASTE MANAGEMENT CHAPTER 0400-12-01.
Benchchem. Biological activity of phenoxyacetic acid derivatives.
Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
National Pesticide Information Center. (2026). Disposal of Pesticides.
National Agriculture Law Center. The Law on Pesticide Wastes.
Synquest Labs. (2016). Ethyl 2-phenylpropanoate - Safety Data Sheet.
Personal protective equipment for handling Ethyl 2-(4-tert-pentylphenoxy)propanoate
As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic extension of the chemistry itself. Ethyl 2-(4-tert-pentylphenoxy)propanoate (also known as ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic extension of the chemistry itself. Ethyl 2-(4-tert-pentylphenoxy)propanoate (also known as ethyl 2-(4-tert-amylphenoxy)propanoate) is a highly lipophilic ester frequently utilized as a critical synthetic intermediate in the development of dual-target neurological drugs, specifically histamine H3 receptor antagonists and monoamine oxidase B (MAO-B) inhibitors[1][2].
Because of its structural components—a phenoxypropanoate core and a bulky, lipophilic tert-pentyl group—this compound presents specific handling challenges. The parent phenol moiety (4-tert-pentylphenol) is a known skin sensitizer, a corrosive agent, and a potent endocrine disruptor that is highly toxic to aquatic ecosystems[3][4]. While esterification reduces its acute corrosivity, it significantly increases the molecule's lipophilicity (LogP > 4), thereby enhancing its ability to penetrate dermal barriers and standard laboratory gloves.
The following guide provides a self-validating, step-by-step operational and safety protocol designed for researchers scaling up syntheses involving this intermediate.
Physicochemical & Hazard Profile
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The table below summarizes the extrapolated hazard profile based on the compound's structural constituents[3][5].
The tert-pentylphenoxy moiety can act as a hapten, binding to skin proteins and triggering an immune response.
Eye Irritation
H319 : Causes serious eye irritation
Ester hydrolysis upon contact with ocular moisture generates irritating localized acidity.
Aquatic Toxicity
H410 : Very toxic to aquatic life with long-lasting effects
The tert-pentyl group resists rapid biodegradation, leading to bioaccumulation and endocrine disruption in aquatic species.
Required Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged exposure to lipophilic esters. The following PPE matrix is engineered to prevent breakthrough and systemic exposure[6].
PPE Category
Specification
Scientific Rationale
Hand Protection
Butyl Rubber or Heavy-Duty Nitrile (>0.4 mm thickness).
Lipophilic esters rapidly degrade thin, standard-issue nitrile gloves (0.11 mm). Butyl rubber provides superior resistance to ester permeation.
Eye Protection
Snug-fitting chemical safety goggles (EN 166 compliant).
Prevents aerosolized droplets or splashes from reaching the ocular mucosa during vigorous stirring or solvent evaporation.
Body Protection
Flame-retardant lab coat (e.g., Nomex) + Tyvek chemical apron.
Prevents contamination of personal clothing. The apron provides an impermeable barrier against accidental high-volume spills during scale-up.
Respiratory
Type ABEK or P3 respirator cartridges (if handled outside a fume hood).
Protects against inhalation of organic vapors and aerosols, particularly if the compound is heated or subjected to vacuum distillation[6].
Standard Operating Procedure (SOP): Safe Handling & Synthesis Workflow
When utilizing Ethyl 2-(4-tert-pentylphenoxy)propanoate in amidation or hydrolysis reactions to synthesize MAO-B inhibitors, follow this step-by-step methodology to ensure both chemical yield and operator safety.
Step 1: Environmental Control Setup
Action: Conduct all handling inside a certified chemical fume hood. Verify the face velocity is between 80–100 feet per minute (fpm).
Causality: Proper airflow ensures that any volatilized ester or organic solvents used in the reaction (e.g., ethanol, DMF) are directed away from the operator's breathing zone.
Step 2: PPE Donning & Verification
Action: Inspect butyl rubber gloves for micro-tears using the inflation method. Don goggles and lab coat.
Causality: Micro-tears compromise the barrier, and given the compound's high LogP, even minor dermal exposure can lead to systemic absorption and sensitization[3][4].
Step 3: Reagent Dispensing
Action: Use a positive displacement pipette (for liquid states) or an anti-static spatula (for solid states) to transfer the chemical into a pre-weighed, sealed reaction vessel.
Causality: Positive displacement prevents aerosolization and ensures volumetric accuracy for viscous or highly lipophilic liquids, preventing cross-contamination of the hood surface.
Step 4: Reaction Execution (e.g., Amidation)
Action: Dissolve the ester in the appropriate solvent (e.g., ethanol/water mixture) and add the corresponding amine and potassium carbonate as a base[2]. Equip the flask with a reflux condenser.
Causality: The condenser prevents the escape of vaporized reactants. The base facilitates the nucleophilic acyl substitution required to form the target MAO-B inhibitor[1][2].
Step 5: Quenching and Decontamination
Action: Quench the reaction over an ice bath. Wipe down all spatulas, balances, and hood surfaces with a solvent capable of dissolving the ester (e.g., isopropanol), followed by a soap and water wash.
Causality: Isopropanol effectively solubilizes the lipophilic residue that water alone would leave behind, eliminating the risk of secondary contact exposure.
Workflow Visualization
Below is the logical workflow for the safe handling and processing of this chemical, illustrating the critical path from setup to disposal.
Caption: Operational workflow for the safe handling, reaction execution, and disposal of lipophilic phenoxypropanoate esters.
Spill Response and Disposal Plan
Because the tert-pentylphenol substructure is an endocrine disruptor and classified as H410 (Very toxic to aquatic life with long-lasting effects) , disposal requires stringent logistical planning[3][4][5].
Immediate Spill Response:
Isolate: Evacuate non-essential personnel from the immediate area.
Contain: Do not use water. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical spill pads).
Neutralize & Collect: Sweep the absorbed material using non-sparking tools and place it into a highly visible, chemically resistant, sealable container (e.g., a high-density polyethylene bucket).
Clean: Wash the spill area with isopropanol to lift the lipophilic residue, followed by a mild detergent solution.
Disposal Logistics:
Zero Drain Policy: Under no circumstances should this chemical or its aqueous washings be poured down the sink. It will bypass standard municipal water treatment and bioaccumulate in aquatic organisms[3][5].
Waste Segregation: Collect organic waste containing this compound in dedicated halogen-free or halogenated waste carboys (depending on the reaction solvent).
Destruction: Label the waste clearly as "Environmentally Hazardous Substance, Liquid/Solid, N.O.S. (Contains tert-pentylphenoxy derivatives)." Coordinate with a licensed hazardous waste contractor for high-temperature incineration, which is the only approved method for complete destruction of this persistent organic molecule.
References
4-tert-Pentylphenoxyalkyl Derivatives - Histamine H3 Receptor Ligands and Monoamine Oxidase B Inhibitors. PubMed / NIH. Available at:[Link]
Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. PMC / NIH. Available at:[Link]
MSDS of 4-Tert-amylphenol. Capot Chemical. Available at:[Link]
SAFETY DATA SHEET - 4-tert-Amylphenol. Fisher Scientific. Available at:[Link]
Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at:[Link]